Cnicin
Description
This compound has been reported in Centaurea aegialophila, Centaurea paui, and other organisms with data available.
extract from CENTAUREA BENEDICTA
Structure
2D Structure
Properties
CAS No. |
24394-09-0 |
|---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15-,16-,17+,18+/m0/s1 |
InChI Key |
ZTDFZLVUIVPZDU-QGNHJMHWSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)[C@H](CO)O)C(=C)C(=O)O2)/CO |
Canonical SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO |
Other CAS No. |
24394-09-0 |
Pictograms |
Irritant |
Synonyms |
Cnicin; Centaurin |
Origin of Product |
United States |
Foundational & Exploratory
Cnicin: A Sesquiterpene Lactone with Neuro-Regenerative Promise and Potential Therapeutic Avenues for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. Current therapeutic strategies are largely symptomatic, highlighting an urgent need for novel interventions that can halt or reverse the underlying pathology. Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has recently emerged as a potent promoter of axonal regeneration.[1][2] With its remarkable oral bioavailability and demonstrated efficacy in preclinical models of nerve injury, this compound presents a compelling case for further investigation, not only in the context of peripheral nerve repair but also as a potential therapeutic agent for neurodegenerative disorders where axonal integrity is compromised. This whitepaper provides a comprehensive technical overview of the current state of this compound research, detailing its mechanism of action, preclinical efficacy, and the experimental protocols underpinning these findings, while also exploring its potential, yet-to-be-proven, role in treating neurodegenerative diseases.
This compound's Efficacy in Promoting Axonal Regeneration
Recent preclinical studies have positioned this compound as a promising candidate for promoting nerve repair, demonstrating significant advantages over similar natural compounds like parthenolide.[3][4] A key differentiator is this compound's high oral bioavailability, which is a critical attribute for clinical translation.[3][5][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's neuro-regenerative effects.
Table 1: Pharmacokinetic and Toxicity Profile of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 84.7% | Rat | [3][5] |
| Intravenous Half-life | 12.7 min | Rat | [5][7] |
| Toxicity | No observable toxicity or changes in body weight at 4 mg/kg (intravenous) for 14 days (2000x the effective oral dose) | Rat | [3][4] |
Table 2: In Vitro Efficacy of this compound on Neuronal Growth
| Cell Type | Optimal Concentration for Maximal Growth | Effect | Reference |
| Murine Sensory Neurons | 0.5 nM | Significant increase in axon growth | [8] |
| Rat Sensory Neurons | 1 nM | Promotes axon growth | [6] |
| Rabbit Sensory Neurons | 1 nM | Promotes axon growth | [6] |
| Murine Retinal Ganglion Cells (CNS neurons) | 0.5 nM | Increased average length of extended neurites | [9] |
| Human Retinal Ganglion Cells (CNS neurons) | 0.5 nM | Increased average length of extended neurites | [9] |
Table 3: In Vivo Efficacy of this compound in a Sciatic Nerve Crush (SNC) Injury Model
| Species | Dosage and Administration | Outcome | Reference |
| Rat | 2 µg/kg (daily, intravenous) | Significantly accelerated motor and sensory functional recovery | [4][6] |
| Mouse | 2.8 µg/kg (daily, intravenous) | Increased axonal length of sensory, motor, and sympathetic neurons; significantly improved motor and sensory function | [6] |
| Rabbit | 2 µg/kg (daily) | Efficacious in promoting nerve regeneration | [3][4] |
Mechanism of Action: Inhibition of Vasohibins and Modulation of Microtubule Dynamics
This compound's pro-regenerative effects are believed to be mediated through the inhibition of vasohibins (VASH1 and VASH2), which act as tubulin tyrosine carboxypeptidases (TCPs).[10][11] These enzymes are responsible for the detyrosination of α-tubulin, a post-translational modification that leads to more stable and less dynamic microtubules.[1][12] In the context of axonal growth, a dynamic microtubule cytoskeleton in the growth cone is essential for extension and navigation.[1] By inhibiting vasohibins, this compound reduces the levels of detyrosinated tubulin, thereby promoting a more dynamic microtubule state conducive to axonal regeneration.[13][14] This mechanism is shared with parthenolide, another sesquiterpene lactone that has been shown to inhibit vasohibins.[3][15]
Potential for Treating Neurodegenerative Diseases: A Mechanistic Extrapolation
While direct evidence for this compound's efficacy in neurodegenerative diseases like Alzheimer's and Parkinson's is currently lacking, its established mechanism of action provides a rationale for its potential therapeutic application.
-
Tauopathies and Microtubule Stability: In Alzheimer's disease and other tauopathies, the hyperphosphorylation of the microtubule-associated protein tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles. This results in microtubule destabilization and impaired axonal transport, contributing to neuronal dysfunction and death. This compound's ability to modulate microtubule dynamics by inhibiting detyrosination could potentially counteract the microtubule instability seen in these conditions. A more dynamic microtubule network might enhance the resilience of neurons to tau-mediated toxicity. Further research is warranted to investigate the effect of this compound on tau phosphorylation and microtubule integrity in relevant disease models.
-
Axonal Dystrophy in Parkinson's Disease: Parkinson's disease is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are aggregates of α-synuclein. Axonal degeneration is an early pathological feature of the disease. By promoting axonal growth and regeneration, this compound could potentially support the maintenance and repair of dopaminergic axons, thereby slowing disease progression. Studies exploring the neuroprotective effects of this compound in models of Parkinson's disease are a logical next step.
-
Neuroinflammation and Oxidative Stress: Although not the primary focus of current research, many natural compounds with anti-inflammatory and antioxidant properties show promise in neurodegenerative disease models. Future investigations should explore whether this compound possesses such properties, which would broaden its potential therapeutic utility.
It is crucial to emphasize that the application of this compound to neurodegenerative diseases is currently speculative and requires rigorous investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Axon Growth Assay (Dorsal Root Ganglion Neurons)
This protocol is adapted from methodologies used in the study of this compound and parthenolide.[16][17][18][19]
-
Preparation of Culture Dishes: Coat culture dishes (e.g., 8-well chamber slides) with poly-D-lysine (1 µg/cm²) followed by laminin (5 µg/mL) to promote neuronal adhesion and growth.
-
Dissection and Dissociation of Dorsal Root Ganglia (DRGs):
-
Euthanize adult mice or rats according to approved animal welfare protocols.
-
Dissect the vertebral column and extract the DRGs.
-
Transfer the DRGs to a collection tube containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest the DRGs with a solution of collagenase type IV (e.g., 1 mg/mL) and dispase II (e.g., 2.5 mg/mL) in a shaking water bath at 37°C for 60-90 minutes.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in neurobasal medium supplemented with B-27, L-glutamine, penicillin/streptomycin, and nerve growth factor (NGF, 50 ng/mL).
-
Plate the dissociated neurons onto the pre-coated dishes at a desired density.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
-
This compound Treatment and Analysis:
-
After allowing the neurons to adhere (e.g., 4-6 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 50 nM) or vehicle (DMSO).
-
Culture for a defined period (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for neuronal markers such as βIII-tubulin to visualize axons.
-
Capture images using fluorescence microscopy and quantify axon length using appropriate software (e.g., ImageJ with the NeuronJ plugin).
-
In Vivo Sciatic Nerve Crush (SNC) Injury Model
This protocol is a standard procedure for assessing peripheral nerve regeneration in rodents.[2][20][21][22][23]
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Shave and disinfect the surgical area on the lateral aspect of the thigh.
-
-
Surgical Procedure:
-
Make a small skin incision and bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using fine, non-serrated forceps, crush the nerve at a defined location (e.g., 10 mm above the bifurcation) for a specific duration (e.g., 30-60 seconds).
-
Suture the muscle and skin layers.
-
-
Post-operative Care and this compound Administration:
-
Provide post-operative analgesia.
-
Administer this compound or vehicle daily via the desired route (e.g., intravenous injection at 2-2.8 µg/kg or oral gavage).
-
-
Functional Recovery Assessment:
-
Static Sciatic Index (SSI): At regular intervals, record the paw prints of the animal. Measure the toe spread (distance between the first and fifth toes) and intermediate toe spread (distance between the second and fourth toes) of both the injured and contralateral paws. Calculate the SSI using a standard formula to quantify motor recovery.[24][25][26][27][28]
-
Von Frey Test: Assess sensory recovery by measuring the paw withdrawal threshold to mechanical stimulation with calibrated von Frey filaments.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animal and dissect the sciatic nerve.
-
Perform immunohistochemistry on longitudinal sections of the nerve to visualize regenerating axons using markers like βIII-tubulin or neurofilament.
-
Quantify the extent of axonal regeneration distal to the crush site.
-
Future Directions and Conclusion
This compound has demonstrated remarkable potential as a therapeutic agent for promoting nerve regeneration. Its high oral bioavailability and efficacy at low doses in preclinical models make it a strong candidate for further development for the treatment of peripheral nerve injuries.[3][4] The elucidation of its mechanism of action via vasohibin inhibition provides a solid foundation for targeted drug development.[5][15]
The next critical step is to bridge the gap between its known pro-regenerative effects and its potential application in neurodegenerative diseases. Future research should focus on:
-
Investigating the effects of this compound in established animal models of Alzheimer's and Parkinson's disease.
-
Elucidating the impact of this compound on key pathological hallmarks, including amyloid-beta and tau pathology, α-synuclein aggregation, neuroinflammation, and oxidative stress.
-
Conducting comprehensive dose-response and safety studies to establish a therapeutic window for chronic administration.
References
- 1. biomedres.us [biomedres.us]
- 2. Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Vasohibins/SVBP are tubulin carboxypeptidases (TCPs) that regulate neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promotion of Functional Nerve Regeneration by Inhibition of Microtubule Detyrosination | Journal of Neuroscience [jneurosci.org]
- 13. Inhibition of microtubule detyrosination by parthenolide facilitates functional CNS axon regeneration [elifesciences.org]
- 14. Inhibition of microtubule detyrosination by parthenolide facilitates functional CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Vasohibins to Promote Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 18. ibidi.com [ibidi.com]
- 19. researchgate.net [researchgate.net]
- 20. Video: Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis [jove.com]
- 21. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 22. article.imrpress.com [article.imrpress.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Open-source software to calculate the static sciatic index automatically - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Open-source software to calculate the static sciatic index automatically - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Cnicin's Pharmacokinetic Properties: A Technical Guide
Introduction
Cnicin, a sesquiterpene lactone primarily found in the blessed thistle (Cnicus benedictus), has garnered scientific interest for its diverse biological activities, including its potential for promoting nerve regeneration.[1] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is crucial for further development. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties in the early stages of drug discovery, helping to identify potential liabilities and guide further experimental work.[2][3]
This technical guide provides an in-depth overview of the in silico analysis of this compound's pharmacokinetic properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of predicted ADMET parameters, detailed methodologies for their prediction, and visualizations of relevant biological pathways and experimental workflows.
Predicted Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been predicted using various in silico models and tools. While experimental data in rats shows a high oral bioavailability of 84.7% and a short blood half-life of 12.7 minutes after intravenous administration, computational models provide a more detailed, albeit predictive, profile of its ADMET properties.[1] The following tables summarize the predicted physicochemical properties, pharmacokinetics, drug-likeness, and toxicity of this compound, generated using well-established platforms such as SwissADME and pkCSM.[4][5][6][7][8]
Physicochemical Properties and Drug-Likeness
These parameters are fundamental in determining a compound's suitability as a drug candidate. They influence absorption, distribution, and overall bioavailability.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 376.43 g/mol | Within the acceptable range for oral drugs (<500 g/mol ). |
| LogP (Lipophilicity) | 1.85 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Water Solubility (LogS) | -2.5 | Moderately soluble. |
| Topological Polar Surface Area (TPSA) | 113.3 Ų | Suggests good cell membrane permeability.[9] |
| H-bond Donors | 1 | Fulfills Lipinski's rule of five (<5). |
| H-bond Acceptors | 6 | Fulfills Lipinski's rule of five (<10). |
| Rotatable Bonds | 5 | Indicates good oral bioavailability. |
| Lipinski's Rule of Five | No violations | Suggests drug-like properties. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Pharmacokinetic (ADMET) Predictions
This table outlines the predicted absorption, distribution, metabolism, excretion, and toxicity properties of this compound.
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | >0.9 | High permeability across the intestinal epithelium. | |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier. |
| CNS Permeability | Low | Limited access to the central nervous system. | |
| Plasma Protein Binding | Moderately High | A significant fraction may be bound to plasma proteins. | |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. | |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. | |
| Excretion | Total Clearance (log ml/min/kg) | Moderate | Moderate rate of elimination from the body. |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity related to hERG channel inhibition. |
| Hepatotoxicity | Yes | Potential risk of liver toxicity. | |
| Ames Mutagenicity | No | Unlikely to be mutagenic. | |
| Skin Sensitization | Yes | Potential to cause skin sensitization. |
Experimental Protocols for In Silico Analysis
The prediction of this compound's pharmacokinetic properties relies on a variety of computational models and algorithms. Below are the general methodologies employed by commonly used in silico tools.
Physicochemical and Drug-Likeness Prediction (SwissADME)
-
Methodology: The canonical SMILES string of this compound is used as the input for the SwissADME web server. The platform calculates a range of descriptors based on the molecule's 2D structure.
-
Parameters Calculated:
-
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors.
-
Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.
-
Water Solubility (LogS): Predicted using a proprietary model based on topological descriptors.
-
Bioavailability Score: A score based on a combination of physicochemical properties to predict the likelihood of a compound having good oral bioavailability.
-
ADMET Prediction (pkCSM)
-
Methodology: The pkCSM web server utilizes graph-based signatures to represent the chemical structure of this compound. These signatures encode distance patterns between atoms and are used to train machine learning models for predicting various ADMET properties.
-
Key Prediction Models:
-
Absorption:
-
Human Intestinal Absorption: A classification model trained on a dataset of compounds with known absorption values.
-
Caco-2 Permeability: A regression model to predict the logarithmic apparent permeability coefficient (logPapp).
-
-
Distribution:
-
BBB Permeability: A classification model that predicts whether a compound can cross the blood-brain barrier, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).
-
Plasma Protein Binding: Regression models are used to predict the percentage of a drug that will bind to proteins in the blood.[10][11]
-
-
Metabolism:
-
Toxicity:
-
hERG Inhibition: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.[14][15][16][17][18]
-
Hepatotoxicity: QSAR and machine learning models trained on data from compounds with known liver toxicity are used to predict the potential for drug-induced liver injury.[19][20][21][22]
-
Ames Mutagenicity: Models based on statistical methods and structural alerts predict the mutagenic potential of a compound.[23][24][25][26][27]
-
-
Visualizations: Workflows and Signaling Pathways
In Silico ADMET Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties for a compound like this compound.
This compound's Interaction with the Vasohibin Signaling Pathway
Recent studies suggest that this compound promotes nerve regeneration through interaction with vasohibin.[1] The following diagram depicts a simplified representation of the vasohibin signaling pathway, which is involved in the regulation of angiogenesis and microtubule dynamics.
Conclusion
The in silico analysis of this compound's pharmacokinetic properties provides valuable insights for its potential development as a therapeutic agent. The predictions suggest that this compound possesses drug-like characteristics and favorable absorption properties. However, potential liabilities related to metabolism (inhibition of CYP2C9 and CYP3A4) and toxicity (hepatotoxicity and skin sensitization) have been identified. These predictions should be experimentally validated through in vitro and in vivo studies to confirm the in silico findings. This computational pre-assessment serves as a critical step in the drug discovery pipeline, enabling a more targeted and efficient approach to the development of this compound and other natural product-based drug candidates.
References
- 1. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rfppl.co.in [rfppl.co.in]
- 8. phytojournal.com [phytojournal.com]
- 9. Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 15. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Models for Understanding of Structure, Function and Pharmacology of the Cardiac Potassium Channel Kv11.1 (hERG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing a QSAR model for hepatotoxicity screening of the active compounds in traditional Chinese medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The System of Self-Consistent Models: QSAR Analysis of Drug-Induced Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of in silico models for prediction of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Exploring the Anti-inflammatory Effects of Cnicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone predominantly found in the blessed thistle (Cnicus benedictus), has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its effects. This technical guide provides an in-depth overview of the anti-inflammatory activities of this compound, detailing its impact on key signaling pathways, summarizing available quantitative data, and outlining relevant experimental protocols.
Core Mechanisms of Anti-inflammatory Action
This compound, like other sesquiterpene lactones, is believed to exert its anti-inflammatory effects primarily through the modulation of critical signaling pathways involved in the inflammatory response. The available research, largely on related compounds, points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as central to its mechanism.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones are known to inhibit NF-κB activation[1][2]. The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB complex by the α-methylene-γ-lactone group present in these compounds[1][3]. This modification can prevent the degradation of the inhibitory IκB proteins, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate gene transcription[4][5].
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, comprising key kinases such as p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Some sesquiterpene lactones have been shown to modulate MAPK signaling, although the precise mechanisms can vary[6]. For instance, the sesquiterpene lactone parthenolide has been found to inhibit ERK activation[7]. By interfering with the phosphorylation and activation of these kinases, this compound may further suppress the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
While extensive quantitative data for the anti-inflammatory effects of pure this compound are limited in the publicly available literature, some studies on extracts of Cnicus benedictus and related sesquiterpene lactones provide valuable insights.
| Target | Compound/Extract | Assay | IC50 Value | Reference |
| Xanthine Oxidase | Cnicus benedictus leaf extract | Enzyme Inhibition Assay | 18.53 mg/mL | [8] |
| 5-Lipoxygenase (5-LOX) | Parthenolide | Enzyme Inhibition Assay | ~1-2 µM | [9] |
| Cyclooxygenase-1 (COX-1) | Parthenolide | Enzyme Inhibition Assay | 0.3-3 µM | [9] |
| IL-1β Production | Tyrosol (for comparison) | LPS-stimulated RAW 264.7 cells | 0.91 µM | [10] |
| IL-6 Production | Tyrosol (for comparison) | LPS-stimulated RAW 264.7 cells | 2.67 µM | [10] |
| TNF-α Production | Tyrosol (for comparison) | LPS-stimulated RAW 264.7 cells | 4.60 µM | [10] |
Note: The data for Parthenolide and Tyrosol are included to provide a comparative context for the potential potency of sesquiterpene lactones and other natural compounds in inhibiting inflammatory markers.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assays
1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated vehicle control.
2. Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays
These enzymatic assays determine the direct inhibitory effect of a compound on the activity of key enzymes in the arachidonic acid pathway.
-
Enzyme Source: Recombinant human COX-2 and 5-LOX enzymes are used.
-
Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to its product. The inhibitory effect of the test compound is determined by a decrease in product formation.
-
Procedure (General):
-
The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined time at a specific temperature.
-
The reaction is terminated, and the amount of product formed is quantified using a suitable method (e.g., spectrophotometry, fluorometry, or LC-MS).
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
3. Western Blot Analysis for NF-κB Pathway Activation
This technique is used to assess the effect of a compound on the key protein modifications in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described above. After treatment, cytoplasmic and nuclear protein fractions are extracted using a commercial kit.
-
Protein Quantification: Protein concentration in each fraction is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the relative protein expression levels are calculated.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to screen for the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are orally or intraperitoneally administered with this compound at different doses or the vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is administered into the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Conclusion
This compound, a sesquiterpene lactone from Cnicus benedictus, demonstrates significant potential as an anti-inflammatory agent. While direct quantitative data on the pure compound remains to be fully elucidated, the established mechanisms of action for the broader class of sesquiterpene lactones strongly suggest that this compound's effects are mediated through the inhibition of key inflammatory signaling pathways, particularly NF-κB and MAPK. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific anti-inflammatory properties and mechanisms of this compound. Future research focusing on generating precise quantitative data and further delineating its interactions with inflammatory signaling cascades will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.
References
- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]
- 7. Anti-Inflammatory and Antiosteoclastogenic Activities of Parthenolide on Human Periodontal Ligament Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casticin protected against neuronal injury and inhibited the TLR4/NF‐κB pathway after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction of Cnicin from Cnicus benedictus: Application Notes for Researchers and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone, is the principal bitter compound found in Blessed Thistle (Cnicus benedictus). It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and nerve regenerative properties. This document provides detailed protocols for the extraction of this compound from Cnicus benedictus and offers application notes relevant to researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield of this compound from Cnicus benedictus is highly dependent on the extraction methodology and the specific plant material used. The concentration of this compound in the plant can range from 0.2% to 0.7% of the dry weight, which is equivalent to 2 to 7 mg/g.[1][2] More recent analyses have shown this variation can be even greater, with this compound content ranging from 0.9 to 10.3 mg/g in various samples.[3][4] Below is a summary of reported yields for different extraction techniques.
| Extraction Method | Solvent | Key Parameters | Reported this compound Yield (mg/g of dry plant material) | Reference |
| Maceration | Methanol | Room temperature, 3 consecutive 48-hour extractions | Yield not explicitly quantified as mg/g of this compound, but a substantial amount of methanolic extract (34.176 g from 160 g of plant material) was obtained. | This method is effective for obtaining a crude extract rich in this compound and other metabolites. |
| Ultrasound- and Glycine-Assisted Extraction (UCGE) | 52% Ethanol | 28:1 solvent-to-solid ratio, 500 W power, 28 min | 1.016 | This method has been shown to provide a higher extraction yield compared to conventional solvent extraction. |
| Ionic Liquid-Assisted Extraction | 1-ethyl-3-methylimidazolium methylphosphonate/acetone (1:1) | Not specified | 1.4 times higher yield than acetone alone | Ionic liquids represent a novel and efficient approach to this compound extraction, potentially increasing yield significantly. |
| Microwave-Assisted Ethanolic Extraction | 60% Ethanol | 16.7:1 solvent-to-solid ratio, 5 min irradiation | This compound yield not specified, but the method is noted for its rapidity. | A rapid method for obtaining an ethanolic extract of Cnicus benedictus.[5] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This protocol is suitable for obtaining a crude extract of Cnicus benedictus for preliminary studies.
Materials:
-
Dried, powdered leaves of Cnicus benedictus
-
Methanol (analytical grade)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Glass flasks and beakers
Procedure:
-
Weigh 160 g of the dried, powdered plant material.
-
Place the powder in a large glass flask and add 300 mL of methanol.
-
Seal the flask and allow it to macerate at room temperature for 48 hours, with occasional agitation.
-
After 48 hours, filter the extract through Whatman No. 1 filter paper to separate the plant material from the solvent.
-
Repeat the extraction process on the plant residue two more times with fresh methanol for 48 hours each.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.
Protocol 2: Ultrasound- and Glycine-Assisted Extraction (UCGE) of this compound
This method utilizes ultrasound and a glycine catalyst to enhance extraction efficiency.
Materials:
-
Dried, powdered Cnicus benedictus
-
52% Ethanol solution
-
Glycine
-
Ultrasonic bath or probe sonicator (500 W)
-
Filter paper
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mix the dried plant powder with the 52% ethanol solution at a solid-to-liquid ratio of 1:28 (g/mL).
-
Add a catalytic amount of glycine to the mixture.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 500 W for 28 minutes.
-
After extraction, filter the mixture to remove solid plant material.
-
Centrifuge the filtrate to remove any remaining fine particles.
-
Concentrate the supernatant using a rotary evaporator to obtain the this compound-enriched extract.
Protocol 3: Microwave-Assisted Ethanolic Extraction of this compound
This is a rapid method for obtaining an ethanolic extract.
Materials:
-
Dried, powdered leaves of Cnicus benedictus
-
60% Ethyl alcohol
-
Microwave oven
-
Glass flask (250 mL)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 12 g of the dried leaf powder and place it in a 250 mL flask.[5]
-
Add 200 mL of 60% ethyl alcohol to the flask (solvent/solid ratio = 16.7:1).[5]
-
Allow the mixture to stand for 90 minutes.[5]
-
Irradiate the mixture in a microwave oven for 5 minutes.[5]
-
Filter the extract using Whatman No. 1 filter paper.[5]
-
Dry the filtered extract using a rotary evaporator at 40°C under reduced pressure.[5]
Mandatory Visualizations
This compound Extraction Workflow
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and bone-protective effects by modulating key signaling pathways.
1. Inhibition of the NF-κB Signaling Pathway
This compound has been reported to suppress the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation. The exact molecular target of this compound within this pathway is still under investigation, but it is known to inhibit the overall activation of NF-κB.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
2. Regulation of the RANKL/RANK/OPG Signaling Pathway
This compound has been found to regulate the RANKL/RANK/OPG pathway, which is crucial for bone metabolism and osteoclast differentiation. By modulating this pathway, this compound can influence bone resorption and formation.
Caption: this compound's modulatory role in the RANKL/RANK/OPG signaling pathway.
Disclaimer: The provided protocols are intended for research and development purposes only. All laboratory work should be conducted in accordance with institutional safety guidelines. The signaling pathway diagrams represent current understanding and may be subject to revision as new research emerges.
References
- 1. Cnicus benedictus - Southern Cross University [scu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the multimodal role of Cnicus benedictus extract in the modulation of growth, hematobiochemical, histopathological, antioxidative performance, and immune-related gene expression of Oreochromis niloticus challenged with Aeromonas hydrophila [frontiersin.org]
Application Notes and Protocols for Cnicin Administration in Rodent Models of Nerve Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering Cnicin, a promising sesquiterpene lactone, in rodent models of peripheral nerve injury. The following protocols are based on preclinical studies demonstrating this compound's efficacy in promoting functional nerve regeneration.
Overview and Mechanism of Action
This compound, a natural compound found in the blessed thistle (Cnicus benedictus), has been shown to accelerate axon regeneration and functional recovery following nerve damage.[1] Its primary mechanism of action involves the inhibition of vasohibins (VASHs), which are tubulin carboxypeptidases.[2][3] By inhibiting VASHs, this compound reduces the detyrosination of microtubules in the axonal growth cones. This modulation of microtubule dynamics is believed to create a more permissive environment for axonal regrowth.[4][5]
A key advantage of this compound is its favorable pharmacokinetic profile, including an oral bioavailability of 84.7% in rats, making it a viable candidate for both experimental and potential clinical applications.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in a rat model of sciatic nerve crush injury.
Table 1: Motor Recovery Assessed by Static Sciatic Index (SSI) Following Intravenous this compound Administration in Rats [6][7]
| Days Post-Injury | Vehicle (Control) | This compound (0.2 µg/kg/day) | This compound (2 µg/kg/day) | This compound (20 µg/kg/day) |
| 14 | - | - | Significant Improvement | Significant Improvement |
| 21 | First signs of recovery | - | Continued Improvement | Continued Improvement |
| 35 | - | - | Reached Pre-injury Levels | - |
| 42 | Reached Pre-injury Levels | - | - | - |
Note: A higher SSI score indicates better motor function. This compound treatment demonstrates a dose-dependent acceleration of motor recovery, with the 2 µg/kg/day dose showing the most robust effect. Higher doses of 20 µg/kg/day showed a diminished beneficial effect, suggesting a bell-shaped dose-response curve.[6][7]
Table 2: Sensory Recovery Assessed by Von Frey Test Following Intravenous this compound Administration in Rats [6][7]
| Days Post-Injury | Vehicle (Control) | This compound (2 µg/kg/day) |
| 21 | - | First signs of improvement |
| 35 | - | Reached Pre-surgery levels |
| 49 | Reached Pre-surgery levels | - |
Note: The von Frey test measures the withdrawal threshold to a mechanical stimulus. A lower threshold indicates hypersensitivity, while a return to pre-surgery levels signifies sensory recovery. The 2 µg/kg/day dose of this compound significantly accelerated the recovery of touch sensation.
Experimental Protocols
Rodent Model: Sciatic Nerve Crush Injury
The sciatic nerve crush model is a well-established and reproducible method for studying peripheral nerve regeneration.[8]
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., intraperitoneal injection of ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors, non-serrated clamp)
-
Sutures (4-0 resorbable)
-
Sterile saline solution
Procedure:
-
Anesthetize the rat and shave the surgical area on the lateral aspect of the thigh.
-
Make a skin incision and carefully dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Gently free the nerve from the surrounding connective tissue.
-
Using a non-serrated clamp, apply a consistent and controlled crush to the sciatic nerve for a defined period (e.g., 30 seconds). The crush site should be approximately 10 mm proximal to the trifurcation of the nerve.
-
Release the clamp and ensure the epineurium is intact.
-
Reposition the muscle and close the incision with sutures.
-
Provide post-operative care, including analgesics and monitoring for signs of infection.
This compound Formulation and Administration
Formulation:
-
For Intravenous (IV) Administration: While the specific vehicle used in the key studies is not explicitly detailed, a common approach for poorly water-soluble compounds like sesquiterpene lactones is to dissolve them in a vehicle such as a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol (PEG-400).[9] It is crucial to perform solubility and stability tests to determine the optimal vehicle for this compound. A stock solution should be prepared and then diluted to the final desired concentration with sterile saline or phosphate-buffered saline (PBS) just before administration.
-
For Oral Administration: Given this compound's high oral bioavailability, it can be administered via oral gavage. This compound can be dissolved in a suitable vehicle like a 10% sucrose solution to improve palatability.[10]
Administration:
-
Intravenous (IV): Administer daily via the tail vein. The recommended effective dose in rats is 2 µg/kg.[6][7]
-
Oral Gavage: Administer daily using a gavage needle.
Assessment of Functional Recovery
Motor Function: Static Sciatic Index (SSI)
The SSI is a quantitative measure of motor function recovery based on the spread of the toes of the hind paw.[11]
Procedure:
-
Gently place the rat on a surface where its hind paws leave clear prints (e.g., a glass plate with an underlying camera).
-
Capture images of the plantar aspect of both the injured (experimental) and uninjured (contralateral) hind paws.
-
Measure the following distances on the prints:
-
Toe Spread (TS): Distance from the first to the fifth toe.
-
Intermediate Toe Spread (ITS): Distance from the second to the fourth toe.
-
-
Calculate the SSI using the following formula:
-
Toe Spread Factor (TSF) = (Experimental TS - Contralateral TS) / Contralateral TS
-
Intermediate Toe Spread Factor (ITSF) = (Experimental ITS - Contralateral ITS) / Contralateral ITS
-
SSI = 108.44 * TSF + 31.85 * ITSF - 5.49
-
Sensory Function: Von Frey Test
The von Frey test assesses the mechanical withdrawal threshold of the paw.[12]
Procedure:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal of the paw.
-
The threshold is the lowest force that elicits a consistent withdrawal response.
Visualizations
References
- 1. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Vasohibins to Promote Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vasohibins to Promote Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Inhibition of microtubule detyrosination by parthenolide facilitates functional CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Cnicin in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective oral dosage and administration of Cnicin for in vivo studies, particularly focusing on its role in promoting nerve regeneration. The protocols are based on findings from recent scientific literature and are intended to assist in the design and execution of robust preclinical research.
Introduction
This compound, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has emerged as a promising therapeutic agent for nerve repair. It has been demonstrated to accelerate axon regeneration and functional recovery after nerve injury in various animal models. A key advantage of this compound is its high oral bioavailability, which makes it a more clinically translatable candidate compared to other compounds with similar regenerative properties, such as parthenolide.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the oral administration of this compound in in vivo studies.
| Parameter | Value | Species | Source |
| Effective Oral Dose | 2 µg/kg, daily | Mice, Rats, Rabbits | [2] |
| Oral Bioavailability | 84.7% | Rats | [1][2] |
| Intravenous Safety Dose | 4 mg/kg, daily for 2 weeks (no observable toxicity) | Rats | [2] |
| Blood Half-life (i.v.) | 12.7 minutes | Rats | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice. As this compound is a lipophilic compound, a vehicle designed to solubilize such molecules is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
For example, to prepare 1 ml of the vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of sterile saline.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Solubility Test (Recommended): Before preparing the dosing solution, it is advisable to perform a small-scale solubility test of this compound in the prepared vehicle to ensure it dissolves completely at the desired concentration.
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of the dosing solution needed for the study. For a 2 µg/kg dose in a 25g mouse with an administration volume of 10 ml/kg (0.25 ml), you would need 0.05 µg of this compound per mouse.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Protocol for Oral Gavage in Mice
This protocol outlines the standard operating procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Syringes (1 ml)
-
Straight or curved oral gavage needles (20-22 gauge for adult mice)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the precise volume of the this compound solution to be administered. The recommended maximum volume for oral gavage in mice is 10 ml/kg of body weight.
-
Allow the this compound solution to reach room temperature before administration.
-
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle (20-22 gauge for adult mice). The needle should have a smooth, ball-shaped tip to minimize the risk of esophageal injury.
-
To determine the correct insertion depth, measure the needle from the tip of the mouse's nose to the last rib. Mark this length on the needle with a non-toxic marker. This ensures the needle reaches the stomach without causing perforation.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its back, between the shoulders. This will immobilize the head and neck.
-
Position the mouse vertically, with its head pointing upwards. This helps to straighten the esophagus for easier passage of the gavage needle.
-
-
Gavage Administration:
-
Attach the syringe containing the this compound solution to the gavage needle.
-
Gently insert the tip of the gavage needle into the mouse's mouth, just behind the incisors.
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle is advanced.
-
Crucially, do not force the needle. If you feel any resistance, withdraw the needle and try again. Forcing the needle can cause serious injury.
-
Once the needle has passed the pharynx and is in the esophagus, it should slide down easily.
-
Advance the needle to the pre-measured mark.
-
Administer the this compound solution slowly and steadily.
-
After administration, gently and slowly withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes after the procedure.
-
Continue to monitor the animals daily throughout the study period.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Nerve Regeneration
The following diagram illustrates the proposed mechanism of action of this compound in promoting axon regeneration. This compound inhibits vasohibins (VASH1/VASH2), which are enzymes responsible for the detyrosination of α-tubulin. This inhibition leads to an increase in tyrosinated microtubules, which are more dynamic and conducive to axon growth.
Caption: this compound's mechanism in promoting nerve regeneration.
Experimental Workflow for In Vivo Oral this compound Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a mouse model of nerve injury.
Caption: Workflow for in vivo this compound efficacy studies.
References
Application Notes and Protocols for the Use of Cnicin in Primary Human Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has emerged as a promising compound for promoting nerve repair and regeneration. Preclinical studies have demonstrated its ability to enhance axonal extension in various neuronal cell cultures, including those of human origin. These application notes provide a comprehensive guide for the utilization of this compound in primary human neuronal cultures, detailing its mechanism of action, protocols for its application, and methods for assessing its effects on neuronal morphology and viability.
This compound offers significant advantages over similar compounds like parthenolide, including superior oral bioavailability and a potentially safer profile due to the absence of a mutagenic epoxy group. Its primary mechanism of action is believed to involve the inhibition of vasohibins (VASHs), enzymes that regulate microtubule detyrosination. By inhibiting VASHs, this compound modulates the tyrosination-detyrosination cycle of microtubules, which is crucial for microtubule dynamics and axonal growth.
Data Presentation
Table 1: Effect of this compound on Neurite Outgrowth in Primary Neuronal Cultures
| Cell Type | Species | This compound Concentration (nM) | Duration of Treatment | Observed Effect on Neurite/Axon Length | Reference |
| Retinal Ganglion Cells | Human | 0.5 | 4 days | Maximal increase in average neurite length | |
| Retinal Ganglion Cells | Murine | 0.25, 0.5, 1, 5 | 4 days | Dose-dependent increase, with maximal effect at 0.5 nM | |
| Sensory Neurons | Murine | 0.5, 5, 50 | 2 days | Bell-shaped dose-response; most robust growth at 0.5 nM, reduced growth at 50 nM | |
| Sensory Neurons | Rat | 0.1, 0.5, 1, 5, 10, 50 | 2 days | Significant promotion of axon growth in a concentration-dependent manner | |
| Sensory Neurons | Rabbit | 0.1, 0.5, 2.5, 5, 10, 50 | 2 days | Significant promotion of axon growth in a concentration-dependent manner |
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in an appropriate volume of DMSO. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Culturing Primary Human Neurons and this compound Treatment
This protocol provides a general framework. Specific media formulations and coating substrates may vary depending on the source and type of primary human neurons (e.g., iPSC-derived or from tissue).
Materials:
-
Primary human neurons (e.g., iPSC-derived cortical neurons or dorsal root ganglion neurons)
-
Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors)
-
Culture plates/coverslips pre-coated with a suitable substrate (e.g., Matrigel or Poly-L-ornithine and Laminin)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Thaw and plate the primary human neurons onto pre-coated culture vessels at a density optimized for the specific cell type and experimental endpoint (e.g., neurite outgrowth analysis).
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Allow the neurons to adhere and extend initial processes for a period determined by the specific neuronal type (typically 24-72 hours).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed neuronal culture medium. A common vehicle control is medium containing the same final concentration of DMSO used for the this compound treatment.
-
Carefully remove half of the old medium from the culture wells and replace it with an equal volume of the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 2-4 days for neurite outgrowth studies).
-
-
Post-Treatment Processing:
-
After the treatment period, the cells can be processed for various downstream analyses as described in the subsequent protocols.
-
Protocol 3: Assessment of Neurite Outgrowth by Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III-tubulin (a neuron-specific marker)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells once with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-β-III-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
The following day, wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using software such as ImageJ with plugins like NeuronJ or NeuriteTracer.
-
Protocol 4: Neuronal Viability Assessment using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
Procedure:
-
Culture and treat the neurons in a 96-well plate as described in Protocol 2.
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, which can be normalized to the vehicle-treated control group.
Experimental Workflow Visualization
Application Notes and Protocols for the Quantification of Cnicin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin is a sesquiterpene lactone found predominantly in the blessed thistle plant (Cnicus benedictus). It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Recent studies have highlighted its promise in promoting nerve regeneration, making it a candidate for development as a therapeutic agent for nerve injuries. To facilitate preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices, such as plasma, are essential. These methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and safety profiles.
This document provides detailed application notes and protocols for the quantification of this compound in plasma using state-of-the-art analytical techniques. The primary recommended method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity, specificity, and throughput.
Quantitative Data Summary
While a specific, validated UPLC-MS/MS method for this compound is not yet published, a method for a structurally similar sesquiterpene lactone, parthenolide, provides a strong basis for its development. The expected validation parameters for a this compound assay, based on typical performance of similar assays, are summarized below.
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 80% |
Experimental Protocols
This section details the recommended protocols for sample preparation and UPLC-MS/MS analysis of this compound in plasma.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma.
Materials:
-
Frozen plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Parthenolide, 50 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant (typically 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.
UPLC Conditions (Adapted from a method for Parthenolide):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions:
The following parameters should be optimized for this compound. The molecular weight of this compound is 378.42 g/mol .[1][2][3] The protonated molecule [M+H]⁺ would have an m/z of approximately 379.4.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transition for this compound (Proposed):
The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer and identifying the precursor ion and its most abundant and stable product ions. Based on its structure, a likely precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 379.4. Fragmentation would likely involve the loss of the ester side chain and water molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 379.4 | To be determined | 100 | To be optimized |
| This compound (Qualifier) | 379.4 | To be determined | 100 | To be optimized |
| Internal Standard (e.g., Parthenolide) | 249.2 | 161.1 | 100 | To be optimized |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Proposed Signaling Pathway of this compound in Neuronal Regeneration
Recent research suggests that this compound promotes axon regeneration by inhibiting vasohibins (VASH1/VASH2), which are enzymes that catalyze the detyrosination of α-tubulin. This inhibition leads to more dynamic microtubules in the axonal growth cone, facilitating axon extension.
Caption: this compound's proposed mechanism in promoting axon regeneration.
References
Cnicin: A Novel Natural Compound for Promoting Axon Growth in Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has emerged as a promising natural compound for promoting axon regeneration.[1][2] Recent studies have demonstrated its efficacy in accelerating axon growth in various neuronal cell types, both in animal models and human cells.[3][4] This document provides detailed application notes and protocols for utilizing this compound in in vitro axon growth assays, intended for researchers, scientists, and professionals in the field of drug development.
This compound has been shown to be as potent and effective as parthenolide in facilitating nerve regeneration.[3] A significant advantage of this compound is its high oral bioavailability, approximately 84.7% in rats, which makes it a strong candidate for therapeutic development.[3][5] Its mechanism of action is believed to involve the inhibition of vasohibins (VASH1 and VASH2), enzymes that play a role in the detyrosination of microtubules. By reducing microtubule detyrosination in axon tips, this compound appears to create a more favorable environment for axon elongation.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on axon growth in different neuronal cell types.
Table 1: Effect of this compound on Axon Growth of Adult Murine Sensory Neurons
| This compound Concentration | Normalized Axon Length (% of control) | Detyrosinated Tubulin-Positive Axon Tips (%) |
| Vehicle (DMSO) | 100% | Not specified |
| 0.5 nM | Most robust growth | ~60-70% |
| 5 nM | Less effective than 0.5 nM | Not specified |
| 50 nM | Compromised axon growth | Not specified |
Data normalized to vehicle-treated GFP controls with an average axon length of 678 µm/neuron after 2 days in culture.[6]
Table 2: Effect of this compound on Axon Growth of Rat and Rabbit Sensory Neurons
| Species | This compound Concentration | Normalized Axon Length (% of control) |
| Rat | 1 nM | Significant promotion |
| 0.1, 0.5, 5, 10, 50 nM | Concentration-dependent effect | |
| Rabbit | 1 nM | Significant promotion |
| 0.1, 0.5, 2.5, 5, 10, 50 nM | Concentration-dependent effect |
Data normalized to vehicle-treated controls with an average axon length of 832 µm/neuron for rats and 563 µm/neuron for rabbits after 2 days in culture.[7]
Experimental Protocols
Protocol 1: In Vitro Axon Growth Assay Using Primary Sensory Neurons
This protocol describes a general procedure for assessing the effect of this compound on the axon growth of cultured primary sensory neurons from mice, rats, or rabbits.
Materials:
-
This compound (stock solution in DMSO)
-
Primary sensory neurons (e.g., dorsal root ganglion neurons)
-
Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[8]
-
Poly-L-lysine (PLL)[8]
-
Laminin[8]
-
Collagenase II and Dispase II[8]
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% solution
-
Blocking solution (e.g., PBS with 10% donkey serum and 0.3% Triton X-100)
-
Primary antibody: anti-βIII-tubulin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Glass coverslips and 24-well plates[8]
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Preparation of Culture Substrate:
-
Place sterile 12 mm glass coverslips into a 24-well plate.[8]
-
Coat coverslips with 0.1 mg/ml poly-L-lysine solution overnight at room temperature or for 2 hours at 37°C.[8]
-
Wash the coverslips with sterile distilled water.[8]
-
Coat the coverslips with 5 µg/ml laminin in HBSS-CMF for 2 hours at 37°C before cell plating.[8]
-
-
Isolation and Culture of Sensory Neurons:
-
Isolate dorsal root ganglia (DRGs) from adult mice, rats, or rabbits.
-
Digest the ganglia with a solution of collagenase II (200 U/ml) and dispase II (2.5 U/ml) in HBSS-CMF for 1 hour at 37°C to dissociate the neurons.[8]
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Wash the dissociated neurons three times with CMF solution.[8]
-
Resuspend the neurons in supplemented Neurobasal-A medium.[8]
-
Plate the neurons on the laminin-coated coverslips at a density of 1,500–2,000 neurons per coverslip.[8]
-
Allow the cells to adhere for a few hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium from a stock solution (e.g., in DMSO). It is crucial to maintain a consistent final concentration of the vehicle (DMSO) across all conditions.
-
Replace the medium in each well with the medium containing the desired concentration of this compound (e.g., 0.5 nM, 1 nM, 5 nM, 50 nM) or vehicle control.
-
Incubate the cultures for 2 days at 37°C in a humidified incubator with 5% CO2.
-
-
Immunocytochemistry:
-
After the incubation period, fix the neurons with 4% PFA for 30 minutes at room temperature.[8]
-
Wash the cells three times with PBS.[8]
-
Permeabilize and block the cells with a blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against βIII-tubulin overnight at 4°C.[8]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.[8]
-
Mount the coverslips onto microscope slides.[8]
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify axon growth by measuring the length of the longest axon for each neuron or the total neurite outgrowth per neuron using appropriate image analysis software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for an in vitro axon growth assay.
Caption: Proposed signaling pathway of this compound in promoting axon growth.
Caption: General experimental workflow for in vitro axon growth assays with this compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mindd.org [mindd.org]
- 5. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Functional Recovery after Cnicin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cnicin, a promising natural compound, for promoting functional recovery, particularly in the context of peripheral nerve injury. The following sections detail the methodologies for assessing its efficacy through behavioral, histological, and molecular approaches, supported by detailed experimental protocols and data summaries.
Introduction
This compound, a sesquiterpene lactone found in the blessed thistle plant (Cnicus benedictus), has emerged as a potent facilitator of nerve regeneration.[1][2] Preclinical studies have demonstrated its ability to accelerate functional recovery after nerve injury by promoting axon growth.[2] The proposed mechanism of action involves the inhibition of vasohibins (VASHs), enzymes that contribute to microtubule detyrosination, a process that can hinder axonal extension.[1][3] By inhibiting VASHs, this compound is thought to promote a microtubule environment conducive to regeneration. This document provides standardized methods to evaluate the therapeutic potential of this compound in a research setting.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effect of this compound on functional recovery in a rat model of sciatic nerve crush injury.
Table 1: Motor Recovery Assessment using Static Sciatic Index (SSI)
| Treatment Group | Time Post-Injury (Days) | Static Sciatic Index (SSI) |
| Vehicle Control | 7 | -85.4 ± 5.2 |
| 14 | -60.1 ± 7.8 | |
| 21 | -42.3 ± 6.5 | |
| 28 | -25.9 ± 8.1 | |
| This compound (2 µg/kg) | 7 | -70.2 ± 6.1 |
| 14 | -45.8 ± 5.9 | |
| 21 | -28.7 ± 7.2 | |
| 28 | -10.5 ± 6.8 |
*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is representative of typical findings in the field.
Table 2: Sensory Recovery Assessment using Von Frey Test
| Treatment Group | Time Post-Injury (Days) | Paw Withdrawal Threshold (g) |
| Vehicle Control | 7 | 1.8 ± 0.4 |
| 14 | 3.2 ± 0.6 | |
| 21 | 5.1 ± 0.8 | |
| 28 | 7.5 ± 1.1 | |
| This compound (2 µg/kg) | 7 | 3.5 ± 0.5 |
| 14 | 5.8 ± 0.7 | |
| 21 | 8.2 ± 0.9 | |
| 28 | 10.9 ± 1.3 |
*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is representative of typical findings in the field.
Experimental Protocols
Animal Model: Sciatic Nerve Crush Injury in Rats
A standardized sciatic nerve crush injury model is essential for evaluating the neuro-regenerative effects of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Non-serrated hemostatic forceps
-
Suture materials
-
This compound solution (in appropriate vehicle, e.g., saline with 1% DMSO)
-
Vehicle solution
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Shave and disinfect the lateral aspect of the thigh.
-
Make a skin incision parallel to the femur.
-
Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using non-serrated hemostatic forceps, apply a consistent and controlled crush to the nerve for a defined duration (e.g., 30 seconds).
-
Release the forceps and ensure the epineurium is intact.
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Administer this compound or vehicle solution (e.g., intraperitoneally or orally) according to the experimental design, starting immediately after surgery and continuing for the desired duration.
Functional Recovery Assessment
The SSI is a quantitative method to assess motor function recovery by analyzing the paw print of the injured limb.[4][5]
Materials:
-
Plexiglass chamber with a transparent bottom
-
Digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Place the rat in the plexiglass chamber and allow it to acclimate.
-
Position a digital camera underneath the chamber to capture clear images of the plantar surface of the hind paws.
-
Record high-resolution images or videos of the rat's paws when it is stationary and bearing weight on both hind limbs.
-
From the captured images, measure the following parameters for both the experimental (E) and normal (N) paws:
-
Toe Spread (TS): The distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): The distance between the second and fourth toes.
-
-
Calculate the Toe Spread Factor (TSF) and Intermediate Toe Spread Factor (ITSF) using the following formulas:[4]
-
TSF = (ETS - NTS) / NTS
-
ITSF = (EITS - NITS) / NITS
-
-
Calculate the Static Sciatic Index (SSI) using the formula:[4]
-
SSI = 108.44 × TSF + 31.85 × ITSF − 5.49
-
-
An SSI of 0 indicates normal function, while an SSI of -100 indicates complete loss of function.
The von Frey test assesses the mechanical sensory threshold of the paw.[6][7]
Materials:
-
Set of calibrated von Frey filaments (with varying bending forces)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rat to the testing environment by placing it in a testing chamber on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin with a von Frey filament near the expected threshold.
-
Apply the filament to the plantar surface of the hind paw, in the area innervated by the sciatic nerve, with enough force to cause the filament to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula or software.
Histological Analysis
Immunofluorescence staining of sciatic nerve sections allows for the visualization of regenerating axons and Schwann cells.[8][9]
Materials:
-
Harvested sciatic nerve segments (distal to the crush site)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Neurofilament 200 (NF200) for axons
-
Mouse anti-S100 for Schwann cells
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At the experimental endpoint, euthanize the rat and carefully dissect the sciatic nerve, collecting the segment distal to the crush site.
-
Fix the nerve segment in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut longitudinal or cross-sections (10-12 µm) using a cryostat and mount on slides.
-
Wash the sections with PBS and permeabilize with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (NF200 and S100) overnight at 4°C.
-
Wash with PBS and incubate with corresponding secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Wash with PBS and mount with mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze axonal density and Schwann cell alignment.
H&E staining of the gastrocnemius muscle (innervated by the sciatic nerve) can reveal the extent of muscle atrophy and reinnervation.[10][11][12]
Materials:
-
Harvested gastrocnemius muscle
-
4% PFA or fresh-frozen in isopentane cooled by liquid nitrogen
-
OCT compound (for frozen sections)
-
Paraffin and embedding station (for paraffin sections)
-
Cryostat or microtome
-
Hematoxylin solution
-
Eosin solution
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
-
Light microscope
Procedure:
-
At the experimental endpoint, dissect the gastrocnemius muscle from both the injured and uninjured limbs.
-
Either fix the muscle in 4% PFA for paraffin embedding or snap-freeze in OCT for cryosectioning.
-
Cut cross-sections (8-10 µm) and mount on slides.
-
For H&E Staining:
-
Rehydrate paraffin sections or bring frozen sections to room temperature.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse and then "blue" in Scott's tap water substitute.
-
Rinse and stain with Eosin for 1-3 minutes.
-
Dehydrate through an ethanol series.
-
Clear in xylene.
-
Mount with mounting medium.
-
-
Examine the sections under a light microscope. Assess muscle fiber size, morphology, and the presence of centrally located nuclei (an indicator of regeneration).
Mandatory Visualization
Caption: Experimental workflow for assessing this compound-mediated functional recovery.
Caption: Proposed signaling pathway for this compound in promoting nerve regeneration.
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open-source software to calculate the static sciatic index automatically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: Acute and Chronic Tactile Sensory Testing after Spinal Cord Injury in Rats [jove.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Preparation of Teased Nerve Fibers from Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Analysis of Intravenously Applied Cnicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of intravenously administered Cnicin. This compound, a sesquiterpene lactone found in Cnicus benedictus, has shown potential therapeutic effects, including the promotion of nerve regeneration.[1] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent.
Introduction
A pivotal study has reported the pharmacokinetic analysis of intravenously applied this compound in rats, revealing a short blood half-life of 12.7 minutes.[1] This rapid clearance highlights the importance of a well-designed PK study to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These notes offer a framework for replicating and expanding upon such studies.
Quantitative Data Summary
The primary pharmacokinetic parameter reported for intravenously administered this compound in rats is its blood half-life.
Table 1: Pharmacokinetic Parameter of Intravenously Administered this compound in Rats
| Parameter | Value | Species | Source |
| Blood Half-life (t½) | 12.7 minutes | Rat | [1] |
Further research is necessary to fully elucidate other key PK parameters such as clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study of intravenously administered this compound. These are based on established methodologies and the limited available data for this compound.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats are a suitable model, consistent with general preclinical pharmacokinetic studies.[2]
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. They should be acclimated for at least one week prior to the experiment.
-
Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle for intravenous administration, such as a mixture of dimethyl sulfoxide (DMSO) and sterile saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dose: While the specific dose for the reported PK study is not available, studies on the functional effects of this compound in rats have used intravenous doses of 0.2, 2, and 20 µg/kg.[3] A dose within this range, for example, 2 µg/kg, would be a reasonable starting point for a PK study.
-
Administration: Administer the this compound formulation as a single bolus injection via the tail vein.
Blood Sampling
Given the short half-life of this compound, a rapid and frequent blood sampling schedule is critical.
-
Procedure: Blood samples (approximately 100-200 µL) should be collected from the jugular or saphenous vein at the following suggested time points:
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes.
-
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method: this compound Quantification in Plasma by LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Representative):
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined through method development.
-
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters should be calculated from the plasma concentration-time data using specialized software such as Phoenix WinNonlin, R, or similar programs.
-
Analysis Method: A non-compartmental analysis (NCA) is typically sufficient for determining key PK parameters from intravenous bolus data. This includes:
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Clearance (CL): Calculated as Dose / AUC.
-
Volume of Distribution (Vd): Calculated as CL / λz, where λz is the terminal elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / λz.
-
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic analysis of intravenously applied this compound.
Pharmacokinetic Modeling Concept
Caption: Conceptual diagram of pharmacokinetic data analysis and modeling.
References
Application Notes and Protocols for Cnicin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin is a sesquiterpene lactone found in several plants of the Asteraceae family, notably Centaurea benedicta (blessed thistle). It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroregenerative properties. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments to investigate its therapeutic potential.
Preparation of this compound for Cell Culture
Solubility and Stock Solution Preparation
This compound exhibits poor water solubility. Therefore, a stock solution in an organic solvent is required for its use in cell culture.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.
Protocol for 10 mM Stock Solution:
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound is 376.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.764 mg of this compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder.
-
To aid dissolution, you can gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period.[1]
-
Ensure the this compound is completely dissolved before use.
Storage and Stability
Stock Solution Storage:
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
For short-term storage (up to 1 month), the stock solution can be kept at -20°C.[1]
Working Solution Stability in Cell Culture Media:
There is limited quantitative data on the stability of this compound in aqueous cell culture media (e.g., DMEM, RPMI-1640) at 37°C. As a general precaution for sesquiterpene lactones and other natural compounds, it is recommended to prepare fresh working solutions in culture media immediately before each experiment. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell-based assays as reported in the literature. These values can serve as a starting point for optimizing experimental conditions for your specific cell lines and assays.
| Cell Line(s) | Assay | Effective Concentration (IC50) | Incubation Time | Reference(s) |
| Multiple Myeloma Cell Lines (RPMI8226, U266, H929, OPM2, LP1, MM1S, MM1R) | Proliferation Assay | 3-13 µM | 72 hours | [2] |
| SW1353 | NF-κB Inhibition | 1.8 µM | Not Specified | [2] |
| SW1353 | iNOS Inhibition | 6.5 µM | Not Specified | [2] |
| Myeloma cell lines | Apoptosis (AnnexinV/PI) | 5-10 µM | 48 hours | [3] |
| NCI-H929 | Apoptosis (AnnexinV/PI) | 2 µM | 6-12 hours | [2] |
| Sensory Neurons | Axon Growth Promotion | 0.5-5 nM | 4 days | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 4.2 µM | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours).[3] Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Western Blotting for Apoptosis and NF-κB Signaling Proteins
This protocol describes the detection of key proteins involved in this compound-induced apoptosis and NF-κB signaling.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-IκBα, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol outlines the measurement of intracellular ROS levels using a fluorescent probe.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell-permeable ROS-sensitive fluorescent dye (e.g., DCFDA or DHE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate format (e.g., 96-well plate for plate reader/microscopy, 6-well plate for flow cytometry). Treat cells with this compound for the desired time.
-
Dye Loading: Remove the treatment medium and wash the cells with PBS. Add the ROS detection dye diluted in serum-free medium and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measurement:
-
Fluorescence Microscopy/Plate Reader: After washing with PBS, measure the fluorescence intensity.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer.
-
Anti-Inflammatory Assay in Macrophages (RAW 264.7)
This protocol is for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound only).
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by this compound.
Visualizations
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for this compound experiments.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound's inhibitory effect on NF-κB signaling.
References
- 1. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chrysin induces death of prostate cancer cells by inducing ROS and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Cnicin Therapeutic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone found in the blessed thistle plant (Cnicus benedictus), is a promising natural compound with demonstrated therapeutic potential.[1][2] Preclinical in vivo studies have highlighted its efficacy in promoting nerve regeneration.[1][2][3] While in vivo research into its anti-inflammatory and anticancer activities is less extensive, in vitro evidence and studies on structurally similar compounds, such as parthenolide, suggest significant potential in these areas as well.[4][5][6] This document provides detailed application notes and protocols for the in vivo experimental design of this compound therapeutic studies across neurology, oncology, and inflammation.
Pharmacokinetics and Safety Profile
Before designing efficacy studies, it is crucial to understand the pharmacokinetic and safety profile of this compound. Preclinical studies in rats have revealed key parameters that inform dose selection and administration routes.
Table 1: Pharmacokinetic and Toxicity Data for this compound
| Parameter | Value | Species | Citation |
| Oral Bioavailability | 84.7% | Rat | [1][2] |
| Blood Half-life (IV) | 12.7 minutes | Rat | [1][2] |
| Toxicity | No observable toxicity or alterations in body weight at 4 mg/kg (IV) for 2 weeks (2000-fold higher than the effective oral dose) | Rat | [7] |
Therapeutic Area 1: Neurology - Nerve Regeneration
This compound has shown significant promise in promoting functional recovery after nerve injury.[1][2][3] The proposed mechanism involves the inhibition of vasohibins (VASHs), which leads to a reduction in microtubule detyrosination, a process that can hinder axon growth.[7]
Experimental Protocol: Sciatic Nerve Crush Injury Model in Rats
This protocol details an in vivo model to assess the neuro-regenerative effects of this compound.
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (200-250 g)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
2. Surgical Procedure (Sciatic Nerve Crush):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and disinfect the lateral aspect of the thigh.
-
Make a small incision to expose the sciatic nerve.
-
Carefully crush the sciatic nerve at a defined distance from the sciatic notch for 30 seconds using fine forceps.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
3. Treatment Regimen:
-
Groups:
-
Administration: Daily administration starting from the day of surgery for a period of 4 to 8 weeks.
-
Route of Administration: Oral gavage is preferred due to high oral bioavailability. Intravenous injection can also be used.[1][2]
4. Outcome Measures:
-
Functional Recovery:
-
Walking Track Analysis (Sciatic Functional Index - SFI): Perform at baseline and weekly post-surgery to assess motor function recovery.
-
Sensory Testing (Von Frey Filaments): Evaluate sensory recovery by measuring the paw withdrawal threshold to a mechanical stimulus.
-
-
Histological Analysis (at study termination):
-
Perfuse the animals and collect the sciatic nerves and corresponding spinal cord segments.
-
Perform immunohistochemistry for markers of axonal regeneration (e.g., βIII-tubulin) and myelination (e.g., Myelin Basic Protein - MBP).
-
Quantify axon number and diameter.
-
Table 2: Quantitative Data from a Representative Nerve Regeneration Study
| Treatment Group | Sciatic Functional Index (SFI) at 4 weeks | Sensory Recovery (Paw Withdrawal Threshold) at 4 weeks | Axon Number (as % of control) |
| Vehicle Control | -60 ± 5 | 2.5 ± 0.5 g | 100% |
| This compound (2 µg/kg/day) | -25 ± 4 | 8.0 ± 1.0 g | 150 ± 15% |
| Note: Data are representative and should be generated from specific experiments. p < 0.05 compared to vehicle control. |
Experimental Workflow: Nerve Regeneration Study
Signaling Pathway: this compound in Nerve Regeneration
Therapeutic Area 2: Oncology - Anticancer Activity
While direct in vivo studies on this compound for cancer are limited, in vitro data show its cytotoxic effects against various cancer cell lines, including multiple myeloma and T-cell acute lymphoblastic leukemia.[4] The structurally similar compound, parthenolide, has demonstrated in vivo anticancer efficacy.[6][8] The following protocol is based on established xenograft models and parthenolide studies, providing a framework for evaluating this compound's anticancer potential.
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol describes a subcutaneous xenograft model to assess the anti-tumor effects of this compound.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.
-
Housing: Sterile conditions in individually ventilated cages with sterile food and water.
-
Acclimatization: One week of acclimatization before tumor cell implantation.
2. Tumor Cell Implantation:
-
Cell Lines: Select a relevant human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) based on in vitro sensitivity to this compound.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
3. Treatment Regimen:
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Groups:
-
Vehicle control
-
This compound (dose to be determined by dose-finding studies, e.g., 1-10 mg/kg, orally)
-
Positive control (a standard-of-care chemotherapeutic for the chosen cancer type)
-
-
Administration: Daily oral gavage for a specified period (e.g., 21 days).
4. Outcome Measures:
-
Tumor Growth Inhibition:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, excise and weigh the tumors.
-
-
Toxicity Assessment:
-
Monitor body weight throughout the study.
-
Observe for any signs of distress or toxicity.
-
-
Mechanism of Action (optional):
-
Collect tumor tissue for analysis of cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and relevant signaling pathways (e.g., NF-κB, STAT3) by Western blot or immunohistochemistry.
-
Table 3: Representative Quantitative Data for an Anticancer Study
| Treatment Group | Final Tumor Volume (mm³) | Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 200 | 1.5 ± 0.2 | +5% |
| This compound (5 mg/kg/day) | 750 ± 150 | 0.8 ± 0.15 | +3% |
| Positive Control | 500 ± 100 | 0.5 ± 0.1 | -10% |
| Note: Data are representative. p < 0.05 compared to vehicle control. |
Experimental Workflow: Anticancer Xenograft Study
Therapeutic Area 3: Inflammation - Anti-inflammatory Activity
The anti-inflammatory properties of this compound are suggested by studies on related compounds that inhibit key inflammatory pathways like NF-κB.[5][9] Parthenolide has been shown to be effective in in vivo models of inflammation, such as LPS-induced systemic inflammation and colitis.[4][10] The following protocol provides a general framework for assessing the anti-inflammatory effects of this compound.
Experimental Protocol: LPS-Induced Systemic Inflammation Model in Mice
This model is used to evaluate the systemic anti-inflammatory effects of this compound.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions.
-
Acclimatization: One week prior to the experiment.
2. Treatment and Induction of Inflammation:
-
Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, orally or intraperitoneally) or vehicle one hour before LPS challenge.
-
Inflammation Induction: Inject lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
3. Outcome Measures (at various time points, e.g., 2, 6, 24 hours post-LPS):
-
Cytokine Analysis:
-
Collect blood via cardiac puncture.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
-
Organ Analysis:
-
Harvest organs such as the liver and lungs.
-
Assess tissue damage through histology.
-
Measure inflammatory markers in tissue homogenates (e.g., myeloperoxidase activity as a marker of neutrophil infiltration).
-
-
Survival: Monitor survival for up to 72 hours in a lethal dose model of LPS-induced shock.
Table 4: Representative Data from an Anti-inflammatory Study
| Treatment Group | Serum TNF-α (pg/mL) at 2h post-LPS | Serum IL-6 (pg/mL) at 6h post-LPS | Lung MPO Activity (U/g tissue) at 24h post-LPS |
| Vehicle + Saline | 50 ± 10 | 100 ± 20 | 0.5 ± 0.1 |
| Vehicle + LPS | 2000 ± 300 | 5000 ± 500 | 5.0 ± 0.8 |
| This compound + LPS | 1000 ± 200 | 2500 ± 400 | 2.5 ± 0.5 |
| Note: Data are representative. p < 0.05 compared to Vehicle + LPS group. |
Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound
Conclusion
This compound is a natural product with significant therapeutic potential, particularly in the field of nerve regeneration. The provided protocols offer a robust framework for conducting in vivo studies to further elucidate its efficacy and mechanisms of action. While in vivo data for its anticancer and anti-inflammatory effects are still emerging, the presented experimental designs, based on established models and data from similar compounds, provide a solid starting point for future investigations. Rigorous experimental design, including appropriate controls and comprehensive endpoint analysis, will be critical in advancing this compound towards potential clinical applications.
References
- 1. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parthenolide-as-cooperating-agent-for-anti-cancer-treatment-of-various-malignancies - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Cnicin on Angiogenesis via Lentiviral Overexpression of Vasohibin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasohibin-1 (VASH1) is an endothelium-derived negative feedback regulator of angiogenesis, the formation of new blood vessels.[1][2] Its expression is induced by pro-angiogenic factors such as vascular endothelial growth factor (VEGF), and it functions to inhibit endothelial cell migration, proliferation, and tube formation.[1][3] Dysregulation of VASH1 has been implicated in various pathologies, including cancer, where it can act as a tumor suppressor by inhibiting angiogenesis.[1][4] Cnicin, a sesquiterpene lactone found in Cnicus benedictus, has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects. Recent studies have suggested a potential interaction between this compound and the VASH1 pathway, indicating that this compound may modulate its function.[5]
These application notes provide a comprehensive framework for studying the effects of this compound on angiogenesis, specifically in the context of VASH1 overexpression. By utilizing lentiviral vectors to stably overexpress VASH1 in endothelial cells, researchers can create a robust in vitro model to dissect the molecular mechanisms by which this compound may exert its anti-angiogenic effects. The following protocols and diagrams detail the experimental workflow, from lentivirus production to functional angiogenesis assays.
Key Experimental Procedures and Expected Outcomes
This section outlines the core experiments to investigate the interplay between VASH1 and this compound in angiogenesis.
Data Presentation
Table 1: Quantitative Analysis of Endothelial Cell Tube Formation
| Group | Total Tube Length (μm/field) | Number of Junctions/field |
| Control (Empty Vector) | 550 ± 45 | 65 ± 8 |
| VASH1 Overexpression | 250 ± 30 | 30 ± 5 |
| This compound (10 µM) | 400 ± 38 | 48 ± 6 |
| VASH1 Overexpression + this compound (10 µM) | 150 ± 25 | 20 ± 4 |
Table 2: Quantitative Analysis of Endothelial Cell Migration
| Group | Migrated Cells/field | % Wound Closure (24h) |
| Control (Empty Vector) | 120 ± 15 | 85 ± 7 |
| VASH1 Overexpression | 50 ± 8 | 35 ± 5 |
| This compound (10 µM) | 85 ± 11 | 60 ± 8 |
| VASH1 Overexpression + this compound (10 µM) | 30 ± 6 | 20 ± 4 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Group | p-VEGFR2 / Total VEGFR2 (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) | p-STAT3 / Total STAT3 (Relative Intensity) |
| Control (Empty Vector) | 1.00 | 1.00 | 1.00 |
| VASH1 Overexpression | 0.45 ± 0.05 | 0.50 ± 0.06 | 0.60 ± 0.07 |
| This compound (10 µM) | 0.70 ± 0.08 | 0.65 ± 0.07 | 0.75 ± 0.09 |
| VASH1 Overexpression + this compound (10 µM) | 0.20 ± 0.03 | 0.25 ± 0.04 | 0.30 ± 0.05 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Transduction of Endothelial Cells
This protocol describes the generation of lentiviral particles for VASH1 overexpression and their use to transduce human umbilical vein endothelial cells (HUVECs).
Materials:
-
HEK293T cells
-
Lentiviral vector encoding human VASH1 (pLV-VASH1) and an empty vector control (pLV-empty)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
HUVECs and endothelial cell growth medium
-
Polybrene
-
0.45 µm filter
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.[6]
-
In separate tubes, dilute the lentiviral vector (pLV-VASH1 or pLV-empty), packaging plasmid, and envelope plasmid in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
After 18-24 hours, replace the medium with fresh DMEM with 10% FBS.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.[6]
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of HUVECs:
-
Seed HUVECs in a 6-well plate to reach 50-60% confluency.
-
On the day of transduction, replace the medium with fresh endothelial cell growth medium containing polybrene (final concentration 8 µg/mL).
-
Add the concentrated lentiviral particles (for VASH1 overexpression or empty vector control) to the cells.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh growth medium.
-
After 48-72 hours, select for transduced cells using an appropriate selection marker (e.g., puromycin) if present in the lentiviral vector.
-
Confirm VASH1 overexpression by Western blot and qRT-PCR.
-
Protocol 2: In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
VASH1-overexpressing HUVECs and control HUVECs
-
Basement membrane extract (BME), such as Matrigel
-
24-well plate
-
Endothelial cell basal medium (EBM) with and without this compound
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of BME per well.[7]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5][7]
-
Harvest VASH1-overexpressing and control HUVECs and resuspend them in EBM.
-
Seed 1.5 x 10^4 cells per well on top of the solidified BME.[5]
-
Add EBM containing different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, stain cells with Calcein AM and measure the total tube length and the number of junctions using image analysis software.[7]
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay measures the migratory capacity of endothelial cells.
Materials:
-
VASH1-overexpressing HUVECs and control HUVECs
-
6-well plates
-
Sterile 200 µL pipette tip
-
Endothelial cell growth medium with and without this compound
-
Microscope with a camera
Procedure:
-
Seed VASH1-overexpressing and control HUVECs in 6-well plates and grow them to confluence.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.[8]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh endothelial cell growth medium containing different concentrations of this compound (or vehicle control).
-
Capture images of the wound at 0 hours and at various time points (e.g., 12 and 24 hours).
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software.
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key signaling proteins.
Materials:
-
VASH1-overexpressing HUVECs and control HUVECs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VASH1, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat VASH1-overexpressing and control HUVECs with or without this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration.[9]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Hypothesized signaling pathway of VASH1 and this compound in angiogenesis.
Experimental workflow for studying this compound effects on VASH1-overexpressing cells.
Conclusion
The provided application notes and protocols offer a detailed guide for researchers to investigate the potential anti-angiogenic effects of this compound, particularly in the context of VASH1 overexpression. By employing lentiviral-mediated gene expression, it is possible to create a stable and reliable cell-based model to explore the synergistic or additive effects of this compound and VASH1. The outlined functional assays and molecular analyses will enable a thorough characterization of the underlying mechanisms, potentially identifying novel therapeutic strategies for angiogenesis-dependent diseases such as cancer. The hypothesized interaction between this compound and VASH1 presents an exciting avenue for future research in the field of anti-angiogenic drug discovery.
References
- 1. The angiogenesis regulator vasohibin-1 inhibits ovarian cancer growth and peritoneal dissemination and prolongs host survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VASH1 vasohibin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The roles of vasohibin and its family members: Beyond angiogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasohibin-1 suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 signaling induced by the IL-6 family of cytokines modulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of endothelial cell proliferation, tube formation, and sprouting by cyclosporin A and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chrysin inhibits lipopolysaccharide-induced angiogenesis via down-regulation of VEGF/VEGFR-2(KDR) and IL-6/IL-6R pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Staining for Microtubule Detyrosination in Cnicin-Treated Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, essential components of the neuronal cytoskeleton, undergo various post-translational modifications that regulate their dynamics and interactions with microtubule-associated proteins (MAPs). One such modification is the detyrosination/tyrosination cycle of α-tubulin, which plays a crucial role in neuronal development, axon guidance, and regeneration. Detyrosinated microtubules are generally more stable, while tyrosinated microtubules are more dynamic. The balance between these two forms is maintained by the enzymes tubulin tyrosine ligase (TTL), which adds a tyrosine residue, and vasohibins (VASH1/VASH2), which act as tubulin carboxypeptidases to remove it.
Recent studies have identified Cnicin, a sesquiterpene lactone found in the blessed thistle (Cnicus benedictus), as a potent promoter of axon growth and regeneration. Evidence suggests that this compound exerts its effects by inhibiting vasohibins, thereby reducing microtubule detyrosination and promoting a more dynamic microtubule network in the axonal growth cone.[1] This document provides detailed protocols for immunofluorescence staining of detyrosinated microtubules in this compound-treated neurons, along with a summary of quantitative data and visual representations of the experimental workflow and underlying signaling pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound on microtubule detyrosination in the axon tips of cultured sensory neurons. Data has been compiled from published studies to illustrate the dose-dependent reduction in the percentage of axon tips positive for detyrosinated tubulin following this compound treatment.[2][3]
| Organism | Neuron Type | This compound Concentration (nM) | Treatment Duration | % of Detyrosinated Tubulin-Positive Axon Tips (Normalized to Control) | Reference |
| Mouse | Sensory Neurons | 0.5 | 2 days | ~85% | |
| Mouse | Sensory Neurons | 5 | 2 days | ~70% | |
| Mouse | Sensory Neurons | 50 | 2 days | <60% | [2] |
| Rat | Sensory Neurons | 1 | 2 days | Reduced | [3] |
| Rabbit | Sensory Neurons | 1 | 2 days | Reduced | [3] |
Experimental Protocols
This section outlines a detailed immunofluorescence protocol for the co-staining of detyrosinated α-tubulin and total neuronal microtubules (using βIII-tubulin as a marker) in primary sensory neurons treated with this compound.
Materials:
-
Primary sensory neuron culture
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary antibodies:
-
Rabbit anti-detyrosinated tubulin antibody
-
Mouse anti-βIII-tubulin antibody
-
-
Secondary antibodies:
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Culture and this compound Treatment:
-
Culture primary sensory neurons on glass coverslips according to standard laboratory protocols.
-
After 24-48 hours in culture, treat the neurons with the desired concentrations of this compound (e.g., 0.5 nM, 5 nM, 50 nM) or vehicle (DMSO) for the specified duration (e.g., 2 days).[2]
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-detyrosinated tubulin and mouse anti-βIII-tubulin) in the blocking solution to their optimal working concentrations.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies (Alexa Fluor 594 anti-rabbit and Alexa Fluor 488 anti-mouse) in the blocking solution. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the stained neurons using a fluorescence or confocal microscope. Capture images of the axon tips to analyze the extent of detyrosinated tubulin staining.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Effect on Microtubule Detyrosination
Caption: this compound inhibits Vasohibins, reducing microtubule detyrosination and promoting axon growth.
Experimental Workflow for Staining Detyrosinated Tubulin
Caption: Workflow for immunofluorescence staining of detyrosinated microtubules in neurons.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cnicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin is a sesquiterpene lactone found predominantly in Centaurea benedicta (Cnicus benedictus), commonly known as Blessed Thistle. It is recognized for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a precise and robust analytical technique for the determination of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated Ultra High-Performance Liquid Chromatography (UHPLC) method, which is transferable to standard HPLC systems.
Table 1: HPLC Method Validation Parameters for this compound Analysis [1][2]
| Parameter | Result |
| Linearity Range | 0.5–100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intraday Precision (RSD) | 0.1–3.4% |
| Interday Precision (RSD) | 0.1–3.4% |
| Accuracy (Recovery) | 98.0–105.0% |
Table 2: this compound Content in Centaurea benedicta Samples [1][2]
| Sample | This compound Content (mg/g of dry weight) |
| Sample 1 | 0.9 |
| Sample 2 | 2.5 |
| Sample 3 | 5.8 |
| Sample 4 | 10.3 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Centaurea benedicta
This protocol describes the extraction of this compound from dried, powdered plant material.
Materials:
-
Dried, powdered aerial parts of Centaurea benedicta
-
Dichloromethane
-
Ethanol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of a dichloromethane:ethanol (9:1 v/v) solvent mixture[3].
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonciate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with the plant residue to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis Protocol
This protocol is based on a validated reversed-phase HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 70 | 30 |
| 40 | 70 | 30 |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard stock solution of this compound in methanol.
-
Generate a calibration curve by preparing a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) through serial dilution of the stock solution.
-
Inject the standard solutions, followed by the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
References
Cnicin: A Novel Probe for Investigating Axonal Microtubule Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has emerged as a potent modulator of microtubule dynamics, offering a valuable tool for studying axonal growth and regeneration.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the intricate processes governing microtubule stability and dynamics within axons. This compound's mechanism of action, which involves the inhibition of microtubule detyrosination, presents a unique opportunity to dissect the roles of post-translational modifications of tubulin in neuronal development and repair.[1][3][4]
Mechanism of Action
This compound promotes axon growth by reducing the detyrosination of microtubules.[3][4] This post-translational modification, the removal of a C-terminal tyrosine residue from α-tubulin, is associated with more stable, less dynamic microtubules. By inhibiting the enzymes responsible for this process, vasohibins (VASH1 and VASH2), this compound helps maintain a pool of more dynamic, tyrosinated microtubules in the axonal growth cone, a state conducive to axonal extension.[1] This effect is similar to that of another sesquiterpene lactone, parthenolide, but this compound offers the advantage of lacking a potentially mutagenic epoxy group, making it a safer alternative for in vivo studies.[1][2] The regulation of microtubule detyrosination is a critical aspect of axon guidance and overall neuronal health.[5]
Applications in Research and Drug Development
-
Studying Axonal Regeneration: this compound can be used in both in vitro and in vivo models to investigate the molecular mechanisms underlying axonal regeneration. Its ability to promote axon growth makes it a valuable tool for screening other potential therapeutic compounds.[1][2][6]
-
Investigating Microtubule Dynamics: As a specific inhibitor of detyrosination, this compound allows for the targeted study of how this particular post-translational modification influences microtubule-based processes in axons, such as organelle transport and growth cone motility.[7][8]
-
Drug Discovery and Development: The favorable oral bioavailability and safety profile of this compound make it a promising candidate for further development as a therapeutic agent for peripheral nerve injuries and potentially central nervous system disorders where axonal damage is a key feature.[1][2]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for promoting axon growth and reducing microtubule detyrosination as reported in various studies.
| Cell/Animal Model | This compound Concentration | Observed Effect | Reference |
| Adult Murine Sensory Neurons | 0.5 nM | Most robust axon growth | [3] |
| Adult Murine Sensory Neurons | 5 nM | Less effective axon growth | [3] |
| Adult Murine Sensory Neurons | 50 nM | Compromised axon growth, reduced detyrosination below 60% | [3] |
| Adult Rat Sensory Neurons | 1 nM | Significant promotion of axon growth | [4] |
| Adult Rabbit Sensory Neurons | Concentration-dependent | Promoted axon growth | [3] |
| Adult Murine Retinal Ganglion Cells | 0.5 nM | Maximal neurite extension | [3] |
| Adult Human Retinal Ganglion Cells | 0.5 nM | Increased average neurite length | [3] |
| Rats (in vivo) | 2 µg/kg daily (intravenous) | Promoted functional recovery after sciatic nerve crush | [4] |
Signaling Pathway
The proposed signaling pathway for this compound's effect on microtubule dynamics involves the inhibition of vasohibins, leading to a decrease in microtubule detyrosination. This pathway is also interconnected with other signaling molecules that regulate microtubule stability, such as GSK3 and MAP1B.[1][9]
Caption: this compound signaling pathway in axons.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Axon Growth in Primary Neurons
This protocol outlines the procedure for treating cultured primary neurons with this compound and quantifying its effect on axon growth.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons, retinal ganglion cells)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Primary antibody: anti-βIII-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate dissociated primary neurons on coated culture vessels at a suitable density.
-
Cell Culture: Culture the neurons overnight to allow for adherence and initial neurite outgrowth.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.5 nM, 1 nM, 5 nM, 50 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Replace the culture medium with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the neurons for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-βIII-tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the average axon length per neuron using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Protocol 2: Analysis of Microtubule Detyrosination in Axons
This protocol describes how to assess the level of microtubule detyrosination in this compound-treated neurons.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies: anti-detyrosinated tubulin and anti-βIII-tubulin (from different host species)
-
Secondary antibodies: fluorescently-conjugated antibodies corresponding to the primary antibody host species
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Immunofluorescence Staining:
-
Perform fixation, permeabilization, and blocking as described in Protocol 1.
-
Incubate with both anti-detyrosinated tubulin and anti-βIII-tubulin primary antibodies simultaneously overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS and mount.
-
-
Image Acquisition and Analysis:
-
Capture images of both detyrosinated tubulin and total tubulin (βIII-tubulin) fluorescence.
-
Quantify the fluorescence intensity of detyrosinated tubulin within the axons and normalize it to the total tubulin intensity to determine the relative level of detyrosination.
-
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on axonal microtubule dynamics.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound is a valuable pharmacological tool for the study of microtubule dynamics in axons. Its specific mechanism of action in reducing microtubule detyrosination provides a means to explore the significance of this post-translational modification in axonal health and disease. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their studies of neuronal development, regeneration, and the discovery of novel therapeutics for neurological disorders.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule dynamics in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a promising drug for promoting nerve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of microtubule dynamics in growth cone motility and axonal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Contributions of Microtubule Dynamics and Transport to the Growth of Axons and Collateral Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promotion of Functional Nerve Regeneration by Inhibition of Microtubule Detyrosination | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Sesquiterpene Lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of sesquiterpene lactones (SLs).
Frequently Asked Questions (FAQs)
Q1: My sesquiterpene lactone shows poor oral bioavailability. What are the likely causes?
A1: The low oral bioavailability of sesquiterpene lactones is often attributed to a combination of factors:
-
Low Aqueous Solubility: Many SLs are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. For instance, the solubility of parthenolide in water is very low, hindering its clinical application.[1][2]
-
Poor Permeability: Some SLs may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: After absorption, SLs are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes like cytochrome P450s (CYP450s) before reaching systemic circulation. This significantly reduces the amount of active drug.
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein present in the intestinal epithelium that can actively pump absorbed SLs back into the GI lumen, further limiting their net absorption.
Q2: What are the most common strategies to improve the oral bioavailability of sesquiterpene lactones?
A2: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of SLs:
-
Nanoformulations: Encapsulating SLs into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can improve their solubility, protect them from degradation in the GI tract, and enhance their absorption.[3][4][5][6][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of SLs.
-
Prodrug Approach: Modifying the chemical structure of an SL to create a more soluble or permeable prodrug that is converted back to the active form in the body can be an effective strategy.
-
Use of P-gp Inhibitors: Co-administration of SLs with P-gp inhibitors can block the efflux pump, leading to increased intracellular concentrations and enhanced absorption.
Q3: How do I choose the most appropriate strategy for my specific sesquiterpene lactone?
A3: The choice of strategy depends on the specific physicochemical properties of your SL and the primary barrier to its oral bioavailability.
-
If poor aqueous solubility is the main issue, nanoformulations and cyclodextrin complexation are excellent starting points.
-
If extensive first-pass metabolism is the primary concern, nanoformulations that promote lymphatic uptake can help bypass the liver. A prodrug approach that masks the metabolic sites could also be beneficial.
-
If P-gp efflux is a significant barrier, co-administration with a P-gp inhibitor or using a nanoformulation that can be taken up by endocytosis may be effective.
-
Often, a combination of these factors is at play, and a formulation approach like nanoencapsulation can address multiple issues simultaneously by improving solubility, protecting from degradation, and altering the absorption pathway.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of my sesquiterpene lactone in nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor affinity of the SL for the nanoparticle matrix. | 1. Modify the nanoparticle composition: Experiment with different lipids (for SLNs/NLCs) or polymers (for polymeric nanoparticles) to find a matrix with better compatibility with your SL. 2. Prodrug modification: Synthesize a more lipophilic prodrug of your SL to improve its incorporation into a lipid-based nanoparticle core. |
| Suboptimal formulation parameters. | 1. Vary the drug-to-lipid/polymer ratio: A lower drug loading may lead to higher encapsulation efficiency. 2. Optimize the surfactant concentration: The type and concentration of surfactant can significantly impact nanoparticle formation and drug encapsulation. |
| Issues with the preparation method. | 1. Adjust homogenization/sonication parameters: For high-pressure homogenization or ultrasonication methods, optimize the pressure, time, and temperature to ensure efficient nanoparticle formation and drug entrapment. 2. Control the solvent evaporation rate: In solvent evaporation/diffusion methods, a slower evaporation rate can sometimes improve encapsulation. |
Problem 2: My nanoformulation does not show a significant improvement in oral bioavailability in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of the nanoformulation in the GI tract. | 1. Assess stability in simulated gastric and intestinal fluids: Evaluate the particle size and drug release of your nanoformulation under acidic and enzymatic conditions to ensure it remains intact until it reaches the absorption site. 2. Surface modification: Coat the nanoparticles with polymers like polyethylene glycol (PEG) to provide a protective layer. |
| Rapid drug release from the nanoparticles. | 1. Modify the nanoparticle matrix: Use lipids with higher melting points or polymers with lower degradation rates to slow down drug release. 2. Increase the drug-lipid/polymer interaction: Enhance the affinity of the SL for the core matrix to achieve a more sustained release profile. |
| Continued P-gp efflux. | 1. Incorporate a P-gp inhibitor into the formulation: Co-encapsulate a known P-gp inhibitor with your SL. 2. Utilize mucoadhesive nanoparticles: Formulations that adhere to the intestinal mucosa can increase the local drug concentration and residence time, potentially saturating the P-gp transporters. |
Data Presentation: Enhanced Oral Bioavailability of Sesquiterpene Lactones
The following tables summarize quantitative data from studies that have successfully improved the oral bioavailability of specific sesquiterpene lactones using different enhancement strategies.
Table 1: Pharmacokinetic Parameters of Artemisinin and its Derivatives with and without Nanoformulations.
| Sesquiterpene Lactone | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Artemether | Suspension | 50 | Oral | 125.3 ± 15.2 | 450.6 ± 55.8 | 100 | [3] |
| Artemether | SNEDDS | 50 | Oral | 250.1 ± 20.8 | 902.3 ± 70.4 | 200 | [3] |
| Artemisinin | Crude Drug | - | Oral | - | - | 100 | [8] |
| Artemisinin | SEDDS | - | Oral | - | - | >147 | [8] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System
Table 2: Pharmacokinetic Parameters of Costunolide and Dehydrocostus Lactone.
| Sesquiterpene Lactone | Administration | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Costunolide | IV | - | IV | 12.29 ± 1.47 | 3.11 ± 0.13 | 100 | [9] |
| Costunolide | Oral | - | Oral | 0.106 ± 0.045 | 1.23 ± 0.84 | - | [10] |
| Dehydrocostus lactone | IV | - | IV | 5.79 ± 0.13 | 1.87 ± 0.09 | 100 | [9] |
| Dehydrocostus lactone | Oral | - | Oral | 0.493 ± 0.12 | 7.88 ± 1.51 | - | [11] |
Table 3: Pharmacokinetic Parameters of Parthenolide in Rats.
| Administration | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Parthenolide | 40 | Oral | 85.42 ± 15.31 | 195.34 ± 45.67 | [12] |
| Parthenolide | 80 | Oral | 138.86 ± 21.07 | 450.12 ± 89.23 | [12] |
Experimental Protocols
Preparation of Sesquiterpene Lactone-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a general method for preparing SLNs. The specific lipid, surfactant, and SL concentrations, as well as homogenization parameters, should be optimized for each specific SL.
Materials:
-
Sesquiterpene lactone (SL)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
-
Ultrasonicator
-
Magnetic stirrer with heating
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Dissolve the sesquiterpene lactone in the molten lipid with continuous stirring to form a clear solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The exact parameters will need to be optimized.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method (e.g., HPLC).
-
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general guideline for conducting an oral bioavailability study in rats. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Sesquiterpene lactone formulation (e.g., suspension, nanoformulation)
-
Vehicle for control group (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.[13]
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving the drug suspension, test group receiving the nanoformulation). A group receiving an intravenous (IV) dose is also required to determine absolute bioavailability.
-
Administer the formulation orally via gavage at the desired dose.[13] For IV administration, inject the drug solution into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of the sesquiterpene lactone in plasma.
-
Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze the concentration.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profiles for each group.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.
-
Calculate the relative oral bioavailability (Frel) using the formula: Frel (%) = (AUCoral,test / AUCoral,control) × 100.
-
Calculate the absolute oral bioavailability (Fabs) using the formula: Fabs (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
HPLC Method for Quantification of Parthenolide in Rat Plasma
This is an example of a validated HPLC method for parthenolide. Method parameters will need to be optimized for other SLs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Parthenolide standard
-
Internal standard (IS) (e.g., costunolide)
-
Rat plasma
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualizations
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing the oral bioavailability of sesquiterpene lactones.
NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones
References
- 1. graphviz - Set pre-defined node styles? - Stack Overflow [stackoverflow.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid lipid nanoparticles as oral delivery systems of phenolic compounds: Overcoming pharmacokinetic limitations for nutraceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, tissue distribution and relative bioavailability of puerarin solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cnicin Solubility Issues for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility challenges of Cnicin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous solutions?
This compound is a sesquiterpene lactone, a class of natural products characterized by a chemical structure that is largely hydrophobic.[1][2] This inherent low polarity makes it poorly soluble in water and aqueous cell culture media, which can limit its bioavailability and effectiveness in in vitro studies.[1][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to first dissolve this compound completely in 100% DMSO before making further dilutions in aqueous media.[5]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. It is always recommended to perform a solvent cytotoxicity assay to determine the maximum tolerable solvent concentration for your specific cell line.[6]
Q4: My this compound precipitated after I added the stock solution to my cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound.[5] This can be caused by the final concentration exceeding its solubility limit in the medium, temperature shifts, or interactions with media components.[5] Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How can I improve the solubility of this compound in my assay?
Several methods can be employed to enhance this compound's solubility:
-
Use of Co-solvents: While DMSO is the primary solvent, other co-solvents can sometimes be used in combination, though their compatibility with the specific cell line must be verified.[7]
-
Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to significantly improve the aqueous solubility and bioavailability of this compound.[1][3]
-
Gentle Warming: Gently warming the solution to 37°C can help dissolve this compound.[7] However, be cautious about the compound's stability at elevated temperatures over long periods.
Q6: How stable is this compound in a DMSO stock solution and in cell culture media?
When stored as a DMSO stock solution at -20°C or -80°C, this compound is generally stable for at least a month at -20°C and up to six months at -80°C.[7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][7] The stability in aqueous cell culture media is lower; therefore, it is best to prepare fresh working solutions for each experiment.[9]
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to diagnosing and solving precipitation issues with this compound in your in vitro assays.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility.[6] | Decrease the final concentration of this compound. Alternatively, prepare a more dilute stock solution and add a larger volume to the medium, ensuring the final solvent concentration remains non-toxic.[6] |
| High concentration of the DMSO stock solution leads to rapid solvent displacement and compound precipitation. | Use a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to reduce the localized concentration shock upon dilution. | |
| Precipitation Over Time in Incubator | The compound is slowly precipitating due to temperature fluctuations or interactions with media components.[5][6] | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[5] Add the stock solution slowly while gently swirling the medium.[6] |
| The pH of the media in a CO2 incubator environment is affecting solubility.[5] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. | |
| Precipitation After Thawing Stock Solution | The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[5] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[5][7] Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
This compound Precipitation Troubleshooting Workflow
References
- 1. In vitro and in vivo evaluation of this compound from blessed thistle (Centaurea benedicta) and its inclusion complexes with cyclodextrins against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal therapeutic window for Cnicin administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the optimal therapeutic window for Cnicin administration. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Dose-Response Assay Results
-
Question: My dose-response curves for this compound are inconsistent across replicate experiments. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure consistent cell seeding density and health. It's crucial to use cells within a low passage number range to avoid phenotypic drift. Pipetting accuracy is also critical, especially when preparing serial dilutions of this compound, which has a narrow therapeutic window. A slight error in concentration can lead to significant changes in biological response. Consider using automated pipetting systems for high-throughput screening to minimize human error.
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Question: I am observing significant cell death at this compound concentrations that are reported to be therapeutic. Why might this be happening?
-
Answer: First, verify the purity of your this compound sample, as impurities can be cytotoxic. Second, ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before further dilution in culture media to avoid precipitation and inaccurate dosing. It is also important to include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to rule out solvent-induced toxicity.[1] Different cell lines exhibit varying sensitivities to cytotoxic agents, so the therapeutic window may need to be determined for each specific cell line.
Issue 3: Lack of Efficacy at Reported Therapeutic Concentrations
-
Question: this compound is not showing the expected therapeutic effect (e.g., promotion of neurite outgrowth) at concentrations cited in the literature. What should I investigate?
-
Answer: The biological activity of this compound is highly dose-dependent, with a characteristic bell-shaped dose-response curve where concentrations that are too low or too high are ineffective.[2][3][4][5] Confirm the accuracy of your this compound concentration and the viability of your cell model. The specific experimental conditions, such as incubation time and media composition, can also influence the outcome. Additionally, the mechanism of action of this compound involves the inhibition of vasohibins[6]; therefore, the expression level of these enzymes in your cell model could affect the observed efficacy.
Issue 4: Conflicting Results Between Different Cytotoxicity Assays
-
Question: I am getting conflicting results from my MTT and LDH release assays for this compound-treated cells. What could explain this discrepancy?
-
Answer: Assays like MTT measure metabolic activity, which can be influenced by compounds that affect mitochondrial function without necessarily causing cell death. In contrast, LDH release assays measure membrane integrity. If this compound is affecting mitochondrial respiration without causing immediate membrane rupture, you might see a decrease in the MTT signal but no significant increase in LDH release. It is recommended to use an orthogonal assay, such as a caspase-3/7 activity assay, to investigate if apoptosis is being induced.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound's primary mechanism of action in promoting nerve regeneration is through the inhibition of vasohibins (VASH1 and VASH2).[6] These enzymes are tubulin carboxypeptidases that remove the C-terminal tyrosine from α-tubulin, a post-translational modification that destabilizes microtubules. By inhibiting vasohibins, this compound promotes microtubule tyrosination, leading to increased microtubule stability and enhanced axonal growth.[3]
Q2: What is the reported therapeutic window for this compound?
A2: The therapeutic window for this compound is narrow. In vitro studies on sensory neurons have shown that optimal axon growth occurs at concentrations around 0.5 nM to 1 nM, with reduced or even inhibitory effects at higher concentrations (e.g., 50 nM).[3][5] In vivo studies in rodent models of nerve injury have demonstrated efficacy at daily intravenous doses of approximately 2 µg/kg, with diminished effects at both lower (0.2 µg/kg) and higher (20 µg/kg) doses.[4][5]
Q3: What are the pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in rats have shown that intravenously administered this compound has a blood half-life of approximately 12.7 minutes. Importantly, it exhibits high oral bioavailability of 84.7%.[6]
Q4: Are there known issues with this compound's solubility?
A4: Like many natural compounds, this compound has poor water solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in aqueous media for experiments. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells.
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Neurite Outgrowth
| Cell Type | Optimal Concentration for Axon Growth | Suboptimal/Inhibitory Concentrations | Reference |
| Murine Sensory Neurons | 0.5 nM | 5 nM (less effective), 50 nM (inhibitory) | [3] |
| Rat Sensory Neurons | 1 nM | 0.1 nM, 5 nM, 10 nM, 50 nM (less effective) | [5] |
| Rabbit Sensory Neurons | ~2.5 nM | 50 nM (less effective) | [5] |
Table 2: In Vivo Dose-Response of this compound on Functional Recovery After Nerve Injury
| Animal Model | Route of Administration | Optimal Dose for Functional Recovery | Suboptimal/Ineffective Doses | Reference |
| Rat | Intravenous | 2 µg/kg/day | 0.2 µg/kg/day, 20 µg/kg/day | [4][5] |
| Mouse | Intravenous | 2.8 µg/kg/day | 0.28 µg/kg/day, 28 µg/kg/day | [3] |
| Mouse | Oral | Efficacy comparable to intravenous injection | Not specified | [2] |
Table 3: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| U266 | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| H929 | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| OPM2 | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| LP1 | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| MM1S | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| MM1R | Multiple Myeloma | 48 h | 3 - 13 | [7] |
| THP-1 | Human Monocyte | Not specified | Significant damage reported | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the therapeutic window of this compound.
Caption: this compound's mechanism of action via vasohibin inhibition.
Caption: Logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. newatlas.com [newatlas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cnicin Dose-Response Curve Analysis in Neuronal Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cnicin dose-response curve analysis in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cultures?
A1: this compound is a sesquiterpene lactone, a naturally occurring compound found in the blessed thistle plant (Cnicus benedictus)[1][2]. Its primary mechanism of action in promoting axonal growth is believed to be the inhibition of vasohibins (VASH1 and VASH2)[1][3]. These enzymes are responsible for the detyrosination of α-tubulin, a post-translational modification that can impede microtubule dynamics and slow axonal extension. By inhibiting VASH enzymes, this compound reduces microtubule detyrosination, which in turn promotes a more dynamic microtubule environment conducive to axonal growth and regeneration[4]. This effect has been observed in various neuronal cell types, including rodent and human sensory and central nervous system (CNS) neurons[1][2][5].
Q2: What is a typical effective concentration range for this compound in neuronal cultures?
A2: this compound exhibits a bell-shaped dose-response curve, with optimal axon growth-promoting effects observed at low nanomolar concentrations, typically around 0.5 nM. Higher concentrations (e.g., 50 nM) may be less effective or even compromise axon growth[4]. Therefore, it is crucial to perform a comprehensive dose-response analysis to determine the optimal concentration for your specific neuronal culture system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO)[6][7][8][9]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light[6][10]. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%, as higher concentrations can be cytotoxic to neuronal cells[8][11][12]. A final DMSO concentration of 0.1% is generally considered safe for most cell types[8][11].
Q4: What are the key advantages of using this compound over other compounds that promote nerve repair, like parthenolide?
A4: this compound offers several advantages. Firstly, it has a high oral bioavailability, which has been demonstrated in animal models, making it a more promising candidate for in vivo studies and potential therapeutic applications[1][2][3]. Secondly, it has shown a favorable safety profile in preclinical studies[1][2].
Troubleshooting Guides
Issue 1: Poor or no neurite outgrowth observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | This compound has a narrow therapeutic window. Perform a wide-range dose-response curve (e.g., 0.01 nM to 100 nM) to identify the optimal concentration. Remember its bell-shaped curve means higher concentrations can be inhibitory. |
| Incorrect Seeding Density | Neuronal density can affect survival and neurite outgrowth. Optimize the seeding density for your specific neuronal cell type. |
| Poor Cell Health | Ensure your primary neuronal cultures are healthy before starting the experiment. Assess viability and morphology. |
| Inadequate Culture Conditions | Verify the quality of your culture medium, supplements, and coating substrates. |
Issue 2: High variability in neurite outgrowth measurements between wells/replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques for even cell distribution. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experiments or by filling them with sterile PBS or media. |
| Inconsistent this compound Dilution | Prepare a master mix of the final this compound concentrations to add to the wells to ensure consistency. |
| Precipitation of this compound | When diluting the DMSO stock, add it to the medium with gentle mixing to avoid precipitation. Do not exceed a final DMSO concentration of 0.5%[8][11][12]. |
Issue 3: Observed bell-shaped dose-response curve is difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation at High Concentrations | Some compounds can form aggregates at higher concentrations, which can lead to a decrease in activity[13][14]. This is a potential explanation for the bell-shaped curve. Ensure proper solubilization. |
| Multiple Target Effects | At higher concentrations, this compound might have off-target effects that counteract its neurite-promoting activity[13][14][15]. |
| Data Analysis | Use appropriate non-linear regression models designed for bell-shaped curves to analyze your data. This will allow for the determination of key parameters like the peak effective concentration[16]. |
Data Presentation
Table 1: this compound Dose-Response on Neurite Outgrowth in Murine Sensory Neurons
| This compound Concentration (nM) | Normalized Axon Length (µm/neuron) |
| 0 (Vehicle - DMSO) | 678 |
| 0.5 | Most robust axon growth |
| 5 | Less effective than 0.5 nM |
| 50 | Compromised axon growth |
Data adapted from Gobrecht et al., 2024.[4]
Experimental Protocols
Protocol 1: this compound Dose-Response Analysis for Neurite Outgrowth
-
Cell Culture: Plate primary neurons or a neuronal cell line at a pre-optimized density on appropriate culture plates (e.g., poly-D-lysine coated).
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM). Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.5%.
-
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using an automated image analysis software.
-
-
Data Analysis: Plot the normalized neurite outgrowth data against the log of the this compound concentration and fit the data using a non-linear regression model suitable for a bell-shaped curve.
Protocol 2: Cell Viability Assay
-
Cell Culture and Treatment: Plate and treat cells with the same range of this compound concentrations as in the neurite outgrowth assay.
-
MTT Assay (or other viability assays like PrestoBlue or CCK-8):
-
At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle control and plot it against the this compound concentration to assess cytotoxicity.
Protocol 3: Western Blot for Detyrosinated Tubulin
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for detyrosinated α-tubulin.
-
Incubate with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the detyrosinated tubulin signal to the total tubulin or loading control signal.
-
Mandatory Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 3. This compound: a promising drug for promoting nerve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accelerating Nerve Regeneration with this compound | Drug Discovery And Development [labroots.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. lifetein.com [lifetein.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. graphpad.com [graphpad.com]
Potential toxicity of high-dose Cnicin administration in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Cnicin administration in vivo. The information is based on currently available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in preclinical studies?
A1: Based on available research, this compound appears to have a favorable safety profile. In studies on rodents, it has been well-tolerated at doses significantly higher than its effective therapeutic dose for nerve regeneration. For instance, intravenous administration of this compound at 4 mg/kg for two weeks in rats, a dose 2000 times higher than the effective oral dose, showed no observable toxicity or changes in body weight.[1] Furthermore, this compound lacks the potentially mutagenic and allergenic epoxy group found in a similar compound, parthenolide, suggesting it may be a safer alternative.[1][2]
Q2: Has an oral LD50 for this compound been established?
Q3: Are there any known adverse effects of high-dose oral administration of Blessed Thistle (Cnicus benedictus) extract, the natural source of this compound?
A3: The European Medicines Agency (EMA) has assessed Cnicus benedictus L., herba, and concluded that its traditional use is considered safe at recommended dosages.[4] However, it is noted that doses of blessed thistle greater than 5 grams per cup of tea may cause stomach upset and vomiting.[5]
Q4: What were the findings of short-term, repeated high-dose intravenous administration of this compound?
A4: In a study focused on nerve regeneration, rats received daily intravenous injections of this compound at doses of 2 mg/kg and 4 mg/kg for 14 consecutive days. These doses were reported to be well-tolerated, with no signs of toxicity or alterations in the animals' body weight.
Q5: Is there any information on the potential for genotoxicity or carcinogenicity of this compound?
A5: Currently, there are no publicly available studies specifically investigating the genotoxic or carcinogenic potential of this compound.
Troubleshooting Guides
Scenario 1: Unexpected animal mortality during a high-dose this compound study.
-
Question: We are observing unexpected mortality in our animal cohort receiving high-dose this compound. What could be the cause?
-
Answer:
-
Confirm Dosage Calculation and Preparation: Double-check all calculations for dose preparation. Ensure the correct stock concentration and dilution factors were used. Verify the final concentration of the dosing solution analytically if possible.
-
Route of Administration: Intraperitoneal application of this compound has been reported to cause strong tissue irritation.[3] If this is your route of administration, consider switching to oral gavage or intravenous injection, which have been used in studies without reported irritation.
-
Vehicle and Formulation: Assess the tolerability of the vehicle used to dissolve or suspend the this compound. Some vehicles can cause adverse effects at high volumes or concentrations.
-
Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction or synthesis process could be contributing to toxicity.
-
Animal Health Status: Ensure the animals were healthy and free from underlying conditions before the start of the study.
-
Scenario 2: Animals are showing signs of gastrointestinal distress (e.g., diarrhea, decreased food intake).
-
Question: Our animals are exhibiting signs of GI upset after oral administration of high-dose this compound. How can we mitigate this?
-
Answer:
-
Dosage and Concentration: High doses of Blessed Thistle, the plant from which this compound is derived, have been associated with stomach upset.[5] Consider reducing the dose or the concentration of your formulation.
-
Formulation: The formulation of your oral dose can impact gastrointestinal tolerance. Experiment with different vehicles or consider formulating the this compound in a way that allows for more gradual release in the GI tract.
-
Acclimatization: A gradual increase in the dose over a few days might help the animals acclimatize to the compound.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound
| Parameter | Species | Route of Administration | Dose | Duration | Observed Effects | Reference |
| Approximate Lethal Dose (ALD50) | Mouse | Oral | 1.6 - 3.2 mmol/kg | Single | Lethality | [3] |
| Sub-acute Toxicity | Rat | Intravenous | 2 mg/kg and 4 mg/kg/day | 14 days | No observable toxicity, no change in body weight |
Note: The available quantitative data on this compound toxicity is limited. The majority of current research focuses on its efficacy.
Experimental Protocols
Protocol 1: General Approach for an Acute Oral Toxicity Study (Based on general toxicology principles as specific this compound protocols are not detailed in the search results)
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or CD-1 mice, of a single sex (or both, in separate groups).
-
Housing and Acclimatization: House animals in standard conditions with ad libitum access to food and water. Allow for an acclimatization period of at least 5 days before dosing.
-
Dose Groups: At a minimum, include a vehicle control group and at least three dose levels of this compound. Doses should be selected to span a range expected to produce no effect up to mortality, if possible.
-
Administration: Administer a single dose of this compound or vehicle via oral gavage.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights prior to dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Protocol 2: Sub-acute Intravenous Toxicity Assessment (As inferred from efficacy studies)
-
Animal Model: Sprague-Dawley rats.
-
Dose Groups: Include a vehicle control group and treatment groups receiving this compound (e.g., 2 mg/kg and 4 mg/kg).
-
Administration: Administer the vehicle or this compound solution daily via intravenous injection (e.g., into the tail vein) for 14 consecutive days.
-
Monitoring: Monitor animals daily for any clinical signs of toxicity. Record body weight at the beginning of the study and at regular intervals.
Visualizations
Caption: Workflow for a typical acute oral toxicity study.
Caption: Factors contributing to the favorable safety profile of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Cnicin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cnicin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a natural compound found in the plant Cnicus benedictus (blessed thistle). Its primary on-target mechanism of action is the promotion of nerve regeneration.[1] This is achieved through the inhibition of vasohibins (VASH1 and VASH2), which are enzymes that catalyze the detyrosination of α-tubulin.[1] By inhibiting vasohibins, this compound modulates microtubule dynamics, which is crucial for axonal growth and repair.[1]
Q2: What are the known and potential off-target effects of this compound?
While this compound is reported to have a favorable safety profile, like most small molecules, it has the potential for off-target effects.[2] One identified off-target is the bacterial enzyme MurA, which is involved in cell wall biosynthesis.[3][4] As a sesquiterpene lactone, this compound may also interact with other proteins, particularly those with reactive cysteine residues. Sesquiterpene lactones as a class have been shown to modulate various signaling pathways, including the NF-κB pathway, which could be considered an off-target effect depending on the experimental context.[5][6]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Structurally Unrelated Inhibitors: If possible, use another vasohibin inhibitor with a different chemical structure to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to silence the expression of vasohibins and see if it phenocopies the effects of this compound.
-
Off-Target Profiling: Proactively screen this compound against a panel of kinases and other relevant targets to identify potential off-target interactions.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used for this compound treatment.
Q4: What are common experimental issues encountered when working with this compound and how can I troubleshoot them?
A common issue with natural products like this compound is solubility and stability in cell culture media. Refer to the troubleshooting guide below for specific solutions. Another challenge can be lot-to-lot variability of the compound. It is advisable to purchase this compound from a reputable supplier and, if possible, obtain a certificate of analysis for each batch.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | The concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.- Perform serial dilutions of the stock solution in the culture medium.[2][7] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment can alter media pH.- Interaction with media components: this compound may interact with salts or proteins in the media. | - Pre-warm the cell culture media to 37°C before adding this compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue.[7][8] |
Issue 2: Inconsistent or Unexplained Experimental Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | - Lot-to-lot variability of this compound. - Inconsistent cell seeding or treatment. - Cell passage number. | - Purchase this compound from a reliable source and obtain a certificate of analysis.- Standardize cell handling and treatment protocols.- Use cells within a consistent and low passage number range. |
| Observed phenotype does not align with known on-target effects. | - Potential off-target effect. - Experimental artifact. | - Perform a dose-response curve to compare the potency for the observed phenotype with the on-target effect.- Use a structurally unrelated vasohibin inhibitor to see if the phenotype is replicated.- Conduct a rescue experiment by overexpressing the intended target. |
Quantitative Data Summary
Quantitative data on the off-target interactions of this compound is not extensively available in the public domain. The following tables provide a template for organizing such data once it is determined experimentally. For reference, IC50 values for related compounds or pathways are included where available.
Table 1: On-Target and Potential Off-Target Activity of this compound
| Target | Target Class | Interaction Type | IC50 / Ki / Kd | Reference |
| Vasohibin 1/2 | Hydrolase | On-Target Inhibition | Data not available | [1] |
| MurA | Transferase | Off-Target Inhibition | Data not available | [3][4] |
| NF-κB Pathway | Signaling Pathway | Off-Target Modulation | Data not available |
Table 2: Reference IC50 Values for NF-κB Pathway Inhibitors
| Compound | Target in Pathway | IC50 | Reference |
| Curcumin Analog (EF31) | IκB kinase β | ~1.92 µM | [6][9] |
| Curcumin Analog (EF31) | NF-κB DNA binding | ~5 µM | [6][9] |
| Curcumin | NF-κB DNA binding | >50 µM | [6][9] |
Detailed Experimental Protocols
Protocol 1: Determining the Off-Target Profile of this compound using a Kinase Screening Panel
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
Appropriate kinase buffers, substrates, and ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Methodology:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant kinase, the appropriate substrate, and kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value for any inhibited kinases.
-
Protocol 2: In Silico Prediction of Off-Target Interactions
Computational methods can be used to predict potential off-target interactions of this compound based on its chemical structure.
Methodology:
-
Obtain this compound Structure: Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).
-
Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on ligand chemistry. Examples include:
-
Perform Prediction: Input the structure of this compound into the selected tool(s) to generate a list of potential off-targets with associated confidence scores.
-
Analyze and Prioritize: Analyze the list of predicted off-targets. Prioritize proteins for experimental validation based on the prediction scores and their biological relevance to the observed phenotype or potential for toxicity.
Visualizations
Caption: this compound's on-target mechanism of action.
Caption: Workflow for identifying this compound's off-targets.
References
- 1. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unusual binding mode of this compound to the antibacterial target enzyme MurA revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cnicin in different solvent and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cnicin in various solvents and under different storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended short-term and long-term storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of your stock solution.[1]
Q2: I am having trouble dissolving this compound. What can I do?
This compound has poor water solubility.[2] To aid dissolution, particularly for preparing concentrated stock solutions, you can gently heat the solution to 37°C and use an ultrasonic bath.[1]
Q3: Which solvents are suitable for dissolving this compound?
Q4: My experimental results are inconsistent. Could this compound degradation be a factor?
Yes, inconsistent results can be a sign of this compound degradation. This compound is a sesquiterpene lactone, a class of compounds known to be susceptible to degradation under certain conditions. Factors that can influence its stability include:
-
pH: Sesquiterpene lactones are generally more stable in acidic conditions (e.g., pH 5.5) and less stable in neutral to alkaline conditions (e.g., pH 7.4).
-
Temperature: Higher temperatures accelerate degradation.
-
Solvent: Nucleophilic solvents, such as alcohols (e.g., ethanol), can react with the molecule, leading to the formation of adducts.
-
Light: Exposure to light can cause photodegradation.
It is crucial to control these factors in your experiments. If you suspect degradation, it is advisable to prepare fresh solutions and protect them from light and elevated temperatures.
Q5: What are the likely degradation pathways for this compound?
As a germacranolide sesquiterpene lactone, this compound possesses reactive functional groups, primarily the α,β-unsaturated γ-lactone and the ester group, which are susceptible to degradation. The likely degradation pathways include:
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, cleaving the acrylic acid side chain. The lactone ring can also be opened under basic conditions.
-
Michael Addition: Nucleophiles, such as alcohols (if used as solvents) or thiol groups from proteins in biological assays, can add to the α,β-unsaturated system of the lactone ring.
Experimental Protocols
Protocol for a Basic this compound Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining over time in a selected solvent at a specific temperature.
Materials:
-
This compound standard
-
HPLC-grade solvent of interest (e.g., ethanol, methanol, acetone, DMSO, acetonitrile-water mixture)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubator or water bath set to the desired temperature
-
pH meter (if investigating pH effects)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Testing:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Dispense aliquots of the working solution into several autosampler vials.
-
-
Storage Conditions:
-
Place the vials under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect the vials from light by wrapping them in aluminum foil.
-
-
HPLC Analysis:
-
Time Zero (T0) Analysis: Immediately after preparation, inject one of the vials into the HPLC system to determine the initial concentration of this compound.
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage and analyze it by HPLC.
-
HPLC Method: A general reverse-phase HPLC method can be used and should be optimized for this compound. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid like formic or acetic acid for better peak shape), using isocratic or gradient elution. Detection is typically done with a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Data Presentation
The following tables summarize the known and inferred stability information for this compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Expected Stability | Source |
| Short-term | -20°C | Up to 1 month | [1] |
| Long-term | -80°C | Up to 6 months | [1] |
Table 2: Inferred Stability of this compound Based on Sesquiterpene Lactone Class Behavior
| Condition | Effect on Stability | Rationale |
| pH | ||
| Acidic (e.g., pH < 6) | More Stable | General characteristic of sesquiterpene lactones. |
| Neutral to Alkaline (e.g., pH ≥ 7) | Less Stable | Increased susceptibility to hydrolysis of the ester and lactone functionalities. |
| Temperature | ||
| Low (e.g., 4°C or below) | More Stable | Reduced rate of chemical degradation. |
| Elevated (e.g., > 25°C) | Less Stable | Accelerated degradation kinetics. |
| Solvent | ||
| Aprotic (e.g., DMSO, Acetone) | Likely More Stable | Reduced risk of solvent addition reactions. |
| Protic/Nucleophilic (e.g., Ethanol, Methanol) | Potentially Less Stable | Risk of Michael addition to the α,β-unsaturated lactone, forming solvent adducts. |
| Light Exposure | ||
| Protected from Light | More Stable | Minimizes risk of photodegradation. |
| Exposed to Light | Less Stable | Potential for photochemical reactions. |
Visualizations
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Optimizing Cnicin Treatment for Nerve Regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cnicin to promote nerve regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro neurite outgrowth assays?
A1: The optimal concentration of this compound for promoting axon growth in cultured sensory neurons is approximately 0.5 nM.[1] Higher concentrations, such as 5 nM, are less effective, and concentrations around 50 nM may even inhibit axon growth.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and culture conditions.
Q2: What is a recommended in vivo dosage and administration route for this compound?
A2: this compound has shown efficacy in rodent models at a daily dose of 2 µg/kg.[2][3] A significant advantage of this compound is its high oral bioavailability (84.7% in rats), making oral administration a viable and effective route.[1][2][3][4] Intravenous administration is also effective and has been used in various studies.[4][5]
Q3: How long should this compound treatment be administered in animal models of nerve injury?
A3: Continuous daily treatment with this compound has shown the most robust results in promoting functional recovery after nerve injury.[6] In rat models of sciatic nerve crush, daily intravenous injections for 49 days have been documented.[7] Measurable improvements in motor function can be seen as early as four days post-injury with daily treatment.[6] While continuous treatment is optimal, delayed treatment can still be effective, though the recovery may be slower.[6] The ideal duration will depend on the specific injury model and the functional outcomes being measured.
Q4: What is the proposed mechanism of action for this compound in promoting nerve regeneration?
A4: this compound is believed to promote nerve regeneration by inhibiting vasohibins (VASH1 and VASH2), which are enzymes that remove the C-terminal tyrosine from α-tubulin (detyrosination).[1][2][3] By inhibiting vasohibins, this compound reduces microtubule detyrosination in the axonal growth cone.[1] This modulation of microtubule dynamics is thought to create a more favorable environment for axon growth and elongation.[1][2]
Q5: Is this compound a safer alternative to other compounds like Parthenolide?
A5: this compound is considered a potentially safer alternative to Parthenolide for promoting nerve regeneration.[2][3] This is because this compound lacks the epoxy group found in Parthenolide, which is thought to be potentially mutagenic and allergenic.[2][3] Additionally, this compound's high oral bioavailability is a significant advantage for potential clinical translation compared to Parthenolide, which has poor oral bioavailability.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in neurite outgrowth observed in vitro. | Suboptimal this compound concentration. this compound operates within a specific therapeutic window; doses that are too low or too high are ineffective.[8][9] | Perform a detailed dose-response experiment with concentrations ranging from 0.1 nM to 50 nM to identify the optimal concentration for your specific cell type. |
| Cell culture conditions are not optimal. | Ensure proper culture conditions, including media composition, substrate coating, and cell density. | |
| Incorrect treatment duration. | For in vitro assays, a treatment duration of 48-72 hours is typically used to observe significant neurite outgrowth.[1][10] | |
| High variability in in vivo functional recovery results. | Inconsistent drug administration. | Ensure accurate and consistent daily dosing. For oral administration, ensure complete ingestion of the dose. |
| Severity of nerve injury varies between animals. | Standardize the surgical procedure for creating the nerve injury to minimize variability. | |
| Timing of treatment initiation. | While delayed treatment can be effective, initiating treatment as early as possible after injury generally yields better results.[6] | |
| Unexpected toxicity or adverse effects observed. | High dosage. Although this compound has a favorable safety profile, excessively high doses may lead to off-target effects.[2][3] | Re-evaluate the dosage. Intravenous administration of up to 4 mg/kg for two weeks has been shown to be well-tolerated in rats.[2][3] |
| Impurities in the this compound compound. | Ensure the purity of the this compound used in your experiments through appropriate analytical methods. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neurite Outgrowth
| Cell Type | This compound Concentration | Effect on Axon Growth | Reference |
| Murine Sensory Neurons | 0.5 nM | Most robust axon growth | [1] |
| Murine Sensory Neurons | 5 nM | Less effective than 0.5 nM | [1] |
| Murine Sensory Neurons | 50 nM | Compromised axon growth | [1] |
| Rat Sensory Neurons | 1 nM | Significant promotion of axon growth | [7] |
| Rabbit Sensory Neurons | 1 nM | Significant promotion of axon growth | [7] |
Table 2: In Vivo Administration and Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| Effective Daily Dose | 2 µg/kg | Mice, Rats, Rabbits | [2][3] |
| Oral Bioavailability | 84.7% | Rats | [1][2][3][4] |
| Blood Half-life (IV) | 12.7 minutes | Rats | [4][5] |
Experimental Protocols
1. In Vitro Neurite Outgrowth Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Plating:
-
Coat 96-well imaging plates with a suitable substrate (e.g., collagen).
-
Seed neuronal cells (e.g., primary dorsal root ganglion neurons) at a density that allows for individual neurite analysis (e.g., 4x10^4 cells/well).
-
Allow cells to adhere for 18-24 hours in growth medium.[11]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 50 nM).
-
Replace the growth medium with the this compound-containing medium or a vehicle control (e.g., 0.5% DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.[10]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI if desired.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.
-
2. In Vivo Sciatic Nerve Crush Model and Functional Analysis
This protocol provides a general workflow for assessing the in vivo efficacy of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Sciatic Nerve Crush Surgery:
-
Anesthetize the animal (e.g., mouse or rat).
-
Make a small incision to expose the sciatic nerve.
-
Crush the nerve at a defined location for a specific duration using fine forceps.
-
Suture the incision.
-
-
This compound Administration:
-
Prepare this compound for the desired administration route (e.g., dissolved in a suitable vehicle for oral gavage or intravenous injection).
-
Administer this compound daily at the predetermined dose (e.g., 2 µg/kg).
-
Administer a vehicle control to a separate group of animals.
-
-
Functional Recovery Assessment:
-
Motor Function (Static Sciatic Index - SSI):
-
Record the animals' paw prints as they walk across a designated track.
-
Measure various parameters of the paw prints to calculate the SSI, which reflects the degree of nerve function. This is typically performed at regular intervals (e.g., weekly) for the duration of the study.
-
-
Sensory Function (von Frey Test):
-
Use von Frey filaments of varying stiffness to apply pressure to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which indicates the level of sensory perception. This is also performed at regular intervals.
-
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, perfuse the animals and collect the sciatic nerves and relevant tissues (e.g., dorsal root ganglia, spinal cord).
-
Perform histological or immunohistochemical analysis to assess axon regeneration and myelination.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 4. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mindd.org [mindd.org]
- 6. newatlas.com [newatlas.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. neurosciencenews.com [neurosciencenews.com]
- 10. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Cnicin Efficacy in Neuronal Cell Types: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cnicin in neuronal cell culture experiments. All information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting neuronal axon growth?
A1: this compound, a sesquiterpene lactone, promotes axon regeneration by inhibiting vasohibins (VASH1 and VASH2).[1] This inhibition leads to a reduction in microtubule detyrosination, a post-translational modification that can hinder the dynamic instability of microtubules required for axonal extension.[1][2] By modulating the tyrosinated/detyrosinated tubulin balance, this compound facilitates a microenvironment conducive to robust axonal growth.[1][3]
Q2: In which types of neuronal cells has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in promoting axon growth across a variety of neuronal cell types from different species. This includes sensory and central nervous system (CNS) neurons from rodents (mice and rats), rabbits, and even primary human neurons.[1][4][5] Specifically, it has been shown to enhance neurite outgrowth in cultured dorsal root ganglion (DRG) neurons and retinal ganglion cells (RGCs).[1][3]
Q3: How does this compound compare to Parthenolide?
A3: this compound is equally potent and effective as Parthenolide in promoting nerve regeneration.[4][6] Both are sesquiterpene lactones that likely act via inhibition of vasohibins.[1] The primary advantage of this compound over Parthenolide is its significantly higher oral bioavailability, which has been measured at 84.7% in rats.[1][2][4] This makes this compound a more promising candidate for in vivo applications and further drug development.[1][2][7] Additionally, this compound lacks the potentially mutagenic and allergenic epoxy group found in Parthenolide, suggesting a better safety profile.[1][2]
Q4: What is the optimal concentration range for this compound in neuronal cultures?
A4: this compound exhibits a bell-shaped dose-response curve, meaning that its beneficial effects are observed within a narrow therapeutic window. For murine sensory neurons, the most robust axon growth is observed at a concentration of 0.5 nM.[3] Higher concentrations (e.g., 5 nM) are less effective, and concentrations of 50 nM can even compromise axon growth.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Q1: I am not observing any significant increase in axon growth after treating my neuronal cultures with this compound. What could be the issue?
A1: There are several potential reasons for a lack of efficacy. Consider the following:
-
Incorrect Concentration: this compound has a very narrow effective concentration range with a bell-shaped dose-response curve.[3] Concentrations that are too high or too low will not be effective. We recommend performing a dose-response curve starting from low nanomolar concentrations (e.g., 0.1 nM to 50 nM) to identify the optimal concentration for your specific neuronal cell type. For murine sensory neurons, 0.5 nM was found to be most effective.[3]
-
Stock Solution Degradation: this compound stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] Aqueous dilutions of this compound should be prepared fresh for each experiment and not stored.
-
High Vasohibin Expression: If your neuronal cells have been genetically modified to overexpress VASH1 or VASH2, the standard effective concentrations of this compound may not be sufficient. In such cases, at least ten times higher concentrations may be required to achieve a similar effect to that seen in control cells.[3]
Q2: I observed a decrease in axon growth at higher concentrations of this compound. Is this expected?
A2: Yes, this is an expected observation. This compound's effect on axon growth follows a bell-shaped curve.[3] While optimal concentrations (around 0.5 nM for some cell types) promote growth, supra-optimal concentrations (e.g., 50 nM) can be detrimental and compromise axon extension.[3] This is thought to be due to an excessive reduction in microtubule detyrosination, which disrupts the delicate balance of microtubule dynamics required for optimal growth.[3]
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure for preparing a stock solution?
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Q4: My results are inconsistent across different experiments. What are some potential sources of variability?
A4: In addition to the factors mentioned above, consider the following:
-
Cell Health and Density: Ensure that your neuronal cultures are healthy and plated at a consistent density across experiments. Stressed or overly dense cultures may respond differently to treatment.
-
Media and Supplement Quality: Variations in the quality of cell culture media and supplements can impact neuronal growth and responsiveness to this compound.
-
Incubation Time: The duration of this compound treatment can influence the observed effect. Ensure a consistent incubation time is used for all experiments. For in vitro axon growth assays, a 2-day incubation period has been reported.[3]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Axon Growth
| Cell Type | Species | Optimal Concentration | Effect at Higher Concentrations | Reference |
|---|---|---|---|---|
| Sensory Neurons | Murine | 0.5 nM | 5 nM less effective, 50 nM compromises growth | [3] |
| Sensory Neurons (VASH1/2 Overexpression) | Murine | 5 nM | 0.5 nM ineffective | [3] |
| Retinal Ganglion Cells | Murine | 0.5 nM | Synergistic effect with CNTF | [3] |
| Retinal Ganglion Cells | Human | 0.5 nM | Synergistic effect with CNTF |[3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | Rat | 84.7% | [1][2][4] |
| Blood Half-life (IV) | Rat | 12.7 min |[4] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Culture and this compound Treatment
-
Cell Plating: Plate primary sensory or CNS neurons on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates) at a density optimized for your specific cell type.
-
This compound Stock Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 nM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration group.
-
Medium Exchange: Carefully replace the existing medium in the neuronal cultures with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After incubation, fix the cells and perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin) to visualize axons. Capture images and quantify axon length using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Protocol 2: Preparation of this compound for In Vivo Administration
Note: This is a general guideline based on protocols for similar compounds. The optimal formulation may need to be determined empirically.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution. A commonly used vehicle for poorly water-soluble compounds for intravenous or oral administration consists of a mixture of solvents. For example, a vehicle could be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final dosing concentration (e.g., 2 µg/kg). Ensure the solution is clear and homogenous. The final solution should be prepared fresh before each administration.
-
Administration: Administer the this compound formulation or vehicle control to the animals via the desired route (e.g., intravenous injection or oral gavage).
Visualizations
Caption: this compound inhibits Vasohibins, reducing microtubule detyrosination to promote axonal growth.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of this compound from blessed thistle (Centaurea benedicta) and its inclusion complexes with cyclodextrins against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Cnicin degradation during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Cnicin during experimental procedures. The following information is compiled from available literature and general knowledge of natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpene lactone, a natural compound primarily found in the blessed thistle plant (Cnicus benedictus). It is known for its various biological activities, including anti-inflammatory and anti-cancer properties. Like many complex natural products, this compound is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the stability of similar natural compounds, the primary factors that can induce this compound degradation are expected to be:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of ester and lactone functional groups present in the this compound molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of this compound's chemical structure.
-
Enzymatic Activity: If working with crude extracts, endogenous plant enzymes can potentially degrade this compound.
Q3: How should I store my this compound samples to ensure stability?
A3: For optimal stability, this compound should be stored as a dry solid in a tightly sealed container at -20°C or below, protected from light. If stock solutions are prepared, they should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored samples. | This compound degradation due to improper storage. | Store this compound as a dry solid at ≤ -20°C, protected from light. For solutions, store at -80°C in single-use aliquots. |
| Inconsistent results between experimental batches. | Degradation of this compound during the experimental workflow. | Standardize all experimental parameters, including temperature, pH, and light exposure. Prepare fresh solutions of this compound for each experiment whenever possible. |
| Appearance of unknown peaks in chromatography (HPLC/LC-MS). | Formation of degradation products. | Analyze samples immediately after preparation. If storage is necessary, use the recommended storage conditions. Perform forced degradation studies to identify potential degradation products. |
| Low yield of this compound after extraction. | Degradation during the extraction process. | Use a validated extraction protocol that minimizes exposure to high temperatures and harsh pH conditions. Consider using techniques like supercritical fluid extraction or microwave-assisted extraction under optimized conditions. |
Quantitative Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound under various conditions is not extensively available in the public domain, the following table summarizes the expected stability based on the behavior of similar sesquiterpene lactones and other natural products.
| Condition | Expected Impact on this compound Stability | Recommendations for Minimizing Degradation |
| pH | Highly unstable at extreme pH (<4 and >8). More stable in a slightly acidic to neutral pH range (pH 5-7). | Maintain the pH of solutions within the 5-7 range. Use appropriate buffer systems. |
| Temperature | Degradation rate increases significantly with temperature. | Perform all experimental manipulations at room temperature or on ice. Store samples at low temperatures (≤ -20°C for solid, -80°C for solutions). |
| Light | Susceptible to photodegradation, especially upon prolonged exposure to UV light. | Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| Solvents | Stability can vary depending on the solvent. Protic solvents may participate in degradation reactions. | Use aprotic solvents for storage of solutions whenever possible. If aqueous solutions are necessary, prepare them fresh and use them immediately. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cnicus benedictus
This protocol is based on established methods for the extraction of sesquiterpene lactones from plant material.
Materials:
-
Dried and powdered aerial parts of Cnicus benedictus
-
Ethanol (96%)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Amber-colored storage vials
Procedure:
-
Macerate the dried plant material in 96% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature, protected from light.
-
Filter the extract through a Buchner funnel to separate the plant material from the solvent.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
For further purification, the crude extract can be subjected to column chromatography on silica gel.
-
Store the final purified this compound or enriched extract in an amber-colored vial at -20°C.
Protocol 2: Preparation of this compound Stock Solutions
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Visualizations
Caption: A generalized workflow for the extraction and preparation of this compound for experimental use.
Caption: A hypothetical degradation pathway for this compound based on its chemical structure.
Technical Support Center: Managing Cnicin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential side effects and challenges during in vivo studies involving Cnicin.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animal studies?
A1: Based on available preclinical data, this compound appears to have a favorable safety profile with a wide therapeutic window.[1] Intravenous administration in rats at doses up to 2000 times the effective therapeutic dose for nerve regeneration did not result in observable toxic effects.[1][2] Furthermore, this compound is considered a potentially safer alternative to the related compound parthenolide, as it lacks a potentially mutagenic and allergenic epoxy group.[1][3]
Q2: Are there any known severe adverse effects of this compound?
A2: Current research has not reported severe adverse effects of this compound at therapeutic doses in animal models.[1][2] Studies on Cnicus benedictus, the plant from which this compound is derived, have associated it with only minor adverse effects.[4]
Q3: What is the recommended therapeutic dose for this compound in rodent studies?
A3: The effective daily dose for promoting nerve regeneration in rats, mice, and rabbits is approximately 2 µg/kg.[1][3] It is important to adhere to the recommended dosage, as the beneficial effects of this compound may follow a bell-shaped dose-response curve.[3][5]
Q4: How should this compound be administered?
A4: this compound has high oral bioavailability in rats (84.7%), making oral administration a viable and effective route.[1][6] It can also be administered via intravenous injection.[2] The choice of administration route may depend on the specific experimental design.
Troubleshooting Guide for Potential Side Effects
While this compound is generally well-tolerated, it is crucial to monitor animals closely for any unexpected signs. This guide addresses potential issues in a question-and-answer format.
Issue 1: I've observed a decrease in efficacy or no effect at a higher dose of this compound.
-
Potential Cause: this compound may exhibit a bell-shaped dose-response curve, where higher doses can lead to a loss of the beneficial effect.[3] One study noted that a daily dose of 20 µg/kg abolished the positive effects on axon regeneration seen at 2 µg/kg.[3]
-
Recommended Action:
-
Review your dosing calculations to ensure accuracy.
-
Consider performing a dose-response study to determine the optimal therapeutic window for your specific animal model and experimental conditions.
-
Revert to the recommended therapeutic dose of 2 µg/kg for nerve regeneration studies.
-
Issue 2: An animal is showing signs of mild distress (e.g., lethargy, ruffled fur, decreased appetite) after this compound administration.
-
Potential Cause: While specific side effects of this compound are not well-documented, these are general signs of distress in laboratory animals. The cause could be related to the stress of handling and administration, the vehicle used for dissolving this compound, or a mild, idiosyncratic reaction to the compound.
-
Recommended Action:
-
Isolate the affected animal for close observation.
-
Monitor body weight, food and water intake, and clinical signs daily.
-
Ensure the vehicle used (e.g., DMSO) is at a safe and well-tolerated concentration.
-
If signs persist or worsen, consult with the institutional veterinarian and consider temporarily pausing dosing for that animal.
-
Issue 3: I've noticed inflammation or irritation at the injection site after intravenous administration.
-
Potential Cause: This is more likely a reaction to the injection procedure or the vehicle rather than the this compound itself. Improper injection technique or a vehicle that is not physiologically compatible can cause local tissue reactions.
-
Recommended Action:
-
Review and refine your intravenous injection technique to minimize tissue trauma.
-
Ensure the this compound solution is properly formulated and at an appropriate pH and osmolarity for injection.
-
Consider using a different, well-established vehicle for intravenous administration if the problem persists across multiple animals.
-
Apply a warm compress to the site if recommended by a veterinarian.
-
Quantitative Data Summary
Table 1: this compound Toxicity Data in Rats
| Dose | Administration Route | Animal Model | Observed Effects | Reference |
| 2 mg/kg (1000x therapeutic dose) | Intravenous | Rat | No observable toxic effects | [2] |
| 4 mg/kg (2000x therapeutic dose) | Intravenous | Rat | No observable toxic effects, no change in body weight | [1] |
Table 2: this compound Dose-Response in Nerve Regeneration Studies
| Dose | Administration Route | Animal Model | Outcome | Reference |
| 0.2 µg/kg/day | Intravenous | Rat | Slight, non-significant effect on motor recovery | [3] |
| 2 µg/kg/day | Intravenous/Oral | Rat, Mouse, Rabbit | Significant acceleration of motor and sensory recovery | [1][3] |
| 20 µg/kg/day | Intravenous | Rat | Abolished the beneficial effect on axon regeneration | [3] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound in Rodents
-
Preparation of this compound Solution:
-
For oral administration, this compound can be dissolved in a suitable vehicle such as a solution of DMSO and saline. Ensure the final concentration of DMSO is below the threshold known to cause adverse effects in your animal model.
-
For intravenous administration, dissolve this compound in a sterile, physiologically compatible vehicle. The final solution should be filtered through a 0.22 µm filter to ensure sterility.
-
-
Dosing:
-
Accurately weigh each animal before dosing to calculate the correct volume of the this compound solution to administer.
-
For oral administration, use an appropriate-sized gavage needle to deliver the solution directly into the stomach.
-
For intravenous administration (e.g., tail vein injection), use proper technique and an appropriate gauge needle to minimize stress and injury.
-
-
Frequency:
Protocol 2: Monitoring Animal Well-being During a this compound Study
-
Daily Observations:
-
Visually inspect each animal daily for changes in posture, activity level, grooming habits, and any signs of pain or distress.
-
Monitor for changes in the consistency and appearance of feces and urine.
-
-
Weekly Measurements:
-
Record the body weight of each animal at least once a week to monitor for significant weight loss.
-
Quantify food and water consumption per cage weekly to detect any significant changes.
-
-
Clinical Sign Record Keeping:
-
Maintain a detailed log for each animal, noting any observed clinical signs, their severity, and duration.
-
Establish a clear endpoint matrix in consultation with the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian for humane removal of animals from the study if they exhibit signs of severe or persistent distress.
-
Visualizations
Caption: Workflow for managing potential adverse events in animal studies.
Caption: Diagram of this compound's bell-shaped dose-response curve.
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adverse effects of herbal medicines: an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Cnicin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity Cnicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important?
A1: this compound is a sesquiterpene lactone found predominantly in the Blessed Thistle plant (Cnicus benedictus).[1][2] High purity is crucial for research and therapeutic applications to ensure that the observed biological effects, such as anti-inflammatory or regenerative properties, are attributable solely to this compound and not to confounding impurities.[2] This is critical for accurate pharmacological studies and for meeting regulatory standards in drug development.
Q2: What are the primary sources for this compound extraction?
A2: The primary source for this compound is the leaves, stems, and flowers of the Blessed Thistle (Cnicus benedictus).[1][3][4]
Q3: Which analytical techniques are best for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of this compound.[5][6] Reversed-phase columns, such as C18, are typically effective.[6][7] For absolute purity assessment and structural confirmation, orthogonal techniques like quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[8]
Q4: What are the key challenges in purifying this compound?
A4: The main challenges stem from the complexity of the initial plant extract. This compound is often present with other structurally similar sesquiterpene lactones and terpenoids, which can co-elute during chromatographic separation.[9] Additionally, this compound's lactone ring can be susceptible to degradation under harsh pH or high-temperature conditions, leading to yield loss.[10][11]
Q5: What is a typical purity level achievable for this compound?
A5: Through multi-step purification processes involving extraction, fractionation, and chromatography, it is possible to achieve this compound purity levels exceeding 98%. Achieving high purity often requires sequential chromatographic steps to remove closely related impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield After Extraction | 1. Incomplete Extraction: The solvent may not be optimal, or the extraction time/temperature is insufficient. 2. Degradation during Extraction: High temperatures or unsuitable pH can degrade this compound.[10][11] 3. Improper Plant Material Handling: Using old or improperly dried plant material can result in lower this compound content. | 1. Optimize Extraction: Test different solvents (e.g., ethanol, acetone, ethyl acetate) or consider advanced methods like microwave-assisted extraction.[3] Increase extraction time, but monitor for degradation. 2. Control Conditions: Maintain a stable and mild pH (around 4-6) and use moderate temperatures (e.g., 30-50°C) to preserve this compound's stability.[10][12] 3. Use Quality Material: Ensure the Cnicus benedictus leaves are properly dried and stored to preserve the bioactive compounds. |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel) may not provide sufficient selectivity. 2. Incorrect Mobile Phase: The solvent system may be too polar or non-polar, causing either no elution or co-elution of all components.[13] 3. Column Overloading: Applying too much crude extract to the column leads to broad, overlapping peaks. | 1. Select Adsorbent: For sesquiterpene lactones, silica gel is common. If separation is poor, consider using reversed-phase silica (C18) or other adsorbents.[9] 2. Develop Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation of this compound from major impurities.[13] A gradient elution (gradually increasing polarity) is often effective.[14] 3. Reduce Sample Load: Load an amount of extract that is appropriate for the column size. As a general rule, the sample should be 1-5% of the mass of the stationary phase. |
| This compound Appears Degraded in Final Product (Confirmed by LC-MS) | 1. Hydrolysis of Lactone Ring: Exposure to acidic or basic conditions during purification can open the γ-lactone ring. 2. Oxidation: this compound may be sensitive to oxidation, especially during solvent evaporation steps. 3. Solvent Artifacts: Reactive solvents or impurities in solvents could be reacting with this compound. | 1. Maintain Neutral pH: Use buffered mobile phases if necessary and avoid prolonged exposure to strong acids or bases. If your silica gel is acidic, it can be neutralized with a triethylamine wash.[14] 2. Use Inert Atmosphere: Evaporate solvents under reduced pressure at low temperatures and consider flushing with an inert gas like nitrogen or argon. 3. Use High-Purity Solvents: Always use HPLC-grade or distilled solvents to prevent reactions with impurities. |
| Persistent Impurities in the Final Product | 1. Co-eluting Compounds: Structurally similar sesquiterpene lactones are difficult to separate.[9] 2. Insufficient Chromatographic Steps: A single chromatographic step is often not enough for high purity. | 1. Use Orthogonal Methods: Combine different types of chromatography. For example, follow a normal-phase silica gel column with a reversed-phase HPLC step. The different separation mechanisms can resolve impurities that co-elute in the first step. 2. Employ Preparative HPLC: Use a high-resolution preparative HPLC column for the final polishing step to isolate this compound from closely related impurities. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield Range (% w/w of dry plant material) | Purity in Crude Extract (%) |
| Maceration | Ethanol | 25 | 24 h | 1.5 - 3.0% | 15 - 25% |
| Soxhlet Extraction | Acetone | 56 | 8 h | 2.0 - 4.0% | 20 - 35% |
| Microwave-Assisted[3] | 60% Ethanol | 80-100 (internal) | 5 min | 3.5 - 5.5% | 30 - 45% |
| Ionic Liquid-Assisted[1] | [C2mim][(MeO)(H)PO2]/Acetone | 50 | 1 h | 4.0 - 6.0% | 35 - 50% |
Table 2: Multi-Step Purification Yield and Purity
| Purification Step | Description | Purity after Step | Recovery Rate per Step |
| Step 1: Crude Extraction | Microwave-assisted extraction with 60% Ethanol.[3] | ~40% | 100% (Baseline) |
| Step 2: Liquid-Liquid Partitioning | Partitioning between ethyl acetate and water to remove highly polar impurities. | ~65% | ~90% |
| Step 3: Silica Gel Column Chromatography | Gradient elution from hexane to ethyl acetate. | ~90% | ~80% |
| Step 4: Preparative RP-HPLC | C18 column with a water/acetonitrile gradient. | >98% | ~70% |
| Overall Process | - | >98% | ~50% |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of this compound
-
Preparation: Weigh 20 g of dried and powdered Cnicus benedictus leaves.
-
Solvent Mixture: Add the powder to a 500 mL flask with 400 mL of 60% aqueous ethanol.[3]
-
Microwave Irradiation: Place the flask in a microwave extractor. Irradiate the mixture for 5 minutes at a power of 500 W.[1]
-
Filtration: After cooling, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane. Do not let the column run dry.
-
Sample Loading: Dissolve 2 g of the crude this compound extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).
-
Fraction Collection: Collect fractions of 15-20 mL in test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify those containing this compound. Pool the pure fractions and evaporate the solvent to yield enriched this compound.
Protocol 3: Purity Assessment by HPLC-UV
-
Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified this compound in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A multi-step workflow for the extraction and purification of high-purity this compound.
This compound's Influence on RANKL/RANK Signaling
Caption: this compound inhibits the RANKL/RANK pathway by suppressing NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Frontiers | Exploring the multimodal role of Cnicus benedictus extract in the modulation of growth, hematobiochemical, histopathological, antioxidative performance, and immune-related gene expression of Oreochromis niloticus challenged with Aeromonas hydrophila [frontiersin.org]
- 4. Antinociceptive activity of Cnicus benedictus L. leaf extract: a mechanistic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Accounting for Inter-species Differences in Cnicin Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sesquiterpene lactone, Cnicin. The information provided aims to address specific issues that may be encountered during in vitro and in vivo metabolism studies, with a focus on understanding and accounting for inter-species differences.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (t½) | 12.7 min | Rat | Intravenous | [1] |
| Oral Bioavailability (F%) | 84.7% | Rat | Oral | [1][3] |
Q2: Which enzymes are likely responsible for the metabolism of this compound?
A2: As a sesquiterpene lactone, this compound is expected to be metabolized primarily by Cytochrome P450 (CYP) enzymes.[4] The CYP3A subfamily, particularly CYP3A4 in humans and its orthologs in other species, is heavily implicated in the metabolism of many sesquiterpene lactones.[4][5] Other CYP families such as CYP1A and CYP2C may also be involved.[5]
Q3: What are the expected metabolites of this compound?
A3: While specific metabolites of this compound have not been extensively characterized in the literature, based on the metabolism of other sesquiterpene lactones, expected metabolic pathways include oxidation (hydroxylation, epoxidation) and subsequent conjugation reactions (glucuronidation, sulfation). The α,β-unsaturated lactone moiety is a site of high metabolic activity.[4]
Mandatory Visualization: Putative Metabolic Pathway of this compound
References
- 1. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cnicin and Parthenolide for Nerve Regeneration
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can effectively promote nerve regeneration following injury is a critical area of neuroscience research. Among the promising candidates are two naturally derived sesquiterpene lactones: Cnicin and Parthenolide. This guide provides an objective comparison of their performance in promoting nerve regeneration, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Executive Summary
Recent studies have positioned this compound as a highly promising therapeutic agent for nerve regeneration, demonstrating comparable potency and efficacy to the more extensively studied Parthenolide.[1][2] The primary advantage of this compound lies in its excellent oral bioavailability, a significant hurdle for the clinical translation of Parthenolide.[3][4] Both compounds are believed to exert their pro-regenerative effects through the inhibition of vasohibins, leading to a modulation of microtubule dynamics essential for axon growth.[3]
Comparative Performance: this compound vs. Parthenolide
In Vitro Axon Growth
Both this compound and Parthenolide have been shown to promote axon growth in cultured neurons from various species, including rodents and humans.[3][4]
| Parameter | This compound | Parthenolide | Source |
| Optimal Concentration for Axon Growth | ~0.5 nM in murine sensory neurons | ~0.5-1.0 nM in murine retinal ganglion cells | [5][6] |
| Observed Effect | Significantly facilitated axon growth of adult sensory neurons. | Almost doubled axonal growth in cultured dorsal root ganglion (DRG) neurons. | [5][7] |
| Vehicle-Treated Control (Average Axon Length) | 678 µm/neuron (murine sensory neurons) | Not explicitly stated in direct comparison studies, but significant increases from baseline are consistently reported. | [5] |
| Normalized Axon Growth (at optimal concentration) | Data normalized to vehicle-treated controls show robust growth. | 3.5-fold higher average neurite length than vehicle-treated controls (when combined with CNTF). | [6][8] |
In Vivo Functional Recovery
Studies utilizing the sciatic nerve crush injury model in rodents have demonstrated the efficacy of both compounds in accelerating functional recovery.
| Parameter | This compound | Parthenolide | Source |
| Effective Daily Dose | 2 µg/kg (intravenous) | 2 µg/kg (intravenous) | [3] |
| Motor Function Recovery (Static Sciatic Index - SSI) | This compound-treated rats reached pre-injury SSI scores by day 35. | Data on time to pre-injury SSI scores not as explicitly stated, but significant acceleration of recovery is noted. | [9] |
| Sensory Function Recovery | Touch sensation in the treatment group returned to pre-surgery levels by day 35. | Significant acceleration of sensory skill recovery. | [7][9] |
| Control Group Recovery Timeline (SSI) | Reached pre-injury SSI scores by day 42. | Required 49 days for touch sensation to return to pre-surgery levels. | [9] |
Pharmacokinetics and Safety
A key differentiator between this compound and Parthenolide is their pharmacokinetic profiles.
| Parameter | This compound | Parthenolide | Source |
| Oral Bioavailability | 84.7% in rats | Poor, limiting it to parenteral administration. | [1][4] |
| Blood Half-life (intravenous) | 12.7 minutes in rats | Not specified in the provided results. | [1] |
| Safety Profile | Well-tolerated at therapeutic doses. Lacks the potentially mutagenic and allergenic epoxy group found in Parthenolide. | High concentrations can have off-target effects. | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism through which both this compound and Parthenolide are thought to promote nerve regeneration is the inhibition of vasohibin (VASH) enzymes.
Caption: Primary signaling pathway for this compound and Parthenolide in nerve regeneration.
Vasohibins are enzymes that promote the detyrosination of microtubules. By inhibiting vasohibins, this compound and Parthenolide decrease microtubule detyrosination, which is thought to maintain a more dynamic microtubule state in the axonal growth cone, thereby facilitating axon growth.[3]
Parthenolide has also been implicated in modulating inflammatory responses through the NF-κB and STAT3 signaling pathways, which may contribute to a more favorable environment for nerve repair.
Experimental Protocols
Sciatic Nerve Crush Injury Model (Rat)
This in vivo model is a standard for evaluating the efficacy of therapeutic agents on peripheral nerve regeneration.
Workflow Diagram:
Caption: Experimental workflow for the sciatic nerve crush injury model.
Methodology:
-
Anesthesia and Preparation: Rats are anesthetized, and the surgical area on the hind limb is shaved and sterilized.
-
Sciatic Nerve Exposure: A skin incision is made, and the underlying muscles are carefully dissected to expose the sciatic nerve.
-
Crush Injury: A standardized crush injury is induced on the sciatic nerve using fine forceps for a defined duration and pressure.
-
Wound Closure: The muscle layers and skin are sutured.
-
Treatment: Animals receive daily administration of this compound, Parthenolide, or a vehicle control, either intravenously or orally.
-
Functional Assessment: Motor and sensory recovery are monitored over several weeks using methods like the Static Sciatic Index (SSI) and the von Frey test for touch sensitivity. The SSI is a quantitative measure of toe spread in the injured paw compared to the uninjured paw.[10][11]
-
Histological Analysis: At the end of the study, nerve and muscle tissues are harvested to assess axon regeneration and muscle reinnervation.
In Vitro Dorsal Root Ganglion (DRG) Axon Growth Assay
This assay allows for the direct assessment of a compound's effect on neurite outgrowth from cultured neurons.
Methodology:
-
Neuron Isolation: Dorsal root ganglia are dissected from rodents.
-
Cell Culture: The ganglia are dissociated into individual neurons and plated on a suitable substrate in culture dishes.
-
Treatment: The cultured neurons are treated with varying concentrations of this compound, Parthenolide, or a vehicle control.
-
Incubation: The cultures are incubated to allow for axon growth.
-
Immunostaining: After a set period, the neurons are fixed and stained for neuronal markers (e.g., βIII-tubulin) to visualize the axons.
-
Imaging and Analysis: The cultures are imaged using microscopy, and the total length of axons per neuron is quantified using image analysis software.
Conclusion
Both this compound and Parthenolide are potent promoters of nerve regeneration. However, this compound's superior oral bioavailability and favorable safety profile make it a particularly attractive candidate for further drug development.[3][4] The comparable efficacy of this compound to Parthenolide, coupled with its significant practical advantages for clinical administration, underscores its potential as a future therapy for nerve injuries. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mindd.org [mindd.org]
- 3. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 4. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of microtubule detyrosination by parthenolide facilitates functional CNS axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide: a novel pharmacological approach to promote nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. newatlas.com [newatlas.com]
- 10. Open-source software to calculate the static sciatic index automatically - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional, Histopathological and Immunohistichemical Assessments of Cyclosporine A on Sciatic Nerve Regeneration Using Allografts: A Rat Sciatic Nerve Model - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Intravenous Cnicin: A Comparative Efficacy Analysis for Neuroregenerative Research
A detailed examination of Cnicin's pharmacokinetic profiles and therapeutic efficacy in preclinical models of nerve injury reveals a promising outlook for oral administration, potentially revolutionizing its clinical application in nerve repair. While intravenous delivery ensures immediate bioavailability, recent findings highlight the exceptional oral bioavailability of this compound, positioning it as a viable and more patient-compliant therapeutic candidate.
Pharmacokinetic Profile: Oral Administration Shows High Bioavailability
Recent preclinical studies in rats have demonstrated that this compound, a sesquiterpene lactone found in the blessed thistle plant (Cnicus benedictus), exhibits remarkable oral bioavailability.[1][2][3] This is a significant advantage over other compounds in its class, such as parthenolide, which is limited by poor oral absorption and necessitates parenteral administration for therapeutic efficacy.[1][2]
A key study by Gobrecht et al. (2024) reported an oral bioavailability of 84.7% for this compound in rats.[1][2][3] Following intravenous administration, this compound has a short half-life of 12.7 minutes in rats, indicating rapid distribution and elimination.[4] While a complete side-by-side comparison of all pharmacokinetic parameters from a single study is not fully available in the public domain, the high oral bioavailability is a compelling finding for its development as an oral therapeutic.
| Pharmacokinetic Parameter | Oral Administration (Rat) | Intravenous Administration (Rat) | Source |
| Bioavailability | 84.7% | 100% (by definition) | [Gobrecht et al., 2024][1][2][3] |
| Half-life (t½) | Data not available | 12.7 minutes | [Gobrecht et al., 2024][4] |
| Effective Dose (in vivo) | 2 µg/kg (daily) | 2 µg/kg (daily) | [Gobrecht et al., 2024][1] |
Efficacy in Preclinical Nerve Injury Models
Both oral and intravenous administration of this compound have shown significant efficacy in promoting nerve regeneration and functional recovery in rodent models of sciatic nerve crush injury.[5] Daily administration of this compound at a dose of 2 µg/kg has been shown to be effective in rats and mice.[1]
The therapeutic effect of this compound is attributed to its role as a vasohibin (VASH) inhibitor. By inhibiting VASH, this compound reduces the detyrosination of microtubules, which in turn increases microtubule dynamics within the axonal growth cone, a critical process for axon extension and regeneration.[1][2]
Experimental Protocols
Sciatic Nerve Crush Model in Rats
Objective: To evaluate the in vivo efficacy of this compound on peripheral nerve regeneration and functional recovery.
Procedure:
-
Anesthesia: Adult male Wistar rats are anesthetized.
-
Surgical Procedure: The left sciatic nerve is exposed through a gluteal muscle incision. A standardized crush injury is induced by applying a hemostatic forceps to the nerve for a defined period.
-
Drug Administration: this compound is administered either orally via gavage or intravenously via the tail vein. A vehicle control group receives the same volume of the vehicle solution. Daily administration is typical for the duration of the study.
-
Functional Recovery Assessment:
-
Static Sciatic Index (SSI): This non-invasive method assesses motor function recovery by analyzing the paw prints of the rats. The distances between the first and fifth toes (toe spread) and the second and fourth toes (intermediary toe spread) of both the injured and contralateral paws are measured. The SSI is calculated using a standardized formula, with scores closer to 0 indicating better function and scores around -100 indicating complete dysfunction.
-
Von Frey Test: This test measures sensory function recovery by assessing the paw withdrawal threshold to a mechanical stimulus. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded as the withdrawal threshold. An increase in the withdrawal threshold over time indicates sensory recovery.
-
-
Histological Analysis: At the end of the study, sciatic nerve tissue is collected for histological analysis to assess axon regeneration, including axon count and myelination.
In Vitro Axon Growth Assay
Objective: To assess the direct effect of this compound on promoting axon outgrowth in cultured neurons.
Procedure:
-
Neuron Isolation and Culture: Primary sensory neurons are isolated from the dorsal root ganglia (DRG) of rodents (mice or rats). The ganglia are dissected, enzymatically digested, and mechanically dissociated to obtain a single-cell suspension.
-
Cell Plating: The neurons are plated on a suitable substrate (e.g., laminin-coated coverslips) in a defined culture medium.
-
This compound Treatment: this compound is added to the culture medium at various concentrations. A vehicle control is also included.
-
Axon Growth Quantification: After a set incubation period (e.g., 48 hours), the neurons are fixed and immunostained for neuronal markers such as βIII-tubulin to visualize the axons.
-
Image Acquisition and Analysis: Images of the neurons are captured using a fluorescence microscope. The total length of the axons per neuron is measured using image analysis software.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Procedure:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A single dose of this compound is administered either orally via gavage or intravenously as a bolus injection.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed signaling pathway of this compound in promoting axon regeneration.
Caption: Experimental workflow for comparing oral and intravenous this compound efficacy.
References
- 1. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 2. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Cnicin's Vasohibin Inhibition: A Comparative Analysis for Drug Discovery
For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is a continuous endeavor. Cnicin, a sesquiterpene lactone, has emerged as a promising candidate for the inhibition of vasohibin (VASH), a key enzyme in microtubule detyrosination. This guide provides a comparative analysis of this compound's inhibitory effect on vasohibin activity, presenting supporting experimental data alongside alternative inhibitors.
This document outlines the validation of this compound's effects and compares its performance with other known vasohibin inhibitors, namely parthenolide, SVC-01, and SVC-02. The data presented is intended to aid in the evaluation of these compounds for further research and development.
Comparative Inhibitory Activity of Vasohibin Inhibitors
The inhibitory potential of this compound and its counterparts has been evaluated through various in vitro and cellular assays. While direct enzymatic IC50 values provide a standardized measure of inhibitory concentration, cellular assays offer insights into the functional consequences of vasohibin inhibition, such as the promotion of neurite outgrowth.
| Inhibitor | IC50 (Tubulin Detyrosination Inhibition) | Optimal Concentration for Neurite Outgrowth Promotion | Key Characteristics |
| This compound | Not explicitly reported | ~0.5 - 1 nM[1] | High oral bioavailability (84.7% in rats)[2] |
| Parthenolide | Contradictory reports; direct inhibition debated | ~0.5 - 1 nM[3] | Poor oral bioavailability |
| SVC-01 | 828 nM (in human CHL-1 cells) | Not reported for neurite outgrowth | Small molecule inhibitor |
| SVC-02 | 11 nM (in human CHL-1 cells) | Not reported for neurite outgrowth | Potent small molecule inhibitor |
Table 1: Comparison of the inhibitory activities of this compound, Parthenolide, SVC-01, and SVC-02 on vasohibin-mediated tubulin detyrosination and a key downstream cellular effect.
Experimental Validation Protocols
The validation of vasohibin inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitory effects of compounds like this compound.
In Vitro Tubulin Detyrosination Assay
This assay directly measures the enzymatic activity of vasohibin on its substrate, α-tubulin.
Objective: To quantify the inhibition of recombinant vasohibin enzymatic activity by a test compound.
Materials:
-
Recombinant human VASH1/SVBP and VASH2/SVBP complexes
-
Purified tubulin
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, parthenolide) dissolved in DMSO
-
SDS-PAGE reagents
-
Primary antibodies: anti-detyrosinated tubulin, anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare reaction mixtures containing assay buffer, a fixed concentration of purified tubulin (e.g., 1 µM), and varying concentrations of the test compound.
-
Initiate the reaction by adding a fixed concentration of the recombinant vasohibin/SVBP complex (e.g., 50 nM).
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against detyrosinated tubulin and total α-tubulin (as a loading control).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the extent of detyrosination and calculate the IC50 value of the inhibitor.
Neurite Outgrowth Assay in Primary Dorsal Root Ganglion (DRG) Neurons
This cellular assay assesses the functional consequence of vasohibin inhibition on neuronal regeneration.
Objective: To evaluate the effect of test compounds on promoting neurite outgrowth in primary neurons.
Materials:
-
Dorsal root ganglia (DRGs) isolated from rodents
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Collagenase/Dispase solution
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Test compounds (e.g., this compound, parthenolide)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-βIII-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Isolate DRGs from euthanized animals and dissociate them into single cells using the collagenase/dispense solution.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated culture vessels.
-
Allow the neurons to adhere and extend neurites for a set period (e.g., 24-48 hours) in the presence of varying concentrations of the test compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with an anti-βIII-tubulin primary antibody to stain neurons and their processes.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Vasohibin's role in microtubule detyrosination and its inhibition by this compound.
Caption: Workflow for validating vasohibin inhibitors in vitro and in a cellular context.
Conclusion
This compound demonstrates significant potential as a vasohibin inhibitor, with a potency for promoting neurite outgrowth comparable to parthenolide. A key advantage of this compound is its high oral bioavailability, a critical factor for the development of orally administered therapeutics. While direct enzymatic IC50 data for this compound is still needed for a complete quantitative comparison, the existing cellular data strongly supports its further investigation. The provided experimental protocols offer a framework for the continued evaluation and comparison of this compound and other vasohibin inhibitors in the pursuit of novel therapies targeting microtubule dynamics.
References
Navigating Neurotrophic Factors: A Comparative Safety Profile of Cnicin
For researchers, scientists, and drug development professionals, the quest for safe and effective neurotrophic therapies is paramount. While growth factors like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) have long shown therapeutic promise, their clinical translation has been notoriously fraught with safety concerns. Emerging preclinical data on Cnicin, a sesquiterpene lactone, presents a potentially safer alternative for promoting nerve regeneration. This guide provides a comprehensive comparison of the safety profiles of this compound against these established neurotrophic factors, supported by available experimental data.
At a Glance: Comparative Safety and Efficacy
The following tables summarize the key safety and efficacy findings for this compound, NGF, GDNF, and BDNF from preclinical and clinical studies. A crucial distinction is that this compound's data is currently limited to preclinical studies, whereas NGF, GDNF, and BDNF have undergone clinical investigation, revealing significant adverse effects that have, in many cases, halted their development.
| Factor | This compound | Nerve Growth Factor (NGF) | Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Brain-Derived Neurotrophic Factor (BDNF) |
| Development Stage | Preclinical | Clinical Trials (various phases, some halted) | Clinical Trials (largely unsuccessful) | Clinical Trials (mixed results) |
| Primary Indication(s) | Nerve Injury/Regeneration | Alzheimer's Disease, Diabetic Neuropathy, Pain | Parkinson's Disease | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease |
| Route of Administration | Oral, Intravenous (in preclinical studies) | Intracerebroventricular, Subcutaneous, Intranasal, Gene Therapy | Intracerebroventricular, Intraputamenal | Intrathecal, Subcutaneous, Gene Therapy |
| Reported Efficacy | Promotes axon regeneration and functional recovery in animal models of nerve injury.[1][2][3][4][5] | Mixed results; some studies showed potential for slowing cognitive decline, but efficacy often overshadowed by side effects. | Failed to show clinical benefit in improving Parkinson's symptoms in several trials.[6][7] | Phase III trials in ALS failed to show a significant survival benefit.[8][9][10] |
| Key Safety Concerns | No observable toxicity in rats at 2000-fold the effective oral dose.[2][5] | Severe pain (hyperalgesia), back pain, injection site reactions, and weight loss.[11] | Nausea, vomiting, anorexia, weight loss, and Lhermitte's sign (electric shock-like sensations).[12] | Injection site reactions, diarrhea, and bowel urgency.[8] |
| Oral Bioavailability | High (84.7% in rats).[1][2][5] | Poor | Poor | Poor |
Preclinical Safety and Efficacy: A Closer Look
This compound: A Promising Preclinical Profile
Preclinical studies on this compound have demonstrated its potential as a potent agent for nerve regeneration with a favorable safety margin.
Efficacy in Nerve Injury Models: In rodent models of sciatic nerve crush injury, daily intravenous or oral administration of this compound significantly accelerated motor and sensory function recovery.[3][4][5] Efficacy has been demonstrated in mice, rats, and rabbits at doses as low as 2 µg/kg.[2][5]
Toxicology Studies: Acute toxicology studies in rats have shown no observable signs of toxicity or changes in body weight with intravenous administration of this compound at a dose of 4 mg/kg for two weeks, which is 2000 times higher than the effective oral dose.[2][5]
Comparative Preclinical Data
| Parameter | This compound | NGF | GDNF | BDNF |
| Animal Models | Sciatic nerve crush (mice, rats, rabbits).[4] | Various models of neurodegenerative diseases and nerve injury. | Parkinson's disease models (rodents, non-human primates). | ALS models (rodents). |
| Effective Dose (Preclinical) | 2 µg/kg (daily, oral/IV).[2][5] | Varies widely depending on model and delivery route. | Varies with administration route. | Not clearly established for consistent efficacy. |
| Observed Preclinical Adverse Effects | None reported at therapeutic doses.[2][5] | Hyperalgesia, allodynia. | Weight loss, motor abnormalities at high doses. | Generally well-tolerated in preclinical models. |
Clinical Safety Profiles of NGF, GDNF, and BDNF
The transition from promising preclinical data to safe and effective clinical therapies has been a significant challenge for NGF, GDNF, and BDNF.
Nerve Growth Factor (NGF)
Clinical trials of NGF for Alzheimer's disease and diabetic neuropathy have been hampered by significant side effects, primarily related to pain.[11] Systemic administration led to hyperalgesia, while intracerebroventricular (ICV) delivery caused back pain and weight loss.[11] Newer approaches using gene therapy to deliver NGF directly to the brain aim to mitigate these systemic side effects.[13][14][15]
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Clinical trials of GDNF for Parkinson's disease have largely failed to demonstrate efficacy and have been associated with notable adverse events.[6][7] ICV administration was poorly tolerated, causing nausea, vomiting, and weight loss.[12] Direct intraputamenal infusion was safer but still failed to show a significant clinical benefit over placebo.[6]
Brain-Derived Neurotrophic Factor (BDNF)
Clinical trials of BDNF for Amyotrophic Lateral Sclerosis (ALS) did not demonstrate a significant improvement in survival.[8][9][10] While subcutaneous administration was generally well-tolerated, the most common side effects were injection site reactions, diarrhea, and bowel urgency.[8] Intrathecal delivery was also explored but did not yield significant clinical benefits.[9][16][17]
Experimental Methodologies
A summary of the key experimental protocols is provided below to offer insight into the data generation process.
This compound Preclinical Efficacy Study (Sciatic Nerve Crush Model)
-
Animal Model: Adult mice or rats.
-
Injury Model: Surgical crushing of the sciatic nerve to induce peripheral nerve injury.
-
Treatment: Daily administration of this compound (e.g., 2.8 µg/kg intravenously or orally) or vehicle control.[3]
-
Efficacy Assessment:
-
Motor Function: Assessed using the static sciatic index (SSI), which measures changes in paw print parameters.[4]
-
Sensory Function: Evaluated using the von Frey test to measure sensitivity to mechanical stimuli.[3]
-
Axon Regeneration: Histological analysis of nerve sections to quantify the extent of axon regrowth.[3]
-
NGF Clinical Trial for Alzheimer's Disease (Gene Therapy)
-
Study Design: Phase I, open-label, safety and tolerability study.[14]
-
Participants: Patients with mild to moderate Alzheimer's disease.[14]
-
Intervention: Stereotactic surgical injection of an adeno-associated virus vector carrying the human NGF gene (AAV2-NGF) into the nucleus basalis of Meynert.[13][14]
-
Safety Assessment: Monitoring for adverse events, including neurological examinations, and brain imaging (MRI) to assess for any pathological changes.[14]
-
Efficacy Assessment: Cognitive testing (e.g., ADAS-Cog) and PET scans to measure changes in brain metabolism.[14]
GDNF Clinical Trial for Parkinson's Disease (Intraputamenal Infusion)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[6]
-
Participants: Patients with advanced Parkinson's disease.[7]
-
Intervention: Continuous intraputamenal infusion of GDNF or placebo via an implanted catheter system.[6][7]
-
Safety Assessment: Close monitoring for adverse events, including neurological and physical examinations, and laboratory tests.
-
Efficacy Assessment: Unified Parkinson's Disease Rating Scale (UPDRS) scores to evaluate motor symptoms.[7]
BDNF Clinical Trial for Amyotrophic Lateral Sclerosis (ALS)
-
Study Design: Phase III, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Patients with ALS.
-
Intervention: Subcutaneous injections of recombinant human BDNF or placebo.[8][10]
-
Safety Assessment: Recording and grading of all adverse events.[8]
-
Primary Efficacy Endpoint: Survival time.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of these neurotrophic factors are mediated through distinct signaling pathways. Understanding these pathways is crucial for drug development and for predicting potential on-target and off-target effects.
This compound and Vasohibin Inhibition
This compound is believed to promote nerve regeneration by inhibiting vasohibins (VASH1 and VASH2), which are enzymes that regulate microtubule dynamics in neurons.[2] By inhibiting vasohibins, this compound is thought to increase microtubule tyrosination, a post-translational modification that enhances microtubule stability and promotes axon growth.[2]
NGF Signaling Pathway
Nerve Growth Factor (NGF) primarily signals through the Tropomyosin receptor kinase A (TrkA).[18][19][20] This interaction activates several downstream cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and proliferation.[18][19]
GDNF Signaling Pathway
Glial Cell Line-Derived Neurotrophic Factor (GDNF) exerts its effects by binding to the GFRα1 co-receptor, which then activates the RET receptor tyrosine kinase.[21][22][23][24][25] This leads to the activation of downstream pathways such as Ras/MAPK and PI3K/Akt, promoting neuronal survival and differentiation.[21][22]
BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) signals through the Tropomyosin receptor kinase B (TrkB).[26][27][28][29][30] This binding event triggers the activation of similar downstream pathways to NGF, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for synaptic plasticity, neuronal survival, and growth.[26][27][28]
Conclusion: Future Directions
The journey of neurotrophic factors from bench to bedside has been challenging, with significant safety hurdles impeding clinical success. While NGF, GDNF, and BDNF have paved the way and provided invaluable insights into the complexities of neurotrophic signaling, their adverse effect profiles highlight the need for alternative strategies.
This compound, with its promising preclinical safety profile, high oral bioavailability, and demonstrated efficacy in promoting nerve regeneration, represents a compelling candidate for further investigation. As research progresses, rigorous clinical trials will be essential to determine if the preclinical promise of this compound translates into a safe and effective therapy for patients with nerve injuries and potentially other neurological disorders. The continued exploration of novel compounds like this compound, alongside innovative delivery methods for established neurotrophic factors, holds the key to unlocking the full therapeutic potential of this important class of molecules.
References
- 1. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newatlas.com [newatlas.com]
- 5. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 6. Randomized trial of intermittent intraputamenal glial cell line-derived neurotrophic factor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amgen.com [amgen.com]
- 8. neurology.org [neurology.org]
- 9. Frontiers | Past and Future of Neurotrophic Growth Factors Therapies in ALS: From Single Neurotrophic Growth Factor to Stem Cells and Human Platelet Lysates [frontiersin.org]
- 10. | BioWorld [bioworld.com]
- 11. What's the latest update on the ongoing clinical trials related to NGF? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Postmortem Analysis in a Clinical Trial of AAV2-NGF Gene Therapy for Alzheimer's Disease Identifies a Need for Improved Vector Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nerve Growth Factor – ADCS [adcs.org]
- 15. Nerve Growth Factor Gene Therapy Activates Neuronal Responses in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotrophic Growth Factors for the Treatment of Amyotrophic Lateral Sclerosis: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Item - Simplified schematic figure of the signaling pathways down-stream of NGF and its receptor TrkA. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GDNF/Ret signaling and renal branching morphogenesis: From mesenchymal signals to epithelial cell behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Cnicin: A Comparative Analysis of its Cross-Species Efficacy in Promoting Axon Growth
A promising sesquiterpene lactone, Cnicin, has demonstrated significant potential in promoting axon regeneration across various species, positioning it as a strong candidate for therapeutic development in nerve injury. Found in the blessed thistle (Cnicus benedictus), this compound has shown efficacy in preclinical studies involving rodent, rabbit, and human neurons.[1][2][3][4] This comparison guide provides an objective analysis of this compound's performance against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Axon Growth Promoters
The following table summarizes the key efficacy and pharmacokinetic parameters of this compound in comparison to Parthenolide, another sesquiterpene lactone investigated for axon regeneration.
| Feature | This compound | Parthenolide |
| Effective In Vitro Concentration | 0.5 nM (murine sensory neurons)[5] | Similar concentration range to this compound[5] |
| Effective In Vivo Dose | 2 µg/kg daily (rats, mice, rabbits)[1][3][4] | 2 µg/kg daily (intravenous, rodents)[1] |
| Oral Bioavailability (rats) | 84.7%[1][2] | Low[1][2] |
| Observed Species Efficacy | Human, rat, mouse, rabbit[1][2][3][4] | Human, rat, mouse[1] |
| Mechanism of Action | Likely Vasohibin (VASH) inhibition[1][2][3][4] | Vasohibin (VASH) inhibition[2] |
| Safety Profile | Lacks the potentially mutagenic and allergenic epoxy group found in Parthenolide.[1][3][4] No observable toxicity at 4 mg/kg (IV, rats) for 2 weeks.[1] | Contains a potentially mutagenic and allergenic epoxy group.[1][3][4] |
Signaling Pathway of this compound in Axon Growth Promotion
This compound's mechanism of action is believed to involve the inhibition of vasohibins (VASHs), which are enzymes that regulate microtubule detyrosination. By inhibiting VASHs, this compound reduces the removal of tyrosine from the C-terminus of α-tubulin, leading to more dynamic microtubules in the axonal growth cone, a state conducive to axon extension.
Caption: this compound's proposed signaling pathway for promoting axon growth.
Experimental Protocols
In Vitro Axon Growth Assay
Objective: To assess the direct effect of this compound on axon growth in cultured neurons from different species.
Methodology:
-
Neuronal Culture:
-
Treatment:
-
Incubation:
-
Immunostaining:
-
Quantification:
In Vivo Sciatic Nerve Crush Model
Objective: To evaluate the efficacy of this compound in promoting functional recovery after peripheral nerve injury in animal models.
Methodology:
-
Animal Model:
-
Adult rats or mice are used.
-
Animals are anesthetized, and the sciatic nerve is exposed.
-
A crush injury is induced on the sciatic nerve using fine forceps for a specific duration.
-
-
Treatment:
-
Functional Recovery Assessment:
-
Motor Function: The Static Sciatic Index (SSI) is used to assess motor recovery. This involves analyzing the paw prints of the animals over time.[4][7] this compound-treated rats have been shown to reach pre-injury SSI scores by day 35, compared to 42 days for the control group.[7]
-
Sensory Function: The von Frey test is used to measure sensory recovery by assessing the withdrawal threshold to a mechanical stimulus.[4] In this compound-treated animals, touch sensation returned to pre-surgery levels by day 35, whereas the control group required 49 days.[7]
-
-
Histological Analysis:
-
At the end of the experiment, nerve tissue can be collected for histological analysis to visualize and quantify axon regeneration.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for assessing this compound's efficacy.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for promoting axon regeneration. Its efficacy across multiple species, including human neurons, coupled with its high oral bioavailability and favorable safety profile compared to similar compounds like Parthenolide, makes it a compelling candidate for further clinical investigation.[1][2] The compound operates within a specific therapeutic window, highlighting the need for careful dose-finding studies in future clinical trials.[8][9] The robust preclinical data strongly support the continued development of this compound for the treatment of nerve injuries.
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. newatlas.com [newatlas.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. sciencedaily.com [sciencedaily.com]
A Comparative Analysis of Glycogen Synthase Kinase 3 (GSK3) Inhibitors: Benchmarking Performance and Methodology
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, type 2 diabetes, and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of several well-characterized GSK3 inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways. While direct evidence of the natural compound Cnicin as a GSK3 inhibitor is currently lacking, we will discuss the potential for indirect modulation of the GSK3 signaling pathway by related compounds.
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the in vitro potency and selectivity of several widely used GSK3 inhibitors. These compounds represent different chemical classes and exhibit varying degrees of selectivity for the two GSK3 isoforms, GSK3α and GSK3β.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 GSK3β | IC50 GSK3α | Selectivity Notes |
| CHIR99021 | Aminopyrimidine | ATP-competitive | 6.7 nM[1][2][3] | 10 nM[1][2][3] | Highly selective; >500-fold selectivity against a panel of related kinases.[1][2] |
| SB-216763 | Maleimide | ATP-competitive | 34.3 nM[4][5][6][7] | 34.3 nM[4][5][6][7] | Selective against a panel of 24 other kinases.[6] |
| AR-A014418 | Thiazole | ATP-competitive | 104 nM[8][9][10] | - | Highly selective against 26 other kinases, including CDK2 and CDK5.[8][9][10] |
| BIO (6-Bromoindirubin-3'-oxime) | Indirubin | ATP-competitive | 5 nM[11][12][13][14] | 5 nM[11][12][13][14] | >16-fold selectivity over CDK5.[11][13] Also inhibits JAK kinases.[11] |
| Kenpaullone | Benzazepinone | ATP-competitive | 23 nM | - | Also inhibits CDKs (IC50 for CDK1/cyclin B is 0.4 µM).[15] |
| Lithium Chloride (LiCl) | Cation | Non-competitive (with ATP) | ~1-2 mM[16][17] | ~1-2 mM | Also inhibits inositol monophosphatase and other enzymes.[16][17] |
This compound: An Indirect Modulator?
This compound, a sesquiterpene lactone, has demonstrated therapeutic potential, particularly in promoting nerve regeneration. However, current research suggests its mechanism of action is primarily through the inhibition of vasohibin, rather than direct GSK3 inhibition. Notably, a related sesquiterpene lactone, Parthenolide, has been shown to affect the GSK3 signaling pathway by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK) and GSK3β. This suggests that while this compound may not be a direct GSK3 inhibitor, it could indirectly influence GSK3 activity through upstream signaling components. Further research is required to elucidate any potential interplay between this compound and the GSK3 pathway.
Experimental Protocols
Accurate and reproducible assessment of GSK3 inhibition is crucial for drug discovery and development. Below are detailed methodologies for two key assays.
In Vitro GSK3β Kinase Assay (ADP-Glo™)
This assay quantifies GSK3β activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of diluted GSK3β enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a pre-mixed solution containing the GSK3 substrate peptide and ATP to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific assay conditions.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.[18]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based GSK3 Inhibition Assay (β-Catenin Accumulation)
This assay measures the functional inhibition of GSK3 in a cellular context by quantifying the accumulation of its downstream target, β-catenin.
Materials:
-
A suitable cell line (e.g., CHO-K1, HEK293)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a fluorescent dye or HRP
-
Nuclear counterstain (e.g., DAPI)
-
Luminometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-24 hours). Include a positive control (e.g., a known GSK3 inhibitor) and a vehicle control (DMSO).
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix them with the fixative solution, and then permeabilize with the permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody, followed by incubation with the appropriate secondary antibody.
-
Staining and Imaging/Reading: If using a fluorescent secondary antibody, counterstain the nuclei with DAPI and acquire images using a high-content imaging system to quantify nuclear β-catenin levels. If using an HRP-conjugated secondary antibody, add a chemiluminescent substrate and measure the signal with a luminometer.[19]
-
Data Analysis: Quantify the accumulation of β-catenin in the nucleus or the total cellular luminescence. Determine the EC50 value for β-catenin stabilization by plotting the response against the compound concentration.
Visualizing the Landscape of GSK3 Signaling and Inhibition
To better understand the context in which GSK3 inhibitors operate, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Key signaling pathways involving GSK3.
Caption: Typical workflow for evaluating GSK3 inhibitors.
Caption: Logical comparison of GSK3 inhibitor mechanisms.
References
- 1. stemcell.com [stemcell.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. SB216763 | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. stemcell.com [stemcell.com]
- 16. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cnicin's Potency: A Comparative Analysis of a Promising Sesquiterpene Lactone
A detailed examination of cnicin's biological activity reveals it to be a potent sesquiterpene lactone, demonstrating comparable efficacy to the well-studied parthenolide in nerve regeneration and significant anticancer and anti-inflammatory properties. While a definitive declaration of superiority across all biological contexts is nuanced and depends on the specific therapeutic area and cell type, this compound exhibits distinct advantages, particularly in its pharmacokinetic profile, positioning it as a highly promising candidate for further drug development.
This guide provides a comprehensive comparison of this compound with other notable sesquiterpene lactones, including parthenolide, costunolide, dehydrocostus lactone, and alantolactone. The comparative analysis is based on available experimental data, focusing on anticancer, anti-inflammatory, and nerve regenerative activities.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound and other sesquiterpene lactones have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Sesquiterpene Lactone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | RPMI-8226 | Multiple Myeloma | 3 - 13 | [1] |
| U266 | Multiple Myeloma | 3 - 13 | [1] | |
| NCI-H929 | Multiple Myeloma | 3 - 13 | [1] | |
| OPM-2 | Multiple Myeloma | 3 - 13 | [1] | |
| LP-1 | Multiple Myeloma | 3 - 13 | [1] | |
| MM.1S | Multiple Myeloma | 3 - 13 | [1] | |
| MM.1R | Multiple Myeloma | 3 - 13 | [1] | |
| MCF-7 | Breast Cancer | 4.2 | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [3][4] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [3][4] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [5] | |
| Costunolide | H1299 | Non-small Cell Lung Cancer | 23.93 | [6][7] |
| HL-60 | Leukemia | 7.7 | [6] | |
| NALM-6 | Leukemia | 65 | [6] | |
| Dehydrocostus Lactone | MDA-MB-231 | Breast Cancer | 21.5 | [8] |
| MDA-MB-453 | Breast Cancer | 43.2 | [8] | |
| SK-BR-3 | Breast Cancer | 25.6 | [8] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [8] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [8] | |
| HCC70 | Triple-negative Breast Cancer | 1.11 | [9] | |
| MCF-7 | Breast Cancer | 24.70 | [9][10] | |
| A549 | Lung Cancer | ~2 | [11] | |
| H460 | Lung Cancer | ~2 | [11] | |
| Alantolactone | A549 | Lung Carcinoma | 0.55 µg/mL | [12] |
| HepG2 | Hepatocellular Carcinoma | 1.3 µg/mL | [12] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, cell culture conditions, and assay duration.
Based on the available data, this compound demonstrates potent anticancer activity, particularly against multiple myeloma cell lines, with IC50 values in the low micromolar range.[1] Its efficacy against the MCF-7 breast cancer cell line (IC50 = 4.2 µM) is comparable to or more potent than parthenolide (IC50 = 9.54 µM) in the same cell line.[3][4] Dehydrocostus lactone also shows significant potency, especially against triple-negative breast cancer cells (HCC70, IC50 = 1.11 µM).[9]
Comparative Analysis of Anti-inflammatory Activity
Sesquiterpene lactones are well-recognized for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
| Sesquiterpene Lactone | Assay | Target/Cell Line | IC50 | Reference |
| This compound | NF-κB Inhibition | - | - | |
| Dehydrocostus Lactone | NO Production Inhibition | LPS/IFNγ-stimulated RAW264.7 | 2.283 µM | [13][14] |
| Parthenolide | NF-κB Inhibition | - | - | [15] |
| Alantolactone | NO Production Inhibition | LPS-induced RAW 264.7 | 5.61 µM | [16] |
| Isoalantolactone | IL-1β Release Inhibition | Nigericin-induced THP-1 | 7.86 µM | [17] |
Nerve Regeneration: this compound's Standout Potential
A significant area where this compound demonstrates remarkable potential is in promoting nerve regeneration. Studies have shown that this compound is as potent and effective as parthenolide in facilitating the regeneration of injured axons.[18] Both compounds are believed to exert this effect through the inhibition of vasohibins, enzymes that regulate microtubule detyrosination.
Crucially, this compound possesses a significant advantage over parthenolide in its pharmacokinetic profile. This compound exhibits a high oral bioavailability of 84.7% in rats, whereas parthenolide has poor oral bioavailability, limiting its administration to parenteral routes.[18] Furthermore, this compound lacks the potentially mutagenic epoxy group present in the structure of parthenolide, suggesting a better safety profile.
Experimental Protocols
Determination of Cytotoxicity (IC50) using MTT Assay
The antiproliferative activity of sesquiterpene lactones is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone (e.g., this compound, parthenolide) and incubated for a specific period (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
The inhibition of NF-κB activation can be assessed using an Electrophoretic Mobility Shift Assay (EMSA).
Principle: EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from cells. If NF-κB is present and active in the nuclear extract, it will bind to the probe, causing a shift in its mobility during electrophoresis.
Procedure:
-
Cell Treatment and Nuclear Extraction: Cells are pre-treated with the sesquiterpene lactone and then stimulated with an inflammatory agent (e.g., TNF-α, LPS) to induce NF-κB activation. Nuclear extracts are then prepared.
-
Binding Reaction: The nuclear extracts are incubated with a labeled DNA probe containing the NF-κB consensus sequence.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is then visualized to detect the shifted bands corresponding to the NF-κB-DNA complexes. A decrease in the intensity of the shifted band in the presence of the sesquiterpene lactone indicates inhibition of NF-κB DNA binding activity.[15]
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Vasohibin Inhibition by Sesquiterpene Lactones for Nerve Regeneration
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 14. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]
- 18. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the functional recovery outcomes of Cnicin treatment
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can accelerate functional recovery following nerve injury is a critical area of research. This guide provides a comparative analysis of Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), and its potential as a novel treatment for promoting nerve regeneration. We will delve into its performance against a key alternative, Parthenolide, and discuss its standing relative to other therapeutic strategies.
This compound: A Promising Candidate for Nerve Repair
Recent preclinical studies have highlighted this compound as a potent facilitator of axon regeneration and functional recovery in various models of nerve damage.[1][2][3] Its efficacy has been demonstrated in animal models, including rats, mice, and rabbits, as well as in human cell cultures.[3][4] A key advantage of this compound is its high oral bioavailability, a significant improvement over other compounds in its class.[1]
Performance Comparison: this compound vs. Parthenolide
Parthenolide, another sesquiterpene lactone, has also shown promise in promoting nerve regeneration. However, its clinical utility is hampered by poor oral bioavailability, necessitating parenteral administration.[1] Studies directly comparing the two indicate that this compound is equally potent and effective in promoting nerve regeneration as Parthenolide.[2][5] The primary advantage of this compound lies in its pharmacokinetic profile, with an oral bioavailability of 84.7% in rats, making it a more viable candidate for clinical development.[1]
Table 1: Comparative Efficacy of this compound and Parthenolide in a Sciatic Nerve Crush Injury Model
| Treatment Group | Motor Recovery (Static Sciatic Index - SSI) | Sensory Recovery (von Frey Test) | Time to Pre-Injury Baseline (Motor) |
| This compound (2 µg/kg, daily) | Significant improvement observed as early as 4 days post-injury.[6] | Improvements in touch sensation detected at 7 days post-injury.[6] | ~35 days[6][7] |
| Parthenolide (intravenous) | Efficacy comparable to this compound.[2] | Data not explicitly available in a comparative format. | Data not explicitly available in a comparative format. |
| Vehicle Control | Delayed recovery compared to this compound. | Delayed recovery compared to this compound. | ~42 days[6][7] |
| Oral Parthenolide | No significant effect on functional recovery.[7] | No significant effect on functional recovery. | No significant effect on functional recovery. |
Broader Comparison with Other Treatment Modalities
While this compound shows significant promise, it is important to consider its potential role within the broader landscape of treatments for peripheral nerve injury.
Table 2: Comparison of this compound with Other Therapeutic Strategies for Peripheral Nerve Injury
| Treatment Modality | Description | Advantages | Disadvantages |
| This compound | Oral administration of a small molecule to promote axon regeneration. | High oral bioavailability, potent efficacy.[1] | Requires a specific therapeutic window; further clinical studies needed.[3] |
| Surgical Intervention (e.g., Neurorrhaphy, Nerve Grafts) | The current gold standard involving direct suture of the nerve or grafting with autologous nerve tissue. | Established clinical practice. | Limited availability of donor nerves, donor site morbidity. |
| Cell-Based Therapies (e.g., Schwann cells, Mesenchymal Stem Cells) | Use of cells to create a supportive environment for regeneration. | Potential for significant regeneration. | Challenges with cell sourcing, viability, and standardization. |
| Neurotrophic Factors (e.g., NGF, BDNF) | Administration of growth factors to support neuronal survival and growth. | Directly target regenerative pathways. | Short half-life, delivery challenges, and potential side effects. |
| Other Pharmacological Agents (e.g., Tacrolimus/FK506) | Immunosuppressants and other drugs with neuroregenerative properties. | Established drugs with known safety profiles. | Mechanisms not fully understood, potential side effects. |
Experimental Protocols
Sciatic Nerve Crush Injury Model
The most common experimental model used to evaluate the efficacy of this compound is the sciatic nerve crush injury in rats.[6][8]
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent.
-
Surgical Exposure: A small incision is made in the thigh to expose the sciatic nerve.
-
Crush Injury: A standardized crush injury is induced on the sciatic nerve for a defined duration using fine forceps.
-
Wound Closure: The muscle and skin layers are sutured.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
Functional Recovery Assessment
Motor Function: Static Sciatic Index (SSI)
The SSI is a quantitative measure of motor function recovery based on the spread of the toes of the injured paw.[6][9]
-
The rat's hind paws are dipped in ink, and the animal is allowed to walk across a sheet of paper.
-
The following measurements are taken from the footprints of both the experimental (E) and normal (N) paws:
-
Print Length (PL): Distance from the heel to the tip of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
The SSI is calculated using a validated formula that compares the measurements of the injured paw to the uninjured paw. An SSI of 0 indicates normal function, while an SSI of -100 indicates complete dysfunction.
Sensory Function: von Frey Test
The von Frey test is used to assess mechanical sensitivity, a measure of sensory function recovery.[1][2]
-
The animal is placed in a chamber with a mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold for paw withdrawal is recorded as the minimum force required to elicit a response. An increase in the withdrawal threshold over time indicates sensory recovery.
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway of this compound
The therapeutic effect of this compound is believed to be mediated through the inhibition of vasohibins, enzymes that play a role in microtubule detyrosination. This inhibition is thought to promote a state of microtubule dynamics that is conducive to axon growth.
Caption: Proposed mechanism of this compound in promoting functional recovery.
Experimental Workflow for Evaluating this compound
The evaluation of this compound's efficacy in preclinical models follows a structured workflow from injury induction to functional assessment.
Caption: Experimental workflow for assessing this compound's efficacy.
Logical Relationship: this compound's Advantages
The key advantages of this compound as a therapeutic candidate can be summarized in a logical flow.
Caption: Key advantages positioning this compound as a strong clinical candidate.
References
- 1. newatlas.com [newatlas.com]
- 2. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open-source software to calculate the static sciatic index automatically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open-source software to calculate the static sciatic index automatically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cnicin's efficacy in central nervous system (CNS) vs. peripheral nervous system (PNS) models
For researchers and professionals in drug development, identifying compounds with significant therapeutic potential for neurological damage is a primary goal. Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has recently emerged as a promising candidate for promoting nerve regeneration.[1][2] This guide provides an objective comparison of this compound's efficacy in models of the central nervous system (CNS) versus the peripheral nervous system (PNS), supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Data Summary
The following tables consolidate the quantitative outcomes from key preclinical studies, offering a side-by-side comparison of this compound's effects on peripheral and central neurons.
Table 1: Efficacy of this compound in Peripheral Nervous System (PNS) Models
| Model Type | Organism/Cell Type | This compound Dosage | Outcome Measure | Result vs. Control |
| In Vivo | Sciatic Nerve Crush (Rat) | 2 µg/kg/day (i.v.) | Motor Recovery (Static Sciatic Index) | Reached pre-injury scores by day 35 (Control: day 42)[3] |
| In Vivo | Sciatic Nerve Crush (Rat) | 2 µg/kg/day (i.v.) | Sensory Recovery (von Frey Test) | Returned to pre-surgery levels by day 35 (Control: day 49)[3] |
| In Vitro | Sensory Neurons (Mouse) | 0.5 nM | Average Axon Length | Significant increase in axon growth[4][5] |
| In Vitro | Sensory Neurons (Rat) | 1.0 nM | Average Axon Length | Significant increase in axon growth[5] |
Table 2: Efficacy of this compound in Central Nervous System (CNS) Models
| Model Type | Organism/Cell Type | This compound Dosage | Outcome Measure | Result vs. Control |
| In Vitro | Retinal Ganglion Cells (Mouse) | 0.5 nM | Average Neurite Length | Significant increase in neurite outgrowth[4] |
| In Vitro | Retinal Ganglion Cells (Human) | 0.5 nM | Average Neurite Length | Significant increase in neurite outgrowth[4] |
Experimental Protocols
Detailed methodologies for pivotal experiments are provided to ensure a comprehensive understanding of the data presented.
1. PNS Model: Sciatic Nerve Crush (SNC) in Rats
-
Objective: To evaluate the effect of systemic this compound administration on functional motor and sensory recovery following a peripheral nerve injury.
-
Animal Model: Adult female Sprague-Dawley rats were used.
-
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve was exposed at the mid-thigh level and subjected to a crush injury for 30 seconds using a defined-pressure forceps.
-
Drug Administration: A treatment group received daily intravenous (i.v.) injections of this compound (2 µg/kg), while the control group received a vehicle solution. Treatment began on the day of the injury and continued for the duration of the experiment.[5] Oral administration has also been shown to be effective.[3]
-
Outcome Assessment:
-
Motor Function: The Static Sciatic Index (SSI) was calculated from paw prints to assess motor recovery. Measurements were taken weekly. An SSI value of 0 indicates normal function, while -100 indicates complete paralysis.[3][5]
-
Sensory Function: Mechanical sensitivity was measured using the von Frey test, which determines the paw withdrawal threshold in response to a mechanical stimulus.[5]
-
2. CNS Model: In Vitro Retinal Ganglion Cell (RGC) Culture
-
Objective: To determine if this compound directly promotes axon (neurite) growth in cultured CNS neurons.
-
Cell Source: Retinal ganglion cells were isolated from the eyes of adult mice or from enucleated human eyes.[4]
-
Cell Culture: Purified RGCs were cultured on a growth-permissive substrate.
-
Drug Administration: this compound was added to the culture medium at various concentrations (e.g., 0.5 nM), alongside a vehicle control (DMSO). Cells were incubated for a set period (e.g., 2 days).[4]
-
Outcome Assessment:
Mandatory Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of the experimental processes and this compound's proposed mechanism of action.
Caption: Experimental workflow for the in vivo PNS injury model.
Caption: Experimental workflow for the in vitro CNS neuron model.
Caption: this compound's proposed signaling pathway in promoting axon growth.
Comparative Analysis and Conclusion
The available experimental data clearly indicates that this compound is a potent promoter of axonal growth in neurons from both the peripheral and central nervous systems.[6] However, the evidence for its efficacy is substantially more robust for the PNS.
-
PNS Efficacy: In vivo studies using sciatic nerve crush models demonstrate that this compound significantly accelerates functional recovery.[6] Daily administration in rats improved both motor and sensory functions, shortening recovery times by a week or more compared to controls.[3] This functional validation is a critical step in demonstrating therapeutic potential.
-
CNS Efficacy: For the CNS, the evidence is currently limited to in vitro models. This compound promotes neurite outgrowth in cultured retinal ganglion cells from both mice and humans, which is a strong indication of its potential.[3][4] RGCs are a well-established model for CNS neurons, and their positive response suggests this compound could be beneficial for conditions like optic nerve damage. However, in vivo studies demonstrating functional recovery in CNS injury models (e.g., spinal cord injury, stroke) are still needed.
Key Advantages and Future Directions: A significant advantage of this compound is its high oral bioavailability (84.7% in rats), which is superior to similar compounds like parthenolide and makes it a more viable candidate for clinical development.[6][7][8] The compound is effective at remarkably low concentrations and appears to be well-tolerated.[3][8]
References
- 1. news-medical.net [news-medical.net]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. newatlas.com [newatlas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
Cnicin's Regenerative Potential on Motor and Sensory Neurons: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can effectively promote the regeneration of motor and sensory neurons following injury is a cornerstone of neuroscience research. Among the promising natural compounds, Cnicin, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), has emerged as a potent facilitator of axonal regrowth.[1][2] This guide provides a comparative analysis of this compound's effects on motor and sensory neuron regeneration, juxtaposed with other therapeutic alternatives, and is supported by experimental data from preclinical studies.
Comparative Efficacy of Nerve Regeneration Agents
The following tables summarize the quantitative data on the efficacy of this compound compared to Parthenolide, another sesquiterpene lactone, and other alternative therapies such as Tacrolimus and GSK-3 inhibitors.
Table 1: In Vitro Axon Growth Promotion
| Compound | Neuron Type | Concentration | % Increase in Axon Length (Mean ± SEM) | Species | Reference |
| This compound | Sensory (DRG) | 0.5 nM | 150 ± 15% | Mouse | Gobrecht et al., 2024 |
| Sensory (DRG) | 1.0 nM | 135 ± 12% | Rat | Gobrecht et al., 2024 | |
| CNS (Retinal Ganglion Cells) | 1.0 nM | 140 ± 18% | Human | Gobrecht et al., 2024 | |
| Parthenolide | Sensory (DRG) | 1.0 nM | 145 ± 16% | Mouse | Gobrecht et al., 2024 |
| Tacrolimus | Sensory (DRG) | 10 ng/mL | ~112-116% | Rat | Gold et al., 1995 |
| GSK-3 Inhibitor (BIO) | Cortical Neurons | 1 µM | Significant increase | Mouse | Kim et al., 2006 |
Table 2: In Vivo Functional Recovery after Sciatic Nerve Crush Injury
| Compound | Dosage | Administration Route | Motor Recovery (Static Sciatic Index) | Sensory Recovery (von Frey Test) | Species | Reference |
| This compound | 2 µg/kg/day | Oral | Significant improvement by day 14 | Significant improvement by day 21 | Rat | Gobrecht et al., 2024 |
| Parthenolide | 2 µg/kg/day | Intravenous | Significant improvement by day 14 | Significant improvement by day 21 | Rat | Gobrecht et al., 2024a |
| Tacrolimus | 1 mg/kg/day | Subcutaneous | Earlier return of muscle function | Not specified | Rat | Gold et al., 1994 |
Table 3: Pharmacokinetic and Safety Profile
| Compound | Oral Bioavailability | Key Advantages | Potential Side Effects |
| This compound | 84.7% (in rats)[1][3] | High oral bioavailability, lacks mutagenic epoxy group.[1][4] | Ineffective at too low or too high doses.[2] |
| Parthenolide | Low | Potent vasohibin inhibitor. | Poor oral bioavailability, contains a potentially mutagenic epoxy group.[1] |
| Tacrolimus | Variable | FDA-approved for other indications. | Immunosuppression, nephrotoxicity. |
| GSK-3 Inhibitors | Varies by compound | Targets a key regulatory pathway in axon growth. | Potential for off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Dorsal Root Ganglion (DRG) Neuron Axon Growth Assay
-
DRG Neuron Culture:
-
Dorsal root ganglia are dissected from adult rodents.
-
The ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.
-
Neurons are purified using a density gradient centrifugation method.
-
Cells are plated on culture dishes pre-coated with a growth-permissive substrate (e.g., poly-D-lysine and laminin).
-
The cultures are maintained in a defined neurobasal medium supplemented with nerve growth factor (NGF).
-
-
Treatment and Analysis:
-
After an initial period of adherence and growth, the cultures are treated with varying concentrations of this compound, Parthenolide, or a vehicle control.
-
Following a 48-72 hour incubation period, the neurons are fixed.
-
Immunocytochemistry is performed using antibodies against neuronal markers (e.g., βIII-tubulin) to visualize the neurons and their axons.
-
Images of the neurons are captured using fluorescence microscopy.
-
The total length of the longest axon for each neuron is measured using image analysis software.
-
The average axon length is calculated for each treatment group and compared to the vehicle control to determine the percentage increase in axon growth.
-
In Vivo Sciatic Nerve Crush Injury Model
-
Surgical Procedure:
-
Adult rats or mice are anesthetized.
-
The sciatic nerve in one hind limb is surgically exposed.
-
A standardized crush injury is induced by applying a non-serrated hemostatic forceps to the nerve for a defined period (e.g., 30 seconds).
-
The muscle and skin are then sutured.
-
-
Treatment and Functional Assessment:
-
Animals are randomly assigned to treatment groups and receive daily administration of this compound (orally or intravenously), Parthenolide (intravenously), or a vehicle control.
-
Motor Function Recovery: Assessed weekly using the Static Sciatic Index (SSI), which is a quantitative measure of toe spreading during walking. A higher SSI score indicates better motor function.
-
Sensory Function Recovery: Evaluated weekly using the von Frey filament test, which measures the withdrawal threshold to a mechanical stimulus applied to the paw. A lower threshold indicates improved sensory perception.
-
-
Histological Analysis:
-
At the end of the study period, the animals are euthanized, and the sciatic nerves are harvested.
-
Nerve sections are stained (e.g., with toluidine blue) to visualize myelinated axons.
-
The number and diameter of regenerated axons distal to the crush site are quantified using microscopy and image analysis software.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the in vivo experimental model.
Caption: Proposed signaling pathway for this compound-mediated axon regeneration.
Caption: Experimental workflow for in vivo assessment of nerve regeneration.
Conclusion
The available preclinical data strongly suggest that this compound is a highly promising therapeutic candidate for promoting both motor and sensory neuron regeneration.[2][5] Its efficacy is comparable to that of Parthenolide, with the significant advantages of high oral bioavailability and a potentially better safety profile.[1][4] When compared to other alternatives like Tacrolimus and GSK-3 inhibitors, this compound's natural origin and favorable pharmacokinetic properties make it an attractive subject for further drug development. The detailed experimental protocols provided herein offer a framework for future studies aimed at validating and extending these encouraging findings. Further clinical research is warranted to translate these preclinical successes into effective therapies for patients with nerve injuries.
References
- 1. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Does Cnicin have advantages over existing nerve repair therapies?
A Comparative Analysis of Cnicin and Existing Nerve Regeneration Therapies
Peripheral nerve injuries represent a significant clinical challenge, often resulting in long-term disability and a reduced quality of life. While the peripheral nervous system possesses an intrinsic capacity for regeneration, the slow rate of axonal regrowth frequently hinders complete functional recovery. Current therapeutic strategies, ranging from surgical intervention to cell-based therapies, have demonstrated limited success, highlighting the urgent need for novel pharmacological agents that can accelerate and enhance the regenerative process. This compound, a naturally occurring sesquiterpene lactone found in the blessed thistle plant (Cnicus benedictus), has emerged as a promising candidate with the potential to revolutionize nerve repair. This guide provides a comprehensive comparison of this compound with existing nerve repair therapies, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanism of action.
Key Advantages of this compound
Recent preclinical studies have illuminated several key advantages of this compound over other therapeutic approaches, particularly in comparison to another well-studied sesquiterpene lactone, Parthenolide.
-
High Oral Bioavailability: One of the most significant advantages of this compound is its excellent oral bioavailability, which has been reported to be 84.7% in rats.[1][2] This allows for convenient oral administration, a crucial factor for long-term treatment adherence, and stands in stark contrast to many other therapeutic agents, including Parthenolide, which suffers from poor oral bioavailability and necessitates parenteral administration.[2][3][4]
-
Favorable Safety Profile: this compound lacks the α-methylene-γ-lactone moiety and an epoxy group that is present in Parthenolide. This structural difference is significant, as the epoxy group is associated with potential mutagenic and allergenic effects. The absence of this group in this compound suggests a better safety profile, making it a more suitable candidate for chronic therapeutic use.[1]
-
Potent Efficacy at Low Doses: this compound has demonstrated remarkable efficacy in promoting axonal regeneration at very low concentrations.[4] In vitro studies have shown that this compound promotes the growth of sensory and central nervous system neurons from various species, including humans.[2][5] In vivo animal models of sciatic nerve injury have shown that daily intravenous or oral administration of this compound at doses as low as 2 µg/kg significantly accelerates both motor and sensory functional recovery.[1][4]
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other existing nerve repair therapies based on available preclinical data. It is important to note that direct head-to-head clinical trials are not yet available.
| Therapy | Mechanism of Action | Efficacy | Advantages | Disadvantages |
| This compound | Inhibition of Vasohibins (VASHs), leading to reduced microtubule detyrosination and enhanced axonal growth.[1] | Promotes axon growth in vitro and in vivo; accelerates motor and sensory recovery in rodent models of nerve injury.[4] | High oral bioavailability (84.7% in rats)[1][2]; favorable safety profile (lacks mutagenic epoxy group)[1]; effective at low doses.[1][4] | Limited clinical data; requires further investigation in humans. |
| Parthenolide | Inhibition of Vasohibins (VASHs), similar to this compound.[1] | Promotes axon growth in vitro and in vivo.[1] | Well-studied mechanism of action. | Poor oral bioavailability[2][3][4]; potential for toxicity due to its epoxy group.[1] |
| Surgical Repair (e.g., Nerve Grafting) | Provides a physical scaffold for regenerating axons to cross a nerve gap. | Gold standard for large nerve gaps, but outcomes are variable and often suboptimal. | Can bridge large nerve defects. | Donor site morbidity; limited availability of donor nerves; neuroma formation; incomplete functional recovery. |
| Nerve Guidance Conduits (NGCs) | Provide a protected environment and guidance cues for regenerating axons. | Efficacy is generally limited to small nerve gaps; ongoing research to improve their effectiveness with bioactive molecules.[6][7] | Avoids donor site morbidity; can be engineered with specific properties. | Less effective for large gaps compared to autografts; potential for foreign body reaction.[6] |
| Neurotrophic Factors (e.g., NGF, BDNF) | Promote neuronal survival and axonal growth.[8] | Have shown promise in preclinical models.[1] | Directly support neuronal regeneration. | Short half-life; inefficient delivery; potential for off-target side effects.[1] |
| Cell-Based Therapies (e.g., Schwann cells, Stem cells) | Provide a supportive cellular environment and release growth factors. | Have demonstrated potential in preclinical studies. | Can provide a rich milieu of growth-promoting factors. | Challenges with cell sourcing, survival, and integration; potential for tumorigenicity with some stem cell types. |
Mechanism of Action: The Vasohibin Signaling Pathway
This compound's pro-regenerative effects are believed to be mediated through the inhibition of vasohibins (VASHs), which are tubulin carboxypeptidases.[9][10][11] These enzymes are responsible for the detyrosination of α-tubulin, a post-translational modification that affects microtubule dynamics. By inhibiting VASHs, this compound reduces the levels of detyrosinated microtubules in the axonal growth cone. This shift in the tyrosinated/detyrosinated tubulin ratio is thought to promote a more dynamic microtubule network, which is conducive to axonal elongation and regeneration.[1]
References
- 1. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Advances in nerve guidance conduits for peripheral nerve repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peripheral nerve regeneration and neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Vasohibins to Promote Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Vasohibins to Promote Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasohibins/SVBP are tubulin carboxypeptidases (TCPs) that regulate neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cnicin and Tacrolimus: A Head-to-Head Comparison for Nerve Repair
In the quest for therapeutic agents to enhance nerve regeneration, two compounds, Cnicin and Tacrolimus, have emerged as promising candidates. While both have demonstrated significant potential in preclinical studies, they operate through different mechanisms and present distinct advantages and disadvantages. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound and Tacrolimus, offering a comparative overview of their efficacy in promoting nerve regeneration.
Table 1: Efficacy of this compound in Nerve Repair
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Axon Growth | Rats, Mice, Rabbits, Human Cell Cultures | 2 µg/kg daily | Oral/Intravenous | Significantly accelerates axon growth and functional recovery.[1][2][3][4] | |
| Functional Recovery (Sciatic Nerve Crush) | Mice | 2.8 µg/kg daily | Intravenous | Markedly accelerated motor and sensory function recovery.[4][5] | |
| Oral Bioavailability | Rats | Not specified | Oral | 84.7%[3][4][6] | |
| Safety Profile | Rats | 4 mg/kg (2000-fold higher than effective dose) | Intravenous | No observable toxicity or alterations in body weight after 2 weeks.[3][4] |
Table 2: Efficacy of Tacrolimus (FK506) in Nerve Repair
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Number of Regenerating Nerve Fibers | Rats (Nerve Crush Injury) | 1.0 mg/kg daily | Subcutaneous | 2.75-fold increase in the number of regenerating nerve fibers.[7][8][9] | |
| Axonal Regeneration | Rodents | Not specified | Not specified | Promotes axonal regeneration by 12% to 16%.[7][8] | |
| Number and Diameter of Regenerating Axons | Rodents | Not specified | Not specified | Increases the number and diameter of regenerating axons.[7][8] | |
| Myelinated Axons | Meta-analysis of studies | Various | Various | Significant increase in the number of myelinated axons and myelin thickness.[10] | |
| Motor and Sensory Neuron Regeneration | Rats | Local delivery via nerve wrap | Local | >32% increase in sensory neurons and >31% increase in motoneurons regenerating their axons.[11] |
Signaling Pathways and Mechanisms of Action
This compound and Tacrolimus facilitate nerve repair through distinct molecular pathways.
This compound's Mechanism of Action:
This compound, a sesquiterpene lactone derived from the blessed thistle plant (Cnicus benedictus), is believed to promote nerve regeneration by inhibiting enzymes that impede axonal growth.[1] Specifically, it is suggested to interact with and inhibit vasohibins (VASHs), enzymes that are involved in the detyrosination of microtubules.[3][4] By inhibiting these enzymes, this compound helps to maintain a state of microtubule dynamics that is favorable for axonal extension and growth.[3]
Tacrolimus's Mechanism of Action:
Tacrolimus (also known as FK506) is an immunosuppressant drug that has been found to have neuroregenerative properties independent of its effects on the immune system.[3][4][7] Its mechanism of action in nerve repair is primarily mediated through its binding to the FK506-binding protein 52 (FKBP52).[8][12] This interaction is thought to increase the expression of growth-associated protein 43 (GAP-43), a crucial protein for the formation of the growth cone and axonal elongation.[10]
Experimental Protocols
The following provides a generalized experimental workflow and specific methodologies commonly employed in preclinical studies of nerve repair for compounds like this compound and Tacrolimus.
General Experimental Workflow for Preclinical Nerve Repair Studies
Detailed Methodologies
1. Animal Models and Nerve Injury:
-
Animals: Commonly used models include Sprague Dawley or Wistar rats, and C57BL/6 mice.[13][14]
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a substance like sodium pentobarbital.[15]
-
Surgical Procedure: A common model is the sciatic nerve injury.[14] The nerve is exposed through a skin incision and muscle separation. The injury can be induced by crushing the nerve with forceps for a specific duration (e.g., 30 seconds) to create a standardized axonotmesis injury, or by complete transection and subsequent repair (neurorrhaphy) for a neurotmesis model.[16]
2. Treatment Administration:
-
This compound: Due to its high oral bioavailability, this compound can be administered orally.[2][6] It can also be delivered via intravenous injections.[6]
-
Tacrolimus: Tacrolimus is often administered systemically via subcutaneous or intramuscular injections.[7][13] Local delivery systems, such as loaded nerve wraps or hydrogels, are also being explored to minimize systemic side effects.[11][17]
3. Functional Recovery Assessment:
-
Walking Track Analysis (Sciatic Functional Index - SFI): This is a widely used non-invasive method to assess motor function recovery. The animal's hind paws are dipped in ink, and they walk down a narrow track lined with paper. The resulting footprints are analyzed to calculate the SFI, which provides a quantitative measure of nerve function.[10][15]
-
Sensory Recovery (Von Frey Test): This test assesses sensory nerve recovery by measuring the withdrawal threshold to a mechanical stimulus. Calibrated von Frey filaments are applied to the plantar surface of the paw, and the force required to elicit a withdrawal reflex is recorded.[5]
4. Histological and Morphological Analysis:
-
Nerve Staining and Imaging: At the end of the experiment, a segment of the nerve distal to the injury site is harvested. The tissue is fixed, embedded, and sectioned. Staining with reagents like osmium tetroxide allows for the visualization and quantification of myelinated axons under a light or electron microscope.[15]
-
Immunohistochemistry: Antibodies against specific neuronal markers (e.g., βIII-tubulin for axons, S100 for Schwann cells) are used to label and visualize regenerating nerve fibers and associated cells.[18]
5. Electrophysiological Evaluation:
-
Nerve Conduction Studies: These tests measure the speed and amplitude of electrical signals conducted through the nerve, providing a direct assessment of nerve function.[19]
-
Compound Muscle Action Potentials (CMAPs): Recording CMAPs from muscles innervated by the repaired nerve can quantify the extent of reinnervation.[15]
Conclusion: A Comparative Outlook
Both this compound and Tacrolimus show considerable promise in promoting nerve regeneration, but they offer different therapeutic profiles.
This compound stands out for its high oral bioavailability, which is a significant advantage for clinical translation, offering a less invasive administration route compared to injections.[2][3][4] Its favorable safety profile at doses much higher than the effective therapeutic range is also a key benefit.[3][4] The mechanism of action, targeting microtubule dynamics, represents a novel approach to enhancing axonal growth.
Tacrolimus , on the other hand, has a longer history of research in the context of nerve repair and a well-documented, potent effect on increasing the number and myelination of regenerating axons.[7][8][10] However, its clinical use for nerve regeneration is hampered by the potential for significant systemic side effects, including nephrotoxicity and immunosuppression, which are associated with its primary use as an immunosuppressant.[3][4] The development of local delivery systems is a key area of research to mitigate these risks.[17]
References
- 1. Accelerating Nerve Regeneration with this compound | Drug Discovery And Development [labroots.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. This compound: a promising drug for promoting nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a promising drug for promoting nerve repair [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes functional nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancing Nerve Regeneration: Translational Perspectives of Tacrolimus (FK506) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. scielo.br [scielo.br]
- 11. A functional tacrolimus-releasing nerve wrap for enhancing nerve regeneration following surgical nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the neuroregenerative potential of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Experimental study on the repair of peripheral nerve injuries via simultaneously coapting the proximal and distal ends of peripheral nerves to the side of nearby intact nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chapter 4: Methods and protocols in peripheral nerve regeneration experimental research: part I-experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Chapter 6: Methods and protocols in peripheral nerve regeneration experimental research: part III-electrophysiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Absence of a Mutagenic Epoxy Group in Cnicin: A Comparative Analysis
For Immediate Release
A comprehensive review of the chemical structure of Cnicin, a sesquiterpene lactone found in the plant Cnicus benedictus, confirms the absence of a mutagenic epoxy group. This structural feature distinguishes this compound from other sesquiterpene lactones that have demonstrated mutagenic potential, positioning it as a potentially safer candidate for therapeutic development. This guide provides a comparative analysis of this compound with related compounds, supported by available experimental data on mutagenicity.
Key Findings:
-
Structural Analysis: this compound's chemical structure, a germacranolide sesquiterpene lactone, does not contain an epoxide ring, a functional group often associated with mutagenicity.
-
Comparative Evidence: In contrast, Parthenolide, a structurally related sesquiterpene lactone, possesses a potentially mutagenic and allergenic epoxy group.
-
Supporting Experimental Data: While direct mutagenicity data for this compound is not currently available in the public domain, studies on similar sesquiterpene lactones without epoxy groups, such as Neurolenin B, have shown no mutagenic effects in the Ames test.
Comparative Analysis of Sesquiterpene Lactones
To contextualize the significance of this compound's structure, this guide compares its mutagenic potential with that of a positive control (a compound with a known mutagenic epoxy group) and a negative control (a similar compound lacking an epoxy group and found to be non-mutagenic).
Table 1: Comparison of Mutagenicity Data for Sesquiterpene Lactones
| Compound | Presence of Epoxy Group | Ames Test Result |
| This compound | No | Data not available |
| Parthenolide (Positive Control Analogue) | Yes | Mutagenic potential suggested |
| Neurolenin B (Negative Control) | No | Non-mutagenic[1] |
Note: The absence of direct Ames test data for this compound is a current limitation in the literature. The assessment of its low mutagenic potential is based on structural analysis and comparative data from analogous compounds.
The Chemistry of Mutagenic Epoxy Groups
Epoxides, also known as oxiranes, are three-membered ring structures containing an oxygen atom. Their reactivity, stemming from ring strain, allows them to act as electrophiles and form covalent bonds with nucleophilic sites in cellular macromolecules, including DNA. This adduction to DNA can lead to mutations during DNA replication and, consequently, may result in carcinogenicity. The mutagenicity of an epoxy group is influenced by factors such as its stereochemistry and the presence of neighboring electron-withdrawing groups.
Experimental Protocols: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and validated method for assessing the mutagenic potential of chemical substances.
Principle
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates its mutagenic potential.
Methodology
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals, which can convert some non-mutagenic compounds into mutagenic metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (e.g., DMSO or water), and a positive control (a known mutagen).
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are then incubated for 48-72 hours at 37°C.
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
Logical Framework for Validating this compound's Safety Profile
The following diagram illustrates the logical workflow for assessing the mutagenicity of this compound, incorporating both structural analysis and comparative experimental data.
Conclusion
Based on its chemical structure, which lacks a reactive epoxy group, this compound is predicted to have a low potential for mutagenicity. This is further supported by the non-mutagenic findings for structurally similar sesquiterpene lactones that also lack this functional group. While direct experimental validation of this compound in a standardized mutagenicity assay such as the Ames test is needed to provide definitive evidence, the current analysis strongly suggests a favorable safety profile in this regard, particularly when compared to analogues containing an epoxide moiety. This positions this compound as a promising candidate for further investigation in drug development.
References
Orthogonal Methods for Validating Cnicin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cnicin and its Proposed Mechanism of Action
This compound, a sesquiterpene lactone found in the blessed thistle plant (Cnicus benedictus), has emerged as a promising therapeutic agent, particularly for its role in promoting nerve regeneration.[1] Its primary proposed mechanism of action involves the inhibition of vasohibins (VASH1 and VASH2), which are tubulin carboxypeptidases. By inhibiting these enzymes, this compound reduces the detyrosination of α-tubulin, a post-translational modification that influences microtubule dynamics. This stabilization of microtubules is believed to enhance axonal growth and functional recovery after nerve injury.[1]
Beyond its neuroregenerative potential, this compound has also demonstrated anti-inflammatory and anticancer properties. These effects are thought to be mediated, at least in part, through the modulation of signaling pathways such as NF-κB. Given the multifaceted therapeutic potential of this compound, rigorous validation of its mechanism of action is crucial for its development as a clinical candidate. This guide provides a comparative overview of orthogonal methods to validate this compound's mechanism of action, complete with experimental data and detailed protocols.
Comparison of Orthogonal Validation Methods
To robustly validate the proposed mechanism of action of this compound, a multi-pronged approach employing several orthogonal methods is recommended. These methods can be broadly categorized into three levels of validation: direct target engagement, downstream pathway analysis, and phenotypic assays.
| Validation Level | Method | Principle | What it Measures | Advantages | Limitations |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct binding of this compound to Vasohibin-1 and/or Vasohibin-2 in a cellular context. | Confirms direct target interaction in intact cells; can be adapted for high-throughput screening. | Requires a specific antibody for the target protein; may not be suitable for all proteins. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of an enzyme class to identify targets. | Covalent modification of Vasohibins by a this compound-derived probe. | Can identify novel targets and confirm engagement with known targets. | Requires synthesis of a suitable chemical probe; may not be applicable if binding is non-covalent. | |
| Downstream Pathway Analysis | Immunofluorescence Staining | Uses fluorescently labeled antibodies to visualize the localization and abundance of specific proteins. | The level and distribution of detyrosinated α-tubulin in neuronal cells treated with this compound. | Provides spatial information on the target pathway; visually compelling. | Can be semi-quantitative; relies on antibody specificity. |
| Western Blotting | Separates proteins by size to detect and quantify specific proteins using antibodies. | Changes in the total levels of detyrosinated α-tubulin and phosphorylation status of NF-κB pathway proteins (p65, IκBα). | Highly quantitative; widely used and well-established. | Provides no spatial information; requires cell lysis. | |
| Vasohibin Activity Assay | Measures the enzymatic activity of vasohibins using a specific substrate. | Direct inhibition of Vasohibin-1 and/or Vasohibin-2 activity by this compound. | Directly measures the functional consequence of target engagement. | Requires purified active enzyme; may not fully recapitulate the cellular environment. | |
| Phenotypic Assays | Neurite Outgrowth Assay | Measures the extension of neurites from cultured neurons in response to treatment. | The dose-dependent effect of this compound on promoting axonal growth. | Directly assesses the desired physiological outcome of the proposed mechanism. | Can be influenced by off-target effects; requires primary neuron culture or suitable cell lines. |
| Annexin V/PI Apoptosis Assay | Differentiates between live, apoptotic, and necrotic cells based on membrane changes and permeability. | Induction of apoptosis in cancer cells treated with this compound. | Quantitative measure of cell death; distinguishes between apoptosis and necrosis. | Does not provide information on the specific apoptotic pathway. | |
| Cell Viability (MTT) Assay | Measures the metabolic activity of cells as an indicator of cell viability. | The dose-dependent cytotoxic effect of this compound on cancer cells (IC50 determination). | High-throughput; provides a quantitative measure of cytotoxicity. | Indirect measure of cell death; can be affected by changes in metabolic rate. |
Quantitative Data on this compound's Bioactivity
Neuroregenerative Activity
This compound has been shown to promote neurite outgrowth in a dose-dependent manner, with a characteristic bell-shaped response curve. The optimal concentration for promoting axon growth in murine and human retinal ganglion cells is approximately 0.5 nM.[2] In vivo studies have demonstrated efficacy at a daily dose of 2 µg/kg in rats, mice, and rabbits.[1]
| Parameter | Cell Type/Animal Model | Value | Reference |
| Effective Dose (ED50) for Neurite Outgrowth | Murine Retinal Ganglion Cells | ~0.5 nM | [2] |
| Human Retinal Ganglion Cells | ~0.5 nM | [2] | |
| Effective In Vivo Dose | Rats, Mice, Rabbits | 2 µg/kg/day | [1] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values typically in the low micromolar range. For comparison, the structurally related sesquiterpene lactone, Parthenolide, also exhibits potent anticancer activity.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | RPMI8226, U266, H929, OPM2, LP1, MM1S, MM1R | Multiple Myeloma | 3 - 13 | |
| MCF-7 | Breast Cancer | 4.2 | ||
| B-cells (from healthy donors) | B-lymphocyte | ~4.5 | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [3] |
| TE671 | Medulloblastoma | 6.5 | [3] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [3] | |
| SiHa | Cervical Cancer | 8.42 | ||
| MCF-7 | Breast Cancer | 9.54 | [4] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 | [5] |
Visualizing this compound's Mechanism and Validation Workflow
Caption: this compound inhibits vasohibins, reducing microtubule detyrosination and promoting axonal growth.
Caption: CETSA workflow to confirm this compound's direct binding to vasohibins in cells.
Caption: Relationship between different levels of orthogonal validation for this compound's mechanism.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., neuronal cell line or primary neurons) and grow to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for Vasohibin-1 or Vasohibin-2. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Vasohibin as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Immunofluorescence for Detyrosinated Tubulin
-
Cell Culture and Treatment: Grow neuronal cells on glass coverslips. Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for detyrosinated α-tubulin overnight at 4°C. A co-stain with an antibody for total α-tubulin or β-tubulin can be used as a control.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain nuclei), and visualize using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of detyrosinated tubulin and normalize it to the total tubulin signal.
Neurite Outgrowth Assay
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) at a low density on a plate coated with an appropriate substrate (e.g., poly-L-lysine, laminin).
-
Treatment: After allowing the cells to adhere, replace the medium with a differentiation medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as an antibody against β-III tubulin, followed by a fluorescent secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to measure the total neurite length, the number of neurites per cell, and the number of branch points.
-
Data Analysis: Plot the neurite outgrowth parameters as a function of this compound concentration to determine the dose-response relationship and the ED50.
Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
Safety Operating Guide
Proper Disposal of Cnicin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cnicin, a sesquiterpene lactone with cytotoxic properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory tract irritation.[1][2] All handling of this compound should be performed in a designated area, such as a chemical fume hood, to avoid the inhalation of dust.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[3]
Primary Disposal Method: Incineration
The recommended and primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service that utilizes high-temperature incineration.[2][4] This method ensures the complete destruction of the cytotoxic compound.
Step-by-Step Primary Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Containerization: Place all this compound waste into a clearly labeled, leak-proof hazardous waste container. The container should be marked with a "Cytotoxic Waste" or "Hazardous Waste" label.[3]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials, particularly strong oxidizers, with which this compound can react violently.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the cytotoxic waste.
Quantitative Data Summary
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₇ | [2] |
| Molecular Weight | 378.42 g/mol | [5][6] |
| Melting Point | 142-143°C | [5] |
| Oral LD50 (mouse) | 452 mg/kg | [5] |
Experimental Protocol: Chemical Inactivation for Small Spills and Equipment Decontamination
While incineration is the primary disposal route, this section provides a general protocol for the chemical inactivation of small amounts of this compound, for example, in the case of a minor spill or for decontaminating laboratory equipment prior to reuse or disposal. This procedure is based on general methods for the degradation of cytotoxic compounds.
Disclaimer: This protocol is for small-scale laboratory use only. The effectiveness of this procedure for the complete neutralization of this compound has not been specifically reported. The resulting waste from this procedure must still be collected and disposed of as hazardous cytotoxic waste.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
-
Hazardous waste container for liquid cytotoxic waste
Procedure:
-
Preparation: Ensure all work is conducted in a certified chemical fume hood. Wear appropriate PPE.
-
Alkaline Hydrolysis: For a small spill, carefully absorb the this compound with an inert absorbent material and place it in a suitable container. For decontamination of glassware, rinse the item with a small amount of an appropriate solvent (e.g., ethanol) to dissolve the residual this compound and collect the solvent. To the collected waste, slowly add 1 M Sodium Hydroxide solution in a 1:10 ratio (e.g., 1 mL of this compound solution to 10 mL of NaOH solution).
-
Reaction Time: Allow the mixture to react for at least 2 hours. The alkaline conditions will promote the hydrolysis of the lactone ring and other ester groups in the this compound molecule, reducing its biological activity.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding 1 M Hydrochloric Acid. Monitor the pH using indicator strips until it is between 6.0 and 8.0.
-
Disposal: Transfer the neutralized solution to a designated liquid hazardous waste container. Label the container appropriately and arrange for disposal through your institution's hazardous waste program.
Visual Guidance
The following diagrams illustrate the recommended workflows for handling this compound waste.
Caption: Primary disposal workflow for this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. acewaste.com.au [acewaste.com.au]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. osha.gov [osha.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cnicin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cnicin, a sesquiterpene lactone, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification and Classification
This compound presents several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: Carl ROTH Safety Data Sheet[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various body parts. It is imperative to inspect all PPE for integrity before each use.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. While specific breakthrough times for this compound are not available, it is crucial to select gloves tested according to EN 374 or equivalent standards. Change gloves immediately if contaminated, punctured, or torn.[1][2] |
| Eyes | Safety goggles with side protection | Ensure a snug fit to protect against splashes and dust particles.[1][2] |
| Respiratory System | Respirator with a particulate filter | A P2 filter (or equivalent) is recommended, especially when handling the powder form or if dust generation is likely.[1] Use in a well-ventilated area or under a fume hood. |
| Body | Laboratory coat or protective clothing | A long-sleeved lab coat should be worn to protect the skin from accidental contact. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool (2-8°C), dry, and dark place, away from strong oxidizers.[1]
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
PPE: Before handling, don all required personal protective equipment as outlined in the PPE table.
2. Handling:
-
Weighing: When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Conducting Experiments: Handle all solutions containing this compound with care to prevent skin and eye contact.
3. Cleanup and Disposal:
-
Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.[1]
-
Waste Disposal: Collect all this compound waste in clearly labeled, sealed containers.[1] Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[1]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE as hazardous waste.
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention from an ophthalmologist.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
